molecular formula C10H14O3 B1338190 1-(2,5-Dimethoxyphenyl)ethanol CAS No. 41038-40-8

1-(2,5-Dimethoxyphenyl)ethanol

Cat. No.: B1338190
CAS No.: 41038-40-8
M. Wt: 182.22 g/mol
InChI Key: FOEBAVBMMWYLTA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473071
Record name 1-(2,5-dimethoxyphenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-40-8
Record name 1-(2,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2,5-Dimethoxyphenyl)ethanol, a significant organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a secondary alcohol characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and an ethanol group at position 1.

Table 1: Structural and Identification Data

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES CC(C1=CC(=C(C=C1)OC)OC)O
InChI InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)6-10(8)13-3/h4-7,11H,1-3H3
InChIKey N/A
CAS Number 70419-48-2 (racemic) 120523-13-9 ((R)-enantiomer) 156713-10-9 ((S)-enantiomer)

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (Predicted) 15.2 ± 0.2Predicted
LogP (Predicted) 1.5Predicted

Note: The properties of the precursor, 2',5'-Dimethoxyacetophenone (CAS: 1201-38-3), include a melting point of 18-20 °C and a boiling point of 155-158 °C at 11 mmHg.

Spectroscopic Data (Predicted and Comparative)

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethanol)~1.4Doublet3H
-OHVariableSinglet (broad)1H
-OCH₃~3.8Singlet6H
-CH(OH)-~4.9-5.1Quartet1H
Aromatic-H~6.7-7.0Multiplet3H
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to have the following characteristic peaks:

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
-CH₃ (ethanol)~24
-OCH₃~55-56
-CH(OH)-~68-70
Aromatic C~110-115 (C-3, C-4, C-6)
Aromatic C-O~150-154 (C-2, C-5)
Aromatic C-C(OH)~135
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit absorptions characteristic of its functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3550 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1475Medium
C-O stretch (alcohol)1200 - 1050Strong
C-O stretch (ether)1275 - 1200 & 1075 - 1020Strong
Mass Spectrometry (MS)

The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would include the loss of a methyl group (-CH₃, m/z 167) and the loss of a water molecule (-H₂O, m/z 164). The base peak is likely to correspond to the stable benzylic cation formed by the cleavage of the C-C bond adjacent to the aromatic ring.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2',5'-dimethoxyacetophenone.

Synthesis via Reduction of 2',5'-Dimethoxyacetophenone

This protocol details the reduction of 2',5'-dimethoxyacetophenone using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane to extract the product. Perform the extraction three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_5_dimethoxyacetophenone 2',5'-Dimethoxyacetophenone Reduction Reduction at 0-5 °C 2_5_dimethoxyacetophenone->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Methanol Methanol (Solvent) Methanol->Reduction Quenching Quench with aq. NH4Cl Reduction->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography (optional) Concentration->Purification Product This compound Concentration->Product Purification->Product

Synthesis Workflow for this compound

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the correlation of data from various spectroscopic techniques.

a cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Data cluster_interpretation Structural Information Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS ProtonEnv Proton Environments (Number, Type, Connectivity) HNMR->ProtonEnv CarbonSkel Carbon Skeleton (Number and Type of Carbons) CNMR->CarbonSkel FuncGroups Functional Groups (-OH, -OCH₃, Aromatic Ring) IR->FuncGroups MolWeightFrag Molecular Weight & Fragmentation Pattern MS->MolWeightFrag ProtonEnv->Structure CarbonSkel->Structure FuncGroups->Structure MolWeightFrag->Structure

Spectroscopic Analysis Logic Diagram

This guide serves as a foundational resource for understanding the chemical properties and structure of this compound. Further experimental validation of the predicted data is encouraged for precise characterization.

An In-Depth Technical Guide to 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 1-(2,5-Dimethoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a chemical compound of interest in organic synthesis and as a potential intermediate in the manufacturing of pharmacologically active molecules. Its core physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol [1]
IUPAC Name This compound
CAS Number 41038-40-8[1]

Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methods. A common and effective approach is the Grignard reaction, which involves the addition of a methylmagnesium halide to 2,5-dimethoxybenzaldehyde.

Synthesis of this compound via Grignard Reaction

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Methylmagnesium iodide (or bromide), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • A solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Methylmagnesium iodide solution is added dropwise to the stirred solution of the aldehyde via an addition funnel. The rate of addition is controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

  • The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 2,5-dimethoxybenzaldehyde using a Grignard reagent.

Synthesis_Workflow reagent1 2,5-Dimethoxy- benzaldehyde intermediate Intermediate Complex reagent1->intermediate 1. Anhydrous Ether reagent2 CH₃MgI (Grignard Reagent) reagent2->intermediate workup Aqueous Workup (NH₄Cl) intermediate->workup 2. product 1-(2,5-Dimethoxy- phenyl)ethanol workup->product

Synthetic pathway of this compound.

References

Synthesis Pathway: Reduction of 2',5'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a key intermediate in various chemical syntheses. The document outlines two core methodologies: the reduction of 2',5'-dimethoxyacetophenone and the Grignard reaction involving 2,5-dimethoxybenzaldehyde. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

A prevalent method for synthesizing this compound is through the reduction of the ketone group in 2',5'-dimethoxyacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity and mild reaction conditions.

2_5_dimethoxyacetophenone 2',5'-Dimethoxyacetophenone product This compound 2_5_dimethoxyacetophenone->product Reduction reducing_agent Sodium Borohydride in Ethanol reducing_agent->product

Caption: Reduction of 2',5'-Dimethoxyacetophenone.

Quantitative Data for Reduction of Analogous Ketones

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1-(2,5-Dimethoxyphenyl)-2-nitroethanolSodium BorohydrideEthanol-1028398.4[1][2]
3',4'-DimethoxyacetophenoneH₂/Raney NickelAqueous50-100---[3]

Experimental Protocol: Reduction of a Ketone using Sodium Borohydride

This protocol is adapted from the reduction of a similar nitro-containing compound and is a general procedure for ketone reduction.[1][2]

  • Reaction Setup: In a 2L reaction flask, add 500 ml of ethanol.

  • Addition of Starting Material: Under stirring, add 100.0g of 2',5'-dimethoxyacetophenone and cool the mixture to -10°C.

  • Addition of Reducing Agent: Add 54 grams of sodium borohydride in batches, maintaining the temperature at -10°C.

  • Reaction: Allow the insulation reaction to proceed for 2 hours.

  • Monitoring: Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, add 500ml of water.

  • Work-up: Remove the solvent under reduced pressure via vacuum distillation.

  • Isolation: Filter the resulting solid and dry to obtain the crude product.

  • Purification: Recrystallize the crude product to obtain the pure this compound.

Synthesis Pathway: Grignard Reaction

An alternative and widely used method for the synthesis of this compound is the Grignard reaction.[4][5][6][7] This pathway involves the reaction of 2,5-dimethoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide.

2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde intermediate Alkoxide Intermediate 2_5_dimethoxybenzaldehyde->intermediate Nucleophilic Attack grignard_reagent Methylmagnesium Iodide grignard_reagent->intermediate product This compound intermediate->product Protonation acid_workup Acid Workup (H₃O⁺) acid_workup->product

Caption: Grignard reaction for synthesis.

Quantitative Data for Analogous Grignard Reactions

A review article describes a similar synthesis of 1-(2,4-dimethoxyphenyl)ethanol from 2,4-dimethoxybenzaldehyde and methylmagnesium iodide, serving as a procedural model.[8]

Experimental Protocol: Grignard Synthesis

This protocol is a general procedure adapted for the synthesis of this compound.[9]

  • Preparation of Grignard Reagent:

    • In a dry reaction tube, add 230 mg of magnesium turnings and 5 mL of anhydrous diethyl ether.

    • Add 1 mL of methyl iodide and gently grind the magnesium with a glass rod until the mixture becomes cloudy and bubbling is observed.

    • Slowly add another 3 mL of methyl iodide and cap the reaction vial, swirling periodically until refluxing ceases.

  • Reaction with Aldehyde:

    • To the prepared Grignard reagent, slowly add a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether.

    • The reaction is exothermic and should be controlled.

  • Work-up:

    • After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer with a drying agent like sodium sulfate.

  • Isolation and Purification:

    • Filter the organic layer and evaporate the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

References

The Dimethoxyphenyl Scaffold: A Cornerstone in a Century of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Dimethoxyphenyl Compounds in Research

Introduction

The dimethoxyphenyl moiety, a simple yet remarkably versatile chemical scaffold, has been a recurring theme in the annals of medicinal chemistry for over a century. Its presence in a diverse array of bioactive molecules, from potent psychedelics to life-saving cardiovascular and antimicrobial drugs, underscores its significance as a privileged structure in drug design. The electronic properties conferred by the two methoxy groups on the phenyl ring—influencing metabolic stability, receptor interaction, and pharmacokinetic profiles—have made it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to key classes of dimethoxyphenyl compounds, intended for researchers, scientists, and professionals in the field of drug development.

The Psychedelic Phenethylamines and Amphetamines: Probing the Serotonergic System

The 2,5-dimethoxy substitution pattern on a phenethylamine or amphetamine backbone gives rise to a class of potent psychedelic compounds, famously explored by the chemist Alexander Shulgin. These molecules have been instrumental as pharmacological tools for investigating the serotonin 2A (5-HT2A) receptor, a key player in perception, cognition, and mood.

Discovery and History

The exploration of 2,5-dimethoxyphenyl-based psychedelics is largely credited to Alexander Shulgin, who synthesized and bioassayed hundreds of psychoactive compounds in the latter half of the 20th century. His meticulous work, detailed in the book PiHKAL (Phenethylamines I Have Known and Loved), laid the groundwork for much of the modern understanding of the structure-activity relationships (SAR) of these molecules.

  • 2C-Series (Phenethylamines): The "2C" designation refers to the two carbon atoms between the phenyl ring and the amino group. 2C-B (2,5-dimethoxy-4-bromophenethylamine), synthesized by Shulgin in 1974, is one of the most well-known members of this family.

  • DOx-Series (Amphetamines): The "DOx" series are alpha-methylated analogs of the 2C compounds, making them substituted amphetamines. DOM (2,5-dimethoxy-4-methylamphetamine), first synthesized in 1963, is a prominent example.

Mechanism of Action and Signaling Pathway

The primary pharmacological target of these psychedelic compounds is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response agonist Dimethoxyphenyl Agonist agonist->receptor Binds

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected 2,5-dimethoxyphenyl psychedelics at the human 5-HT2A receptor.

Compound4-SubstituentKi (nM) for h5-HT2AEC50 (nM) for h5-HT2A
2C-B -Br4.91.6
DOM -CH₃533-
DOI -I0.50.7
DOB -Br59-

Data compiled from various sources. Absence of data is indicated by "-".

Experimental Protocols

A common synthetic route starts from 2,5-dimethoxybenzaldehyde.

  • Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) in a solvent like acetic acid to yield 2,5-dimethoxy-β-nitrostyrene.

  • Reduction: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Bromination: The 2,5-dimethoxyphenethylamine is brominated at the 4-position of the phenyl ring using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like acetic acid.

  • Purification: The final product is typically purified by acid-base extraction and crystallization of the hydrochloride salt.

This assay measures the affinity of a compound for a receptor.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the increase in intracellular calcium upon receptor activation.

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

Papaverine: A Benzylisoquinoline Alkaloid with Vasodilator Properties

Papaverine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. It contains two dimethoxyphenyl moieties within its benzylisoquinoline structure.

Discovery and History

Papaverine was first isolated in 1848 by Georg Merck. Its structure was elucidated by Guido Goldschmiedt between 1885 and 1888, and it was first synthesized in 1909. Unlike other opium alkaloids like morphine and codeine, papaverine does not have significant analgesic effects and is not considered a narcotic.

Mechanism of Action

Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE10A. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

Quantitative Data
CompoundTargetKi (µM)
Papaverine Phosphodiesterase (cAMP-PDE)2
Experimental Protocols

A classical synthesis of papaverine is the Bischler-Napieralski reaction.

  • Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with 3,4-dimethoxyphenylacetyl chloride to form the corresponding amide.

  • Cyclization: The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form 3,4-dihydropapaverine.

  • Dehydrogenation: The dihydropapaverine is dehydrogenated to papaverine, for example, by heating with palladium on charcoal.

Trimethoprim: A Dihydrofolate Reductase Inhibitor

Trimethoprim is a synthetic antibacterial agent that features a 3,4,5-trimethoxybenzyl group, which can be considered a derivative of a dimethoxybenzyl structure.

Discovery and History

Trimethoprim was developed in the 1950s at the Burroughs Wellcome laboratories by a team led by George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in Physiology or Medicine in 1988 for their work on rational drug design. Their research focused on interfering with nucleic acid biosynthesis as a therapeutic strategy.

Mechanism of Action

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. By inhibiting bacterial DHFR, trimethoprim disrupts DNA, RNA, and protein synthesis in bacteria.

Quantitative Data
CompoundTargetKi (nM)
Trimethoprim E. coli Dihydrofolate Reductase15.9
Trimethoprim Human Dihydrofolate Reductase>30,000
Experimental Protocols

One common synthetic route starts with 3,4,5-trimethoxybenzaldehyde.

  • Condensation: 3,4,5-Trimethoxybenzaldehyde is condensed with 3-ethoxypropionitrile in the presence of a strong base to form an intermediate.

  • Cyclization: This intermediate is then reacted with guanidine to form the 2,4-diaminopyrimidine ring, yielding trimethoprim.

Verapamil: A Phenylalkylamine Calcium Channel Blocker

Verapamil is a synthetic compound that contains two 3,4-dimethoxyphenyl groups and is used for the treatment of hypertension, angina, and cardiac arrhythmias.

Discovery and History

Verapamil was synthesized in 1962 by Knoll AG (a subsidiary of BASF). It was initially developed as a coronary vasodilator but was later found to have antiarrhythmic properties due to its ability to block calcium channels.

Mechanism of Action

Verapamil is a non-dihydropyridine calcium channel blocker. It exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle, thereby inhibiting the influx of calcium ions. This leads to a decrease in heart rate, cardiac contractility, and vasodilation.

Quantitative Data
CompoundTargetKd (nM)
Verapamil L-type Calcium Channels4.25
Experimental Protocols

The synthesis of verapamil is a multi-step process.

  • Intermediate Synthesis: 3,4-Dimethoxyphenylacetonitrile is reacted with isopropyl chloride in the presence of a strong base to form an α-substituted nitrile.

  • Chain Elongation: The nitrile is then reacted with 1-bromo-2-(3,4-dimethoxyphenyl)ethane.

  • Final Amine Formation: The resulting intermediate is N-methylated to yield verapamil.

The Drug Discovery and Development Workflow

The journey of a dimethoxyphenyl compound, or any new chemical entity, from a laboratory curiosity to a marketed drug is a long and complex process. The following diagram illustrates the major stages of this workflow.

Drug_Discovery_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Review & Post-Market target_id Target Identification & Validation hit_id Hit Identification (High-Throughput Screening) target_id->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro_tox In Vitro Toxicology lead_opt->in_vitro_tox in_vivo In Vivo Animal Studies (Pharmacokinetics & Toxicology) in_vitro_tox->in_vivo formulation Formulation Development in_vivo->formulation phase1 Phase I (Safety in Healthy Volunteers) formulation->phase1 phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission & Review phase3->nda post_market Phase IV (Post-Marketing Surveillance) nda->post_market

Figure 2: The Drug Discovery and Development Workflow.

Conclusion

The dimethoxyphenyl scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide range of clinically and scientifically important molecules. From unraveling the complexities of serotonergic signaling in the brain to providing essential medicines for cardiovascular disease and bacterial infections, compounds bearing this moiety have had a profound impact on human health and our understanding of pharmacology. The continued exploration of derivatives of this versatile scaffold holds promise for the development of new and improved therapeutics in the future.

Spectroscopic Profile of 1-(2,5-Dimethoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,5-Dimethoxyphenyl)ethanol, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Table 4: Mass Spectrometry Data for this compound

m/zFragmentation Assignment
Data not available in search results

Note: Specific experimental spectroscopic data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic alcohols like this compound are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of about 0.03% (v/v).

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean before sample analysis.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition:

    • Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation patterns of the molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Solid_Sample Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS or LC-MS) Dilution->MS IR IR Spectroscopy (ATR) Solid_Sample->IR NMR_Analysis Chemical Shifts Integration Coupling Constants NMR->NMR_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS->MS_Analysis Structure Final Structure Confirmation & Purity Assessment NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide: Physical Characteristics of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its use in research and development, including reaction kinetics, formulation, and quality control. This guide addresses the known and predicted physical characteristics of this compound, with a particular focus on the methodologies for their determination.

Predicted Physical State and Properties

Extensive searches of scientific literature and chemical databases did not yield specific data for the solid form of this compound, such as a melting point. This suggests that the compound is likely a liquid or a viscous oil at standard temperature and pressure. This hypothesis is supported by data from structurally similar compounds:

  • 1-(3,4-dimethoxyphenyl)ethanol is described as a yellow viscous oil.

  • The synthesis of 1-(2,4-dimethoxyphenyl)ethanol is mentioned in the literature without any indication of it being a solid.

In contrast, the related compound 2-amino-1-(2,5-dimethoxyphenyl)ethanol is a white to off-white solid with a melting point of 146-150 °C. The presence of the amino group in the latter compound likely contributes to stronger intermolecular interactions, such as hydrogen bonding, leading to a higher melting point and a solid state at room temperature.

Table 1: Comparison of Physical Properties of Related Compounds
Compound NameCAS NumberPhysical State at Room TemperatureMelting Point (°C)
This compound33523-64-9Presumed Liquid/OilNot available
2-Amino-1-(2,5-dimethoxyphenyl)ethanol3600-87-1Solid146-150
1-(3,4-Dimethoxyphenyl)ethanol4331-33-9Viscous OilNot applicable
2-(3,4-Dimethoxyphenyl)ethanol7417-21-2Solid46-49

Experimental Protocols for Physical Characterization

To fully characterize the physical properties of this compound, a series of standard analytical techniques should be employed.

Determination of Physical State and Thermal Properties

3.1.1. Visual Inspection: The initial step is a simple visual observation of the purified substance at ambient temperature to determine if it is a solid or a liquid.

3.1.2. Melting Point Determination (if applicable): If the substance can be solidified, its melting point should be determined.

  • Protocol: A small, powdered sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is raised slowly, and the range from the first sign of melting to the complete liquefaction of the solid is recorded. A sharp melting range is indicative of high purity.

3.1.3. Differential Scanning Calorimetry (DSC): DSC is a powerful technique to study thermal transitions.

  • Protocol: A small, weighed amount of the sample is placed in an aluminum pan and heated or cooled at a controlled rate in the DSC instrument. An empty pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. This can reveal the melting point, glass transition temperature (for amorphous solids or liquids), and crystallization events.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule.

  • Protocol for Liquids: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Protocol for Solids (if applicable): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is pressed against a crystal (e.g., diamond or zinc selenide). The sample is then scanned with infrared radiation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

  • Protocol: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, and the spectrum is acquired using an NMR spectrometer.

3.2.3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Protocol: A dilute solution of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Crystallographic Characterization (if a solid form is obtained)

3.3.1. X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

  • Protocol: A suitable single crystal of the compound is grown, typically by slow evaporation of a solvent, and mounted on a goniometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to determine the crystal structure.

Visualization of Experimental Workflows

Workflow for Physical Characterization

G Figure 1. General workflow for physical characterization. cluster_0 Sample Preparation cluster_1 Initial Assessment cluster_2 Characterization Techniques cluster_3 Data Analysis & Reporting a Purified this compound b Visual Inspection a->b c Spectroscopy (FT-IR, NMR, MS) b->c d Thermal Analysis (DSC) b->d e Crystallography (if solid) b->e f Structure Elucidation & Property Determination c->f d->f e->f

Figure 1. General workflow for physical characterization.

Conclusion

While specific experimental data for the solid form of this compound is currently unavailable in the public domain, this technical guide provides a robust framework for its characterization. Based on the properties of its isomers, it is predicted to be a liquid at ambient conditions. The detailed experimental protocols provided herein will enable researchers to systematically determine its physical and spectral properties. Further investigation is required to isolate and characterize a solid form, which may be achievable at sub-ambient temperatures, and to fully elucidate its physical properties for its potential applications in scientific research and drug development.

The Versatile Precursor: A Technical Guide to 1-(2,5-Dimethoxyphenyl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and significant applications of 1-(2,5-dimethoxyphenyl)ethanol as a key precursor in the field of organic synthesis. Valued for its role in the construction of more complex molecular architectures, this secondary alcohol serves as a critical intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of its synthetic routes, key reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Synthesis of this compound

Two primary and efficient synthetic routes are commonly employed for the preparation of this compound: the Grignard reaction utilizing 2,5-dimethoxybenzaldehyde and the reduction of 2',5'-dimethoxyacetophenone.

Grignard Reaction from 2,5-Dimethoxybenzaldehyde

The reaction of 2,5-dimethoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide or iodide, offers a direct and high-yielding pathway to this compound. This method is predicated on the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.

Reduction of 2',5'-Dimethoxyacetophenone

An alternative and widely used method involves the reduction of the corresponding ketone, 2',5'-dimethoxyacetophenone. This transformation can be effectively achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity.

Table 1: Synthesis of this compound

RouteStarting MaterialReagent(s)SolventTemperature (°C)Reaction TimeYield (%)
Grignard Reaction2,5-DimethoxybenzaldehydeCH₃MgBr or CH₃MgIAnhydrous Diethyl Ether or THF0 to rt1-2 hHigh
Reduction2',5'-DimethoxyacetophenoneNaBH₄Methanol or Ethanol0 to rt0.5-2 h>90

Key Reactions of this compound

As a versatile precursor, this compound can undergo several key transformations to yield a variety of valuable downstream products. These include oxidation to the corresponding ketone, acid-catalyzed dehydration to form a styrene derivative, and its use in the synthesis of amino alcohols.

Oxidation to 2',5'-Dimethoxyacetophenone

The secondary alcohol functionality of this compound can be readily oxidized back to the corresponding ketone, 2',5'-dimethoxyacetophenone. This reaction is a cornerstone in organic synthesis and can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or by employing electrochemical methods.

Acid-Catalyzed Dehydration to 1-Ethenyl-2,5-dimethoxybenzene

Treatment of this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat leads to the elimination of water and the formation of 1-ethenyl-2,5-dimethoxybenzene, a styrene derivative. This dehydration reaction proceeds via an E1 mechanism.

Precursor to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

This compound is a logical precursor for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, an important intermediate for pharmaceuticals like Midodrine. A plausible synthetic route involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile and subsequent reduction. A more direct route starts from 2,5-dimethoxybenzaldehyde, which is condensed with nitromethane to yield 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced to the desired amino alcohol.

Table 2: Key Reactions of this compound

ReactionProductReagent(s)SolventTemperature (°C)Reaction TimeYield (%)
Oxidation2',5'-DimethoxyacetophenonePCCDichloromethanert1-2 hHigh
Dehydration1-Ethenyl-2,5-dimethoxybenzeneConc. H₂SO₄ or H₃PO₄-~170VariableModerate to High

Experimental Protocols

Synthesis of this compound via Reduction of 2',5'-Dimethoxyacetophenone

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in methanol (10 vol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol[1][2]

Materials:

  • 1-(2,5-Dimethoxyphenyl)-2-nitroethanol

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a 2 L reaction flask, add 500 mL of ethanol and 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol with stirring.[1][2]

  • Cool the mixture to -10 °C.[1][2]

  • Add 54 grams of sodium borohydride in batches, maintaining the temperature.[1][2]

  • Allow the reaction to proceed for 2 hours at this temperature.[1][2]

  • Monitor the reaction completion using HPLC.[1][2]

  • Add 500 mL of water and remove the solvent by vacuum distillation.[1][2]

  • Filter the resulting solid and dry to obtain the crude product (approximately 122 g).[1][2]

  • Recrystallize from a suitable solvent to yield the pure 2-amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid (72 g, 83% yield, HPLC purity 98.4%).[1][2]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and its subsequent transformations.

Synthesis_of_1_2_5_Dimethoxyphenylethanol cluster_grignard Grignard Route cluster_reduction Reduction Route 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Grignard_Reaction Grignard Reaction 2,5-Dimethoxybenzaldehyde->Grignard_Reaction Methyl Grignard CH3MgX Methyl Grignard->Grignard_Reaction 1-(2,5-Dimethoxyphenyl)ethanol_G This compound Grignard_Reaction->1-(2,5-Dimethoxyphenyl)ethanol_G 2',5'-Dimethoxyacetophenone 2',5'-Dimethoxyacetophenone Reduction_Reaction Reduction 2',5'-Dimethoxyacetophenone->Reduction_Reaction NaBH4 NaBH4 NaBH4->Reduction_Reaction 1-(2,5-Dimethoxyphenyl)ethanol_R This compound Reduction_Reaction->1-(2,5-Dimethoxyphenyl)ethanol_R

Diagram 1: Synthetic Routes to this compound.

Reactions_of_1_2_5_Dimethoxyphenylethanol Start This compound Oxidation Oxidation (e.g., PCC) Start->Oxidation Dehydration Acid-Catalyzed Dehydration Start->Dehydration Amination_Pathway Pathway to Amino Alcohol Start->Amination_Pathway Product_Ketone 2',5'-Dimethoxyacetophenone Oxidation->Product_Ketone Product_Styrene 1-Ethenyl-2,5-dimethoxybenzene Dehydration->Product_Styrene Product_Amine 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Amination_Pathway->Product_Amine

Diagram 2: Key Downstream Reactions from this compound.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound (Predicted and Analog-Based)

TechniqueFeatureCharacteristic Signal
¹H NMR -CH(OH)-Multiplet, ~4.9-5.1 ppm
-CH₃ (on ethanol)Doublet, ~1.4-1.5 ppm
Ar-HMultiplets, ~6.7-7.2 ppm
-OCH₃Two singlets, ~3.7-3.8 ppm
-OHBroad singlet, variable
¹³C NMR -CH(OH)-~65-70 ppm
-CH₃ (on ethanol)~23-25 ppm
Ar-C~110-155 ppm
-OCH₃~55-56 ppm
IR (cm⁻¹) O-H stretch (alcohol)Broad, ~3400
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-2950
C=C stretch (aromatic)~1500-1600
C-O stretch (alcohol)~1050-1150
C-O stretch (ether)~1220

Conclusion

This compound stands out as a pivotal precursor in organic synthesis, offering access to a range of valuable compounds through straightforward and high-yielding transformations. Its synthesis from readily available starting materials and its reactivity make it an attractive intermediate for researchers in academia and industry, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide are intended to serve as a practical resource for the synthesis and utilization of this versatile molecule.

References

Unlocking the Therapeutic Potential of 1-(2,5-Dimethoxyphenyl)ethanol Derivatives: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,5-dimethoxyphenyl)ethanol scaffold represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the existing research landscape and outlines key areas for future investigation. By leveraging structure-activity relationship (SAR) data from analogous compounds and identifying critical gaps in the current knowledge, this document aims to direct research efforts towards the most promising avenues for drug discovery.

Adrenergic Receptor Modulation: A Primary Avenue for Investigation

The foundational research on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives, conducted by Villa et al., established their interaction with the adrenergic system. This early work provides a strong rationale for a more detailed and quantitative exploration of this activity.

Existing Research and Identified Gaps

A key study synthesized a small series of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine analogues, revealing their activity at α- and β-adrenergic receptors. Specifically, some compounds exhibited both α-stimulating and α-blocking effects on rat vas deferens, while others showed only α-blocking activity. Moderate β-blocking effects were also observed in isolated guinea pig atria for an N-isopropyl derivative[1].

However, this seminal work provides only qualitative descriptions of pharmacological activity. A significant gap exists in the quantitative characterization of these compounds. To advance this research area, the determination of binding affinities (Kᵢ values) and functional potencies (EC₅₀ or IC₅₀ values) is essential for a comprehensive understanding of their SAR.

Proposed Research Workflow

The following workflow is proposed for a systematic investigation into the adrenergic activity of novel this compound derivatives.

Adrenergic_Research_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of a library of N-substituted 1-(2,5-dimethoxy- phenyl)ethanolamine derivatives Binding_Assay Radioligand Binding Assays (α1, α2, β1, β2 receptors) Synthesis->Binding_Assay Determine Ki Functional_Assay Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization) Synthesis->Functional_Assay Determine EC50/IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Tissue_Assay Isolated Tissue Assays (Rat Vas Deferens, Guinea Pig Atria) Functional_Assay->Tissue_Assay Confirm activity Functional_Assay->SAR_Analysis Tissue_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for adrenergic drug discovery.

Experimental Protocols

1.3.1. Synthesis of N-Substituted 1-(2,5-Dimethoxyphenyl)ethanolamine Derivatives

A general synthetic route can be adapted from the literature. For example, 2-amino-1-(2,5-dimethoxyphenyl)ethanol can be synthesized by the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol with sodium borohydride in ethanol at low temperatures[2]. N-alkylation can then be achieved through standard methods such as reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

1.3.2. Adrenergic Receptor Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of test compounds for adrenergic receptor subtypes.

  • Materials:

    • Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).

    • Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [³H]dihydroalprenolol for β).

    • Test compounds.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add binding buffer, cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known, non-labeled antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

1.3.3. Isolated Tissue Assays (General Protocols)

  • Rat Vas Deferens (α-Adrenergic Activity):

    • Isolate the vas deferens from a male rat and suspend it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Record isometric contractions in response to electrical field stimulation or exogenous agonists.

    • To assess agonist activity, add cumulative concentrations of the test compound and record the contractile response.

    • To assess antagonist activity, pre-incubate the tissue with the test compound before adding a standard α-agonist (e.g., norepinephrine) and determine the shift in the concentration-response curve.

  • Guinea Pig Atria (β-Adrenergic Activity):

    • Isolate the atria from a guinea pig heart and suspend them in an organ bath containing Krebs solution at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Record the rate and force of spontaneous contractions.

    • To assess agonist activity, add cumulative concentrations of the test compound and measure the increase in heart rate (chronotropic effect) and force of contraction (inotropic effect).

    • To assess antagonist activity, pre-incubate the atria with the test compound before adding a standard β-agonist (e.g., isoproterenol) and determine the shift in the concentration-response curve.

Serotonergic System Modulation: A Psychedelic and Therapeutic Frontier

The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic compounds that act as agonists at the serotonin 2A (5-HT₂ₐ) receptor. While the primary research on this compound derivatives has focused on adrenergic activity, the structural similarity to potent 5-HT₂ₐ agonists warrants a thorough investigation into their serotonergic properties.

Rationale and Potential Applications

The 2,5-dimethoxyphenethylamine ("2C-x") family of compounds are well-known for their psychedelic effects, mediated primarily through 5-HT₂ₐ receptor agonism. Research into these compounds has provided a wealth of SAR data that can inform the design of novel this compound derivatives with tailored serotonergic activity. The addition of a β-hydroxyl group, as in the ethanolamine scaffold, may modulate potency, selectivity, and metabolic stability compared to the corresponding phenethylamines.

Beyond psychedelic effects, 5-HT₂ₐ receptor modulation is a promising therapeutic strategy for a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Therefore, derivatives of this compound could be developed as novel therapeutics with potentially improved safety and efficacy profiles.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Gq_Signaling_Pathway receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 triggers ca2->pkc co-activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Quantitative Data from Structurally Related Compounds

While quantitative data for this compound derivatives at serotonin receptors is currently unavailable, the following table summarizes data for related 2,5-dimethoxyphenethylamine (2C-X) and N-benzylphenethylamine (NBOMe) compounds to illustrate the potential potencies.

CompoundReceptorAssay TypeValue (nM)
2C-B 5-HT₂ₐEC₅₀1.6
5-HT₂CEC₅₀4.1
25I-NBOMe 5-HT₂ₐKᵢ0.044
5-HT₂CKᵢ1.2
(S)-11 (a phenylpiperidine analog) 5-HT₂ₐKᵢ1.3
5-HT₂CKᵢ13

Note: This data is for structurally related compounds and should be used as a guide for potential activity, not as a direct representation of the activity of this compound derivatives.

Anticancer Potential: An Emerging Research Avenue

Recent studies have highlighted the cytotoxic effects of various 2,5-dimethoxyphenethylamine derivatives against a range of cancer cell lines. This suggests that the this compound scaffold may also possess anticancer properties.

Rationale for Anticancer Research

The 2,5-dimethoxy substitution pattern is found in several natural and synthetic compounds with demonstrated anticancer activity. The mechanisms of action are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given the structural similarities, it is plausible that this compound derivatives could exhibit similar cytotoxic effects.

Proposed Research Directions

A primary screening of a library of novel this compound derivatives against a panel of cancer cell lines is a logical first step. This could be followed by more in-depth mechanistic studies for any identified hit compounds.

Experimental Protocols

3.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle-only controls.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold holds considerable promise for the development of novel therapeutics targeting the adrenergic and serotonergic systems, with a potential for anticancer applications. The current body of research, while limited, provides a solid foundation and a clear direction for future investigations. A systematic approach, involving the synthesis of a diverse library of derivatives and their comprehensive pharmacological and biological evaluation, is crucial to unlocking the full therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the discovery of new and effective medicines.

References

A Comprehensive Review of 1-(2,5-Dimethoxyphenyl)ethanol: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethoxyphenyl)ethanol is a chemical intermediate of significant interest in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a primary focus on its synthesis, analytical characterization, and its role as a precursor to various bioactive compounds. While direct pharmacological studies on the title compound are limited, this review explores the pharmacological activities of its derivatives, providing a contextual understanding of its potential biological significance. Detailed experimental protocols, quantitative data from published studies, and visualized chemical workflows are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, a substituted aromatic alcohol, serves as a key building block in organic synthesis. Its chemical structure, featuring a dimethoxyphenyl group attached to an ethanol moiety, makes it a versatile precursor for the synthesis of a range of phenethylamine derivatives and other heterocyclic compounds. Notably, it is a crucial intermediate in the preparation of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, a compound that has been investigated for its adrenergic properties[1]. Furthermore, its structural relationship to metabolites of psychoactive substances like 2C-B highlights its relevance in forensic and toxicological analysis[2]. This review aims to consolidate the available scientific information on this compound, presenting a detailed overview of its synthesis, analytical data, and the pharmacological landscape of its derivatives.

Synthesis of this compound and its Derivatives

The primary route for the synthesis of this compound and its key derivative, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, involves multi-step chemical reactions. The most commonly cited pathway starts from 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

A prevalent method for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol[3].

Experimental Protocol:

A typical reduction reaction is carried out as follows:

  • Reaction Setup: 100.0g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol is dissolved in 500ml of ethanol in a 2L reaction flask. The mixture is stirred and cooled to -10°C[3].

  • Addition of Reducing Agent: 54 grams of sodium borohydride are added in batches to the cooled solution[3].

  • Reaction and Monitoring: The reaction is allowed to proceed for 2-3 hours at the same temperature. The completion of the reaction is monitored by High-Performance Liquid Chromatography (HPLC)[3].

  • Work-up and Isolation: Upon completion, 500ml of water is added to the reaction mixture. The solvent is then removed under reduced pressure. The resulting solid is collected by suction filtration and dried to obtain the crude product[3].

  • Purification: The crude product is purified by recrystallization to yield the final white solid product[3].

A similar procedure can be followed using methanol as the solvent and potassium borohydride as the reducing agent[3].

The following diagram illustrates the general workflow for this synthesis:

G cluster_start Starting Material cluster_process Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product start 1-(2,5-Dimethoxyphenyl)-2-nitroethanol process1 Dissolve in Ethanol/Methanol Cool to -10°C start->process1 process2 Batchwise addition of Sodium/Potassium Borohydride process1->process2 process3 Incubation (2-3 hours) process2->process3 monitor HPLC Detection process3->monitor workup1 Add Water monitor->workup1 If reaction complete workup2 Remove Solvent (Vacuum) workup1->workup2 workup3 Suction Filtration workup2->workup3 workup4 Recrystallization workup3->workup4 product 2-Amino-1-(2,5-dimethoxyphenyl)ethanol workup4->product

Caption: Synthesis workflow for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
Quantitative Data from Synthesis Studies

The following table summarizes the quantitative data reported in the literature for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol.

Starting MaterialReducing AgentSolventYield (Crude)Yield (Recrystallized)Purity (HPLC)Reference
1-(2,5-Dimethoxyphenyl)-2-nitroethanol (100.0g)Sodium Borohydride (54g)Ethanol (500ml)122g72g (83%)98.4%[3]
1-(2,5-Dimethoxyphenyl)-2-nitroethanol (100.0g)Potassium Borohydride (54g)Methanol (500ml)112g64g (73%)98.2%[3]

Analytical Characterization

The characterization and purity assessment of this compound and its derivatives are crucial for their use in further synthesis or biological studies. The literature primarily reports the use of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for monitoring the progress of the synthesis and assessing the purity of the final product[3]. While specific chromatographic conditions are not detailed in the reviewed abstracts, it is a standard method for separating and quantifying components in a mixture.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for the structural elucidation of these compounds. For related amino alcohols, NMR studies have been used to determine their preferred conformation[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and has been used in the conformational study of related amino alcohols[1].

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is vital for the identification and characterization of this compound and its derivatives, especially in the context of forensic analysis of related psychoactive compounds[4].

Pharmacological Context and Biological Significance

Direct pharmacological studies on this compound are scarce in the available literature. However, its significance can be inferred from the biological activities of its derivatives and structurally related compounds.

Adrenergic Activity of Derivatives

The primary pharmacological interest in the derivatives of this compound lies in their interaction with adrenergic receptors. Studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives have shown that they can exhibit both α-stimulating and α-blocking activity on rat vas deferens, with the effect being concentration-dependent[1]. The N-isopropyl derivative and its morpholine analogues displayed only α-blocking activity[1]. Furthermore, the N-isopropyl derivative showed a moderate β-blocking effect on isolated guinea pig atria[1]. These findings suggest that the this compound scaffold is a viable starting point for the development of adrenergic receptor modulators.

Role as an Intermediate for Midodrine

1-(2,5-Dimethoxyphenyl)-2-aminoethanol is an important intermediate in the synthesis of Midodrine hydrochloride[3]. Midodrine is a selective α1-adrenergic agonist used clinically for the treatment of orthostatic hypotension[3]. This underscores the pharmaceutical relevance of the this compound core structure.

The following diagram illustrates the relationship of this compound to these pharmacologically active agents:

G A This compound B 1-(2,5-Dimethoxyphenyl)-2-aminoethanol Derivatives A->B Precursor for C Midodrine B->C Intermediate for D Adrenergic Receptor Modulation (α-stimulating, α-blocking, β-blocking) B->D Exhibits E Treatment of Orthostatic Hypotension C->E Used for

Caption: Pharmacological relevance of this compound derivatives.
Potential Metabolic Pathways

While no specific metabolic studies on this compound were found, insights can be drawn from the metabolism of the structurally related psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[2]. The metabolism of 2C-B involves oxidative deamination to produce 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)[2]. This suggests that if this compound were to be formed in vivo, it could be a metabolite of a corresponding phenethylamine.

Furthermore, the metabolism of ethanol in the body primarily occurs in the liver through oxidation to acetaldehyde and then to acetate by alcohol dehydrogenase and aldehyde dehydrogenase, respectively[5][6][7]. It is plausible that this compound could undergo similar oxidative metabolism at the ethanol moiety.

A hypothetical metabolic pathway is presented below:

G cluster_precursor Potential Precursor cluster_core Core Compound cluster_metabolites Potential Metabolites precursor 2,5-Dimethoxyphenethylamine Derivative (Hypothetical) core This compound precursor->core Oxidative Deamination (Analogous to 2C-B) metabolite1 1-(2,5-Dimethoxyphenyl)acetaldehyde core->metabolite1 Oxidation (Alcohol Dehydrogenase) metabolite2 2,5-Dimethoxyphenylacetic Acid metabolite1->metabolite2 Oxidation (Aldehyde Dehydrogenase)

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and clear applications in the pharmaceutical industry, particularly as a precursor to adrenergic receptor modulators like Midodrine. While direct biological data on the compound itself is limited, the pharmacological activity of its derivatives provides a strong rationale for its continued study. The synthesis protocols are well-defined, offering good yields and high purity of the subsequent amino alcohol. Future research could focus on elucidating the direct pharmacological and toxicological profile of this compound and exploring its potential as a scaffold for the development of new therapeutic agents. The analytical methods outlined in this review provide a solid foundation for the quality control and characterization of this and related compounds. This guide serves as a comprehensive starting point for researchers interested in the chemistry and potential biological applications of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. While this guide is compiled from available scientific information, a specific SDS for 1-(2,5-Dimethoxyphenyl)ethanol was not available at the time of writing. The information on safety, handling, and toxicity is based on data for structurally similar compounds and general chemical safety principles. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

This compound is a substituted phenylethanol derivative. Compounds within this chemical class, particularly those with methoxy substitutions on the phenyl ring, are of interest to researchers in medicinal chemistry and pharmacology due to their potential biological activities. Notably, some substituted phenethylamines are known to interact with serotonin receptors, such as the 5-HT2A receptor.[1][2] The safety and handling of this specific compound must be approached with caution due to the limited availability of specific toxicological data. This guide provides a summary of the likely hazards, recommended handling procedures, and potential biological effects based on available information for related compounds.

Hazard Identification and Classification

Based on the hazard information for the structurally related compound 1-(2,3-Dimethoxyphenyl)ethanol, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

Physical and Chemical Properties

PropertyValueSource/Analogy
Molecular Formula C₁₀H₁₄O₃-
Molecular Weight 182.22 g/mol -
Appearance Likely a solid or liquidAnalogy to related compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-

Toxicological Information

No specific toxicological studies for this compound were found. The toxicological properties of the related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol have not been thoroughly investigated, and caution is advised.[4] It is prudent to assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

Acute Effects (Anticipated):

  • Oral: May be harmful if swallowed.

  • Inhalation: May cause respiratory tract irritation.[3]

  • Dermal: May cause skin irritation.[3]

  • Eye: Causes serious eye irritation.[3]

Chronic Effects:

  • The long-term health effects of exposure to this compound are unknown.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep away from sources of ignition.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Grignard reaction of 2,5-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This method is analogous to the synthesis of its positional isomer, 1-(2,4-dimethoxyphenyl)ethanol.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde product This compound 2_5_dimethoxybenzaldehyde->product 1. Grignard Reaction 2. Aqueous Workup MeMgX CH3MgX (X = Br, I) MeMgX->product

Caption: Proposed synthesis of this compound via Grignard reaction.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Reagent Addition: Slowly add a solution of methylmagnesium bromide or iodide in diethyl ether to the stirred solution of the aldehyde at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Analytical Methodology

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for the analysis of similar phenolic compounds.[5]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: An appropriate temperature gradient to ensure separation from impurities and starting materials.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The fragmentation pattern can be used to confirm the structure.

Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been explicitly studied. However, many dimethoxyphenyl compounds are known to have biological effects. For instance, some 2,5-dimethoxyphenethylamines are agonists at serotonin 5-HT2A/2C receptors and can induce hallucinogenic effects.[1] The metabolism of the related compound 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) involves oxidative deamination to produce 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.[7] This suggests that this compound could potentially be a metabolite of related psychoactive compounds.

Given the structural similarities to known 5-HT2A receptor ligands, a hypothetical signaling pathway upon receptor activation is presented below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Hypothetical Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling cascade for this compound.

This diagram illustrates a potential mechanism of action if this compound were to act as an agonist at the 5-HT2A receptor, a Gq-coupled receptor. This activation would lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn would lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing downstream cellular effects.

Emergency Procedures

First Aid Measures:

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: The combustion of this material may produce toxic fumes of carbon monoxide and carbon dioxide.[4]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8]

This technical guide provides a framework for the safe handling and use of this compound in a research setting. Due to the limited specific data, a conservative approach to safety is strongly recommended. Researchers should always consult the most recent safety information and institutional guidelines before working with this or any other chemical.

References

An In-depth Technical Guide to the Solubility of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,5-Dimethoxyphenyl)ethanol in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a detailed qualitative analysis based on its molecular structure and established chemical principles. Furthermore, it details a standardized experimental protocol for the precise quantitative determination of its solubility, providing a foundational framework for laboratory investigation.

Molecular Structure and Solubility Prediction

The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like".[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features both polar and non-polar regions, which dictates its interaction with various solvents.

  • Polar Moieties: The molecule contains a hydroxyl (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] It also possesses two methoxy (-OCH3) ether groups, which are polar and can act as hydrogen bond acceptors. These functional groups contribute to its solubility in polar solvents.[5]

  • Non-Polar Moieties: The benzene ring and the ethyl group constitute the non-polar, hydrophobic (water-hating) portion of the molecule.[4][5] The presence of this significant non-polar region tends to decrease solubility in highly polar solvents like water and increase it in non-polar organic solvents.[6]

Based on this structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made.

Data Presentation: Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound. This profile is derived from its structural features and general solubility trends for aromatic alcohols.[4][5][7]

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe large non-polar aromatic structure is expected to dominate over the hydrophilic effect of the single hydroxyl and two ether groups.[5][6]
MethanolPolar ProticSolubleThe alcohol solvent can engage in hydrogen bonding with the hydroxyl and ether groups of the solute, and its short alkyl chain is less non-polar.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for alcohols due to its ability to form hydrogen bonds.[4]
AcetonePolar AproticSolubleThe polarity of acetone allows for favorable dipole-dipole interactions with the polar groups of the solute.
Dichloromethane (DCM)Polar AproticSolubleThe molecule's overall moderate polarity suggests good compatibility with a solvent of intermediate polarity like DCM.
Ethyl AcetatePolar AproticSolubleExpected to be a good solvent due to its moderate polarity and ability to accept hydrogen bonds.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature and pressure.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with hotplate

  • Temperature probe

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid is critical to ensure that a saturated solution is achieved at equilibrium.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter. This step must be performed quickly and at the experimental temperature to avoid any changes in concentration.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Data Calculation: Calculate the solubility (S) using the following formula:

    S = (C_diluted × DF) / V_initial

    Where:

    • C_diluted is the concentration of the diluted sample measured by the instrument.

    • DF is the dilution factor.

    • V_initial is the initial volume of the aliquot taken from the saturated solution.

    The results are typically expressed in units of mg/mL, g/L, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep Preparation: Add excess solute to a known volume of solvent in a vial start->prep equil Equilibration: Agitate at constant temperature (24-72 hours) prep->equil separate Phase Separation: Centrifuge or filter to remove undissolved solid equil->separate quant Quantification: Dilute aliquot of supernatant and analyze concentration (e.g., HPLC) separate->quant calc Data Calculation: Determine solubility from concentration and dilution factor quant->calc end End calc->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

References

The Pharmacology of 2,5-Dimethoxy-Substituted Phenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of 2,5-dimethoxy-substituted phenethylamines, a class of compounds also known as the 2C series. This document details their synthesis, receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate, with a particular focus on their interaction with serotonin receptors.

Introduction

The 2,5-dimethoxy-substituted phenethylamines are a large family of synthetic compounds based on the structure of mescaline, a naturally occurring psychedelic phenethylamine.[1][2] First extensively synthesized and studied by Alexander Shulgin, these molecules are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[3][4] Variations in the substituent at the 4-position of the phenyl ring lead to a wide range of compounds with diverse pharmacological profiles and psychoactive effects.[2] The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A (5-HT2A) receptor.[1][5] Understanding the intricate pharmacology of this series is crucial for the development of novel therapeutics targeting the serotonergic system and for comprehending the molecular basis of their psychoactive properties.

Receptor Binding and Functional Activity

The pharmacological activity of 2,5-dimethoxy-substituted phenethylamines is primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2 subtype. These compounds typically exhibit high affinity for the 5-HT2A and 5-HT2C receptors and are generally classified as partial or full agonists at these sites.[6][7] Their affinity for other serotonin receptor subtypes, such as the 5-HT1A receptor, is generally much lower.

The table below summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of several prominent 2,5-dimethoxy-substituted phenethylamines at human serotonin receptors.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)5-HT1A Ki (nM)
2C-B ~13-40~1.2-15~20-132~0.63-22>10,000
2C-I ~15-68~1.2-24~40-208~1.4-48>10,000
2C-E ~20-105~2.5-42~50-260~2.8-65>10,000
2C-D ~60-310~10-85~150-780~12-110>10,000
2C-H ~200-1000~50-250~500-2500~60-300>10,000

Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions and assay used.

Signaling Pathways

The activation of the 5-HT2A receptor by 2,5-dimethoxy-substituted phenethylamines primarily initiates a Gq/11-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of these compounds.

Gq_Signaling_Pathway Ligand 2,5-Dimethoxy-substituted Phenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-bromophenethylamine (2C-B)

This protocol describes a common synthetic route for 2C-B starting from 2,5-dimethoxybenzaldehyde.

Synthesis_Workflow Start 2,5-Dimethoxybenzaldehyde Step1 Henry Reaction (Nitromethane, Ammonium Acetate) Start->Step1 Intermediate1 2,5-Dimethoxy-β-nitrostyrene Step1->Intermediate1 Step2 Reduction (e.g., LAH or NaBH4/CuCl2) Intermediate1->Step2 Intermediate2 2,5-Dimethoxyphenethylamine (2C-H) Step2->Intermediate2 Step3 Bromination (e.g., Br2 in Acetic Acid) Intermediate2->Step3 Product 2,5-Dimethoxy-4-bromophenethylamine (2C-B) Step3->Product

Caption: Synthetic workflow for 2C-B.

Procedure:

  • Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene.

    • To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., isopropanol), add nitromethane and a catalytic amount of ammonium acetate.[8][9][10]

    • Reflux the mixture for approximately 1-2 hours.[8][10]

    • Cool the reaction mixture to induce crystallization of the nitrostyrene product.[8][9]

    • Collect the crystals by filtration and wash with a cold solvent.[8]

  • Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H).

    • The nitrostyrene can be reduced using various methods, with lithium aluminum hydride (LAH) in an anhydrous ether solvent being a common approach.[10][11]

    • Alternatively, a safer method involves the use of sodium borohydride in the presence of a copper(II) salt.[12]

    • After the reduction is complete, the reaction is carefully quenched, and the product is isolated through acid-base extraction.[8][12]

  • Step 3: Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to 2C-B.

    • Dissolve the 2C-H freebase in glacial acetic acid.[12]

    • Slowly add a solution of bromine in glacial acetic acid to the stirred solution.[12]

    • The product, 2C-B, will precipitate as its hydrobromide salt.[12]

    • The salt can be collected by filtration and recrystallized to improve purity. The freebase can be obtained by neutralization.[8][12]

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using the radiolabeled antagonist [3H]ketanserin.[13][14]

Binding_Assay_Workflow P1 Prepare Cell Membranes (Expressing 5-HT2A) P2 Incubate Membranes with: - [3H]ketanserin (Radioligand) - Test Compound (Varying Concentrations) P1->P2 P3 Separate Bound from Free Radioligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff P4->P5

Caption: Radioligand binding assay workflow.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[13]

    • Centrifuge the supernatant at high speed to pellet the membranes.[13]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • Cell membrane suspension (typically 50-100 µg of protein).[13]

      • [3H]ketanserin at a final concentration near its dissociation constant (Kd) (e.g., 1-2 nM).[13][15]

      • Varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone).[13]

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.[13]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inositol Phosphate (IP1) Accumulation

This protocol describes a method to assess the functional activity of test compounds at the Gq-coupled 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-One HTRF assay is a common method for this purpose.[6][16][17]

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells stably expressing the 5-HT2A receptor in a suitable medium.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere.

    • Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[16]

    • Add varying concentrations of the test compound or a known agonist (e.g., serotonin) to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for Gq signaling and IP1 accumulation.[16][18]

  • IP1 Detection (HTRF Assay):

    • Lyse the cells and add the HTRF detection reagents. These typically consist of an anti-IP1 antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP1 labeled with an acceptor fluorophore (e.g., d2).[6][16]

    • The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.[16]

    • Incubate at room temperature for approximately 1 hour to allow the immunoassay to reach equilibrium.[6][16]

  • Signal Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader, which measures the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[6][18]

    • Calculate the HTRF ratio (acceptor signal / donor signal). This ratio is inversely proportional to the amount of IP1 produced by the cells.

    • Generate a standard curve using known concentrations of unlabeled IP1.

    • Plot the HTRF ratio against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

The 2,5-dimethoxy-substituted phenethylamines represent a structurally diverse class of compounds with potent activity at serotonin receptors, particularly the 5-HT2A subtype. Their primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to the production of intracellular second messengers. The experimental protocols detailed in this guide provide a framework for the synthesis and pharmacological characterization of these compounds. A thorough understanding of their structure-activity relationships and signaling mechanisms is essential for the rational design of novel therapeutic agents targeting the serotonergic system and for advancing our knowledge of the neurobiology of psychoactive substances.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-(2,5-Dimethoxyphenyl)ethanol, a valuable intermediate in the preparation of various pharmaceutical compounds. The primary method detailed is the reduction of 2',5'-Dimethoxyacetophenone.

Reaction Scheme

The synthesis of this compound can be effectively achieved through the reduction of the corresponding ketone, 2',5'-Dimethoxyacetophenone, using a reducing agent such as sodium borohydride.

Reaction Scheme: Reduction of 2',5'-Dimethoxyacetophenone to this compound

Experimental Protocol

This protocol is based on the reduction of 2',5'-Dimethoxyacetophenone using sodium borohydride in an alcoholic solvent.

Materials and Equipment:

  • Starting Material: 2',5'-Dimethoxyacetophenone (C₁₀H₁₂O₃)[1][2][3]

  • Reducing Agent: Sodium borohydride (NaBH₄)

  • Solvent: Ethanol or Methanol

  • Quenching Solution: Water

  • Reaction Vessel: Round-bottom flask

  • Stirring: Magnetic stirrer and stir bar

  • Cooling: Ice bath

  • Workup: Filtration apparatus, rotary evaporator

  • Analysis: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup: In a 2L reaction flask, add 500 mL of ethanol.

  • Addition of Starting Material: While stirring, add 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol and cool the mixture to -10°C using an ice-salt bath.

  • Addition of Reducing Agent: Slowly add 54 grams of sodium borohydride in portions, ensuring the temperature remains at -10°C.

  • Reaction: Maintain the reaction mixture at -10°C with continuous stirring for 2 hours.

  • Monitoring: Monitor the reaction progress using HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully add 500 mL of water to the reaction mixture to quench the excess sodium borohydride.

  • Solvent Removal: Remove the ethanol from the mixture by vacuum distillation using a rotary evaporator.

  • Isolation of Crude Product: The crude product will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration.

  • Drying: Dry the crude product to obtain approximately 122 grams.

  • Purification: Recrystallize the crude product to obtain a white solid. This should yield approximately 72g of the purified product.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis protocol.

ParameterValueReference
Starting Material100.0 g[4]
Reducing Agent54 g (Sodium Borohydride)[4]
Solvent500 mL (Ethanol)[4]
Reaction Time2 hours[4]
Reaction Temp.-10 °C[4]
Crude Yield122 g[4]
Final Yield72 g[4]
Percent Yield83%[4]
Purity (HPLC)98.4%[4]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow start Start dissolve Dissolve 2',5'-Dimethoxy- acetophenone in Ethanol start->dissolve cool Cool to -10°C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react React for 2 hours at -10°C add_nabh4->react quench Quench with Water react->quench evaporate Remove Ethanol (Vacuum Distillation) quench->evaporate filter Filter Crude Product evaporate->filter recrystallize Recrystallize filter->recrystallize end End Product: This compound recrystallize->end

Caption: Synthesis workflow for this compound.

References

Reduction of 2',5'-dimethoxyacetophenone to produce 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of 2',5'-Dimethoxyacetophenone

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2,5-dimethoxyphenyl)ethanol via the reduction of 2',5'-dimethoxyacetophenone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and research chemicals. The protocols outlined below describe two effective methods for this reduction: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. These methods are commonly employed for the reduction of aryl ketones to their corresponding secondary alcohols.[1] The selection of a specific method may depend on factors such as available equipment, desired scale, and sensitivity of other functional groups in the molecule.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

G cluster_0 2_5_dimethoxyacetophenone 2',5'-Dimethoxyacetophenone 1_2_5_dimethoxyphenylethanol This compound 2_5_dimethoxyacetophenone->1_2_5_dimethoxyphenylethanol [Reducing Agent] Solvent, Temp.

Caption: General reaction scheme for the reduction of 2',5'-dimethoxyacetophenone.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] It is often the preferred reagent for this transformation due to its ease of handling, operational simplicity, and high chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (10-20 mL per gram of ketone).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. For reactions requiring more controlled temperature, a temperature of -10 °C can be used.[3]

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) or water until the effervescence ceases.

  • Workup:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).[4]

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization to yield the pure product.

Quantitative Data

The following table summarizes the typical quantitative data for the sodium borohydride reduction of a structurally similar compound, which can be indicative of the expected outcome for 2',5'-dimethoxyacetophenone.

ParameterValueReference
Yield 83%[3]
Purity (HPLC) 98.4%[3]
Reaction Time 2 hours[3]
Temperature -10 °C[3]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is another widely used method for the reduction of ketones. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5][6] This technique is often employed in industrial settings due to its high efficiency and the avoidance of hydride reagents.

Experimental Protocol
  • Catalyst Preparation: In a hydrogenation vessel, add the catalyst (e.g., 5-10% Pd/C or Raney Nickel, 1-5 mol%).

  • Reaction Mixture: Add a solution of 2',5'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 25-80 °C) until the theoretical amount of hydrogen has been consumed.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or HPLC.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization as described in Method 1.

Quantitative Data

The following table provides typical reaction conditions for the catalytic hydrogenation of a similar substrate, 3',4'-dimethoxyacetophenone.[5][6]

ParameterValueReference
Catalyst Raney Nickel[5][6]
Solvent Aqueous medium or Methanol[5]
Temperature 50-100 °C[5][6]
Pressure 5-10 bar[5][6]
Yield ~98%[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the reduction of 2',5'-dimethoxyacetophenone and subsequent purification of the product.

G start Start: 2',5'-Dimethoxyacetophenone reaction Reduction (NaBH4 or Catalytic Hydrogenation) start->reaction quench Reaction Quenching (for NaBH4 method) reaction->quench workup Aqueous Workup & Solvent Extraction reaction->workup for Catalytic Hydrogenation quench->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is an organic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the safety, efficacy, and quality of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This application note provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC method. The described method is designed to separate the main compound from potential impurities.

Experimental Protocols

1. Materials and Reagents

  • Analyte: this compound reference standard (purity ≥ 99.5%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid (LC-MS grade)

  • Sample Vials: 2 mL amber glass vials with PTFE septa

  • Filters: 0.45 µm syringe filters (hydrophilic, compatible with the sample solvent)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 60% B5-15 min: 60% to 80% B15-20 min: 80% B20-22 min: 80% to 60% B22-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1][2]

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

    • Dissolve the sample in methanol.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Filtration:

    • Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter into an HPLC vial.[3][4] This step is crucial to remove any particulate matter that could clog the HPLC column.[1]

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table summarizes hypothetical purity data for two different batches of synthesized this compound.

ParameterBatch ABatch B
Purity (HPLC Area %) 99.7%98.2%
Major Impurity Unreacted starting material (0.15%)Side-reaction product (1.3%)
Retention Time (min) 12.512.5
Appearance White crystalline solidOff-white powder

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve volumize Bring to Volume dissolve->volumize filter_sample Filter with 0.45µm Syringe Filter volumize->filter_sample inject Inject into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Signaling Pathway (Logical Relationship) Diagram

Purity_Assessment_Logic cluster_impurities Potential Impurities cluster_separation Chromatographic Separation compound This compound (Analyte) hplc Reversed-Phase HPLC compound->hplc starting_material Unreacted Starting Materials starting_material->hplc side_products Side-Reaction Products side_products->hplc degradation Degradation Products degradation->hplc main_peak Analyte Peak hplc->main_peak impurity_peaks Impurity Peaks hplc->impurity_peaks purity Purity Determination (Area %) main_peak->purity impurity_peaks->purity

Caption: Logical relationship for purity assessment by HPLC.

References

Application of 1-(2,5-Dimethoxyphenyl)ethanol in Medicinal Chemistry: A Keystone for Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is a significant chemical intermediate in the field of medicinal chemistry, primarily serving as a precursor for the synthesis of a range of psychoactive compounds. While direct pharmacological data on this compound itself is limited, its structural motif is a cornerstone of various potent serotonin 5-HT2A receptor agonists. The 2,5-dimethoxy substitution pattern on the phenyl ring is a well-established pharmacophore for this class of compounds, which are under investigation for their potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and substance abuse disorder.[1][2] This document provides an overview of its applications, synthesis, and the biological context of its more complex derivatives.

Application Notes

The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules, particularly substituted phenethylamines and their constrained analogues. The 2,5-dimethoxyphenyl group is a critical feature for high-affinity binding to the serotonin 5-HT2A receptor.

Key Research Areas:

  • Serotonin 5-HT2A Receptor Agonists: The 2,5-dimethoxyphenyl scaffold is a hallmark of the "2C-X" family of psychedelic phenethylamines.[2] Derivatives of this compound are central to the exploration of the structure-activity relationships (SAR) of these compounds. For instance, the well-studied psychedelic agent 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine) is a close structural relative, and its metabolism can lead to related ethanol compounds.[2]

  • Radioligand Development: The potent and selective nature of some 2,5-dimethoxyphenyl derivatives, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), has led to their use as radiolabeled ligands in receptor binding assays to study the 5-HT2A receptor.[3][4]

  • Anticancer Research: While not a direct application of the title compound, the structurally related 1-(2,4-dimethoxyphenyl)ethanol has been used as an intermediate in the synthesis of pyrazoline benzenesulfonamide derivatives with potential anticancer activity.[5] This suggests that the dimethoxyphenylethanol core could be explored as a scaffold for other therapeutic areas.

Experimental Protocols

Detailed experimental data specifically for this compound is not extensively available in the public domain. However, based on the applications of its derivatives, the following protocols represent typical assays that would be employed to characterize the biological activity of novel compounds synthesized from this precursor.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 1-(arylethanol) compounds via the Grignard reaction.

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium iodide solution dropwise from a dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-ketanserin or [¹²⁵I]-DOI.

  • Test compound (e.g., a derivative of this compound).

  • Non-specific binding control: Mianserin or another suitable antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • In a 96-well plate, add the assay buffer, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data

As direct biological activity data for this compound is scarce, the following table presents representative data for a well-characterized derivative, LPH-5, a selective 5-HT2A receptor agonist, to illustrate the type of quantitative information sought for compounds in this class.[1][2]

CompoundReceptorAssay TypeKi (nM)
LPH-5 5-HT2ARadioligand Binding ([¹²⁵I]DOI)1.3
5-HT2BRadioligand Binding ([¹²⁵I]DOI)13
5-HT2CRadioligand Binding ([¹²⁵I]DOI)13

Table 1: Representative binding affinity data for a 2,5-dimethoxyphenyl derivative at serotonin 5-HT2 receptors.[1][2]

Visualizations

The following diagrams illustrate the synthetic pathway and the biological context relevant to the application of this compound.

Synthesis_of_1_2_5_Dimethoxyphenylethanol start 2,5-Dimethoxybenzaldehyde reagent + CH₃MgI (Grignard Reagent) start->reagent Reaction in anhydrous ether product This compound reagent->product

Caption: Synthesis of this compound via Grignard reaction.

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes serotonin Serotonin or Agonist Ligand serotonin->receptor Binds to ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

This compound is a valuable synthetic intermediate for the development of novel serotonergic agents. Its 2,5-dimethoxyphenyl core is a key pharmacophore for achieving high affinity and selectivity for the 5-HT2A receptor. While the compound itself is not extensively studied for its own biological activity, its utility in the synthesis of potent pharmacological tools and potential therapeutics is well-established. Future research could explore the direct pharmacological profile of this compound and its simple derivatives to further understand the minimal structural requirements for activity at serotonin receptors and other biological targets.

References

Application Notes: Synthesis and Evaluation of 2,5-Dimethoxyphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,5-dimethoxyphenethylamine (2C-x) scaffold is a foundational structure for a class of potent and pharmacologically significant psychedelic compounds. These molecules are primarily agonists or partial agonists of the serotonin 5-HT2A receptor, and their study provides valuable tools for neuroscience research, particularly for understanding receptor signaling and neuroplasticity.[1][2] The principal mechanism for their psychedelic effects is linked to the activation of the 5-HT2A G-protein coupled receptor (GPCR).[3][4]

While various synthetic routes can be envisioned, the most established and well-documented pathway for producing 2C-x analogs for research purposes begins with 2,5-dimethoxybenzaldehyde. This precursor undergoes a condensation reaction followed by reduction to yield the core 2,5-dimethoxyphenethylamine (2C-H) structure. This core molecule then serves as a versatile intermediate for the synthesis of a wide array of analogs through substitution at the 4-position of the phenyl ring.

These application notes provide detailed protocols for the synthesis of the parent compound 2C-H from 2,5-dimethoxybenzaldehyde, summarize pharmacological data for key analogs, and describe the underlying biological signaling pathways and structure-activity relationships relevant to drug development professionals.

Section 1: Synthetic Protocol and Workflow

The following is a representative two-step protocol for the synthesis of 2,5-dimethoxyphenethylamine (2C-H), a key intermediate for further analog development. The procedure involves a Henry condensation followed by a reduction of the nitroalkene.

Experimental Protocol: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

Step 1: Condensation of 2,5-Dimethoxybenzaldehyde with Nitromethane [5][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (2.5 eq), and anhydrous ammonium acetate (0.15 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100°C) with continuous stirring. The solution will typically progress from a clear yellow to a deep red-orange color. Maintain reflux for 2 to 4 hours.

  • Work-up: Remove the flask from heat and allow it to cool. Pour the warm reaction mixture into ice-cold 70% isopropyl alcohol (IPA), approximately 10 volumes relative to the initial benzaldehyde weight.

  • Isolation: Allow the mixture to stand, facilitating the precipitation of the product. Collect the resulting orange crystalline solid, 2,5-dimethoxy-β-nitrostyrene, by vacuum filtration. Wash the crystals with cold IPA to remove impurities. Air dry the product. The expected yield is typically in the range of 55-80%.

Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene [6][7] Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride (LAH) (approx. 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve the 2,5-dimethoxy-β-nitrostyrene (1.0 eq) from Step 1 in anhydrous THF. Add this solution dropwise to the LAH suspension via an addition funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 24 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LAH by the sequential, dropwise addition of isopropyl alcohol, followed by a 15% aqueous sodium hydroxide solution, and finally water. This procedure is intended to precipitate the aluminum salts into a filterable solid.

  • Isolation: Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting residue can be suspended in water, acidified with HCl, and washed with a nonpolar organic solvent (e.g., CH2Cl2) to remove non-basic impurities. The aqueous layer is then made strongly basic with NaOH and the product, 2,5-dimethoxyphenethylamine (2C-H), is extracted with CH2Cl2. The combined organic extracts are dried, and the solvent is removed to yield the product as an oil, which can be further purified by vacuum distillation.

G Precursor 2,5-Dimethoxy- benzaldehyde Step1 Step 1: Henry Condensation (Nitromethane, NH4OAc, Reflux) Precursor->Step1 Intermediate 2,5-Dimethoxy- β-nitrostyrene Step1->Intermediate Step2 Step 2: Reduction (LAH, THF, Reflux) Intermediate->Step2 Product 2,5-Dimethoxy- phenethylamine (2C-H) Step2->Product Purification Purification (Acid/Base Extraction, Distillation) Product->Purification Final Pure 2C-H (Intermediate) Purification->Final

Synthetic workflow for 2,5-dimethoxyphenethylamine (2C-H).

Section 2: Analog Data and Characterization

The 2C-H intermediate is the parent compound for a large family of analogs, typically synthesized by electrophilic substitution at the 4-position of the aromatic ring. The nature of the substituent at this position dramatically influences the compound's potency, duration, and qualitative effects.

Table 1: Pharmacological Data of Selected 2C-x Analogs

The table below summarizes key data for several well-characterized 2C-x compounds. Potency is often correlated with the lipophilicity of the 4-position substituent.

Compound4-Position SubstituentTypical Oral Dose Range (mg)Duration (hours)5-HT2A Receptor Potency (EC50)
2C-H -H80 - 150+4 - 6Lower Potency
2C-B -Br10 - 35[2]4 - 8[2]1.2 nM[8]
2C-C -Cl20 - 40[2]4 - 8[2]Data not readily available
2C-E -CH2CH310 - 256 - 10Data not readily available
2C-I -I12 - 256 - 10Higher Potency
2C-D -CH320 - 60[2]4 - 6[2]Data not readily available

Data compiled from multiple sources.[2][8][9] Dose and duration are approximate and can vary significantly between individuals.

Section 3: Primary Mechanism of Action

Psychedelic phenethylamines exert their primary effects through interaction with the serotonin 2A receptor (5-HT2A-R).[1][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist ligand, initiates a complex intracellular signaling cascade.

The canonical pathway involves the coupling of the activated 5-HT2A receptor to the Gq/11 family of G-proteins.[1][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which goes on to phosphorylate numerous downstream protein targets, altering neuronal excitability and gene expression.

Recent research has highlighted the importance of "functional selectivity" or "biased agonism".[10][11] This refers to the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways (e.g., G-protein vs. β-arrestin pathways). It has been shown that the psychedelic potential of 5-HT2A agonists correlates with their efficacy for the Gq pathway over the β-arrestin2 pathway.[10][11] This discovery opens avenues for developing non-psychedelic therapeutics that target the 5-HT2A receptor.[12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Gene Expression) PKC->Downstream Phosphorylates Ca->PKC Co-activates Ligand Psychedelic Ligand (e.g., 2C-B) Ligand->Receptor Binds

Canonical 5-HT2A receptor Gq signaling pathway.

Section 4: Structure-Activity Relationships (SAR)

The development of novel analogs is guided by established structure-activity relationships (SAR) for psychedelic phenethylamines.[4][13] Understanding these relationships is critical for designing compounds with desired potency, selectivity, and pharmacokinetic profiles.

Key SAR insights for the 2C-x series include:

  • 2,5-Dimethoxy Groups: The methoxy groups at the 2 and 5 positions are considered essential for 5-HT2A receptor affinity and agonist activity within this class.

  • 4-Position Substitution: This is the primary point of modification. Small, lipophilic, and electron-withdrawing groups (e.g., halogens, short alkyl chains) generally increase potency.[14][15] Bulky groups or those with hydrogen-bond donors tend to decrease affinity.[14]

  • Amine Terminus: The primary amine is crucial for activity. N-alkylation (e.g., N-methyl) is generally tolerated, while larger N-substituents, such as N-benzyl groups, can significantly increase affinity and potency.[14]

  • Alpha-Carbon Substitution: Adding a methyl group to the alpha-carbon (adjacent to the amine) creates the corresponding amphetamine analog (the DOx series). This modification typically increases metabolic stability, leading to a longer duration of action and often higher potency.

G cluster_mods Key Modification Points cluster_effects Resulting Effects Core 2,5-Dimethoxyphenethylamine (Core Scaffold) R4 R4 Position Core->R4 R_alpha Rα Position Core->R_alpha R_N RN Position Core->R_N Potency Modulates Potency & Duration R4->Potency Halogens, Alkyls Increase Potency Duration Increases Duration (Metabolic Stability) R_alpha->Duration e.g., -CH3 (DOx) Affinity Modulates Affinity & Selectivity R_N->Affinity e.g., N-Benzyl Increases Affinity

Structure-Activity Relationship (SAR) map for 2C-x analogs.

References

Protocol for NMR Sample Preparation of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the preparation of 1-(2,5-Dimethoxyphenyl)ethanol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The aim is to ensure the acquisition of high-quality, reproducible NMR spectra for structural elucidation and purity assessment.

This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . Proper sample preparation is critical for obtaining sharp and well-resolved NMR signals. The choice of a suitable deuterated solvent is essential to avoid interference from solvent protons. For this compound, deuterated chloroform (CDCl₃) is a common and effective choice due to its ability to dissolve a wide range of organic compounds.[1][2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if the sample has limited solubility in chloroform or if the exchange of the hydroxyl proton is of interest.[1][2]

The concentration of the sample is a key parameter that influences the signal-to-noise ratio and the spectral resolution. For ¹H NMR of small molecules like this compound, a concentration range of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically recommended.[3] This concentration is generally sufficient to obtain a good quality spectrum within a reasonable acquisition time.

An internal standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference signal for the chemical shift scale (set at 0.00 ppm).

Experimental Protocol

This section outlines the step-by-step procedure for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) (optional, as an internal standard)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pasteur pipette

  • Analytical balance

  • Spatula

  • Small vial (e.g., a 1.5 mL glass vial)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial containing the sample.

  • Internal Standard (Optional): If an internal standard is required, add a small amount of TMS to the solvent. Typically, a concentration of 0.03-0.05% (v/v) is sufficient.

  • Dissolution: Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if the sample does not dissolve readily at room temperature.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution from the vial into a 5 mm NMR tube. Ensure that there are no air bubbles in the solution.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Data Acquisition: Proceed with the standard NMR data acquisition procedures, including locking, shimming, and running the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC).

Data Presentation

The following table summarizes the key quantitative parameters for the NMR sample preparation of this compound.

ParameterValueUnit
AnalyteThis compound-
Molecular Weight182.22 g/mol
Sample Weight5 - 10mg
Deuterated SolventCDCl₃ or DMSO-d₆-
Solvent Volume0.6 - 0.7mL
Recommended Concentration for ¹H NMR8.3 - 16.7mg/mL
Internal Standard (Optional)Tetramethylsilane (TMS)-

Workflow Diagram

The following diagram illustrates the experimental workflow for the NMR sample preparation of this compound.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL CDCl3 or DMSO-d6) weigh->add_solvent add_tms 3. Add Internal Standard (Optional: TMS) add_solvent->add_tms dissolve 4. Dissolve Sample (Vortex) add_tms->dissolve transfer 5. Transfer to NMR Tube dissolve->transfer insert_sample 6. Insert into Spectrometer transfer->insert_sample acquire_data 7. Acquire NMR Data insert_sample->acquire_data

Caption: Workflow for NMR sample preparation.

References

Chiral High-Performance Liquid Chromatography: Principles and Protocols for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stereoisomeric composition of pharmacologically active compounds is a critical consideration in drug development, as enantiomers can exhibit significantly different physiological effects. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers. This document provides a detailed overview of the principles of chiral HPLC, application notes for various drug compounds, and comprehensive protocols for method development and execution.

Introduction to Chiral HPLC

Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers, non-superimposable mirror images of a chiral molecule, can have distinct pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[1] Chiral HPLC has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility in the separation of enantiomers.[3][4]

The fundamental principle of chiral HPLC lies in the creation of a chiral environment that allows for differential interaction with the enantiomers of an analyte. This is most commonly achieved by using a chiral stationary phase (CSP).[5] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.[5] The differential interactions between the enantiomers and the CSP lead to different retention times, enabling their separation.[6]

There are two primary approaches for enantiomeric separation by HPLC:

  • Direct Method: This is the most common approach and involves the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][5]

  • Indirect Method: This less frequently used method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1][5]

This document will focus on the direct method using chiral stationary phases.

Chiral Stationary Phases (CSPs)

The choice of the appropriate CSP is the most critical step in developing a chiral HPLC method.[1] CSPs can be broadly categorized based on the type of chiral selector used. The most widely utilized CSPs in the pharmaceutical industry are polysaccharide-based and macrocyclic glycopeptide-based columns.[1]

Commonly Used Chiral Stationary Phases:

CSP TypeChiral Selector ExamplesCommon ApplicationsOperating Modes
Polysaccharide-based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Broad applicability for a wide range of pharmaceuticals.[1][7]Normal Phase, Reversed-Phase, Polar Organic[7]
Macrocyclic Glycopeptide-based Vancomycin, TeicoplaninSeparation of amino acids and other polar compounds.[8]Reversed-Phase, Polar Ionic, Normal Phase[8]
Cyclodextrin-based β-cyclodextrin, γ-cyclodextrinLow-molecular-weight analytes, particularly those with aromatic rings.[1][9]Reversed-Phase, Normal Phase[1]
Protein-based α1-acid glycoprotein (AGP), CellulaseSeparation of basic and acidic drugs.[10]Reversed-Phase
Pirkle-type (Brush-type) Phenylglycine, Leucine derivativesπ-acceptor and π-donor compounds.Normal Phase

Data Presentation: Enantiomeric Separation of Various Drugs

The following tables summarize quantitative data from various studies on the chiral separation of different drug compounds.

Table 1: Separation of β-Adrenergic Blockers [11]

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)
BisoprololLux-Cellulose-2n-hexane:ethanol:diethylamine (60:40:0.1)1.02.17-
CarvedilolLux-Cellulose-2n-hexane:ethanol:diethylamine (60:40:0.1)1.03.73-
AtenololLux-Cellulose-2n-hexane:ethanol:diethylamine (60:40:0.1)1.07.04-

Table 2: Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [1]

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Separation Factor (α)
NaproxenWhelk-O 1Hexane:Isopropanol:Acetic Acid (80:20:0.5)1.02.1
NaproxenWhelk-O 1Methanol:0.1% Phosphate (60:40)1.01.7
IbuprofenWhelk-O 1Normal Phase--
KetoprofenWhelk-O 1Normal Phase--

Table 3: Separation of Antidepressants [12]

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
CitalopramChiral CD-PHAmmonium acetate:ethanol:2-propanol:methylene dichloride (100:150:70:30)0.5>2

Table 4: Separation of Omeprazole and its Impurities [13]

AnalyteChiral Stationary PhaseMobile PhaseTemperature (°C)Separation Factor (α)
OmeprazoleChiralpak ID-3Acetonitrile:Water (50:50)403.11
Impurity BChiralpak ID-3Acetonitrile:Water (50:50)401.44
Impurity EChiralpak ID-3Acetonitrile:Water (50:50)401.10

Experimental Protocols

General Protocol for Chiral Method Development

A systematic approach to chiral method development is crucial for achieving successful enantiomeric separations.[14] The non-predictive nature of chiral chromatography often necessitates screening multiple CSPs and mobile phases.[14]

Workflow for Chiral Method Development:

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Analyte Properties (Structure, pKa, Solubility) select_csp Select a Set of Diverse CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->select_csp select_mp Select Screening Mobile Phases (Normal, Reversed, Polar Organic) select_csp->select_mp screen Perform Initial Screening Runs select_mp->screen evaluate Evaluate Screening Results (Resolution, Peak Shape, Retention Time) screen->evaluate evaluate->select_csp No Separation optimize_mp Optimize Mobile Phase Composition (Solvent Ratios, Additives) evaluate->optimize_mp Promising Separation optimize_conditions Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_conditions validate Method Validation (ICH/USP Guidelines) optimize_conditions->validate implement Implement for Routine Analysis validate->implement

Caption: A general workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Analyte Characterization: Understand the physicochemical properties of the analyte, including its structure, functional groups, pKa, and solubility. This information will guide the initial selection of CSPs and mobile phases.

  • Initial CSP and Mobile Phase Screening:

    • Select a small, diverse set of chiral columns (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based column).[1]

    • Prepare a set of generic mobile phases for screening in normal-phase, reversed-phase, and polar organic modes.

      • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures.[1]

      • Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate, acetate).[1]

      • Polar Organic Mode: Acetonitrile or Methanol.[8]

    • Perform rapid screening injections on each column with each mobile phase.

  • Evaluation of Screening Results:

    • Examine the chromatograms for any signs of enantiomeric separation (e.g., peak broadening, shoulder peaks, or partial separation).

    • Identify the CSP and mobile phase combination that provides the best initial separation.

  • Method Optimization:

    • Mobile Phase Composition: Fine-tune the ratio of the organic modifier and aqueous phase (in RP) or the alcohol modifier (in NP). The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.[15][16]

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can enhance resolution.[15][17]

    • Temperature: Temperature can influence selectivity. Lower temperatures generally lead to better chiral selectivity.[15] It is advisable to explore a range of column temperatures (e.g., 10-40°C).[15]

  • Method Validation: Once a robust separation is achieved, the method should be validated according to the guidelines of the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[12] Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol for the Enantiomeric Separation of Ketorolac

This protocol is based on a validated method for the separation of ketorolac enantiomers.[10]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral AGP column (e.g., 100 mm x 4.0 mm, 5 µm)

  • Mobile Phase: 0.1 M Sodium Phosphate buffer (pH 4.5): Isopropanol (98:2, v/v)

  • Ketorolac standard

  • HPLC grade solvents

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1 M solution of sodium dihydrogen phosphate and adjust the pH to 4.5. Mix this buffer with isopropanol in a 98:2 ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas.

  • System Equilibration: Equilibrate the Chiral AGP column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the ketorolac standard in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the sample onto the column and monitor the elution at 322 nm. The expected retention times are approximately 6.4 minutes for the R-(+) enantiomer and 8.4 minutes for the S-(-) enantiomer.[10]

Principles of Chiral Recognition

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[5] For a successful chiral recognition to occur, there must be at least a "three-point interaction" between the analyte and the CSP, as proposed by Dalgliesh.[1] However, this is a conceptual model, and other interactions also play a role.

Key Interactions in Chiral Recognition:

Chiral_Recognition_Principles cluster_analyte Analyte Enantiomer cluster_interactions Interaction Types A Functional Group A A->Chiral_Center X Interaction Site X A->X Attractive B Functional Group B B->Chiral_Center Y Interaction Site Y B->Y Attractive C Functional Group C C->Chiral_Center Z Interaction Site Z C->Z Repulsive/Steric H_Bond Hydrogen Bonding Pi_Pi π-π Interactions Dipole_Dipole Dipole-Dipole Interactions Steric_Hindrance Steric Hindrance Inclusion Inclusion Complexation

Caption: The "three-point interaction" model for chiral recognition.

  • Hydrogen Bonding: Occurs between hydrogen bond donors and acceptors on the analyte and the CSP.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte and the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Interactions: Repulsive forces due to the spatial arrangement of bulky groups, which can prevent one enantiomer from interacting as favorably as the other.

  • Inclusion Complexation: The analyte fits into a chiral cavity of the CSP, a common mechanism for cyclodextrin-based phases.

The combination and strength of these interactions differ for each enantiomer, leading to different affinities for the CSP and, consequently, different retention times.

Conclusion

Chiral HPLC is an indispensable tool in modern drug development and quality control. A thorough understanding of the principles of chiral separation, the different types of CSPs available, and a systematic approach to method development are essential for achieving robust and reliable enantiomeric separations. The protocols and data presented in this document provide a solid foundation for researchers and scientists working in this field.

References

Application Notes and Protocols for the Scaled-Up Production of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its production via a Grignard reaction is a well-established laboratory method. This document provides a detailed protocol for the scale-up of this synthesis, transitioning from a bench-scale reaction to a pilot-scale production suitable for drug development and research applications. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a Grignard reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Reactors 50 L and 200 L glass-lined reactors with overhead stirring, temperature control, and inert gas inlet/outlet.
Reagents 2,5-Dimethoxybenzaldehyde (98%+), Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, Hydrochloric acid (1 M), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Diethyl ether (for extraction), Hexanes (for purification)
Glassware Large dropping funnel, condenser, various beakers, flasks, and graduated cylinders.
Purification Rotary evaporator, chromatography column (optional).
Safety Fume hood, personal protective equipment (goggles, lab coat, gloves), fire extinguisher.
Protocol 1: Pilot-Scale Synthesis in a 50 L Reactor
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging:

    • Charge the reactor with a solution of 2,5-dimethoxybenzaldehyde (5.0 kg, 30.1 mol) in anhydrous diethyl ether (20 L).

    • Cool the reactor to 0 °C using an external cooling bath.

  • Grignard Reagent Addition:

    • Slowly add methylmagnesium bromide (11.0 L of 3.0 M solution in diethyl ether, 33.1 mol) to the stirred solution via a dropping funnel over a period of 2-3 hours.

    • Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching:

    • Cool the reactor back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (35 L) with vigorous stirring. Ensure the temperature is controlled.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 10 L).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 L), followed by brine (15 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by column chromatography (silica gel, ethyl acetate/hexanes gradient) if required.

Protocol 2: Scale-Up to a 200 L Reactor

The protocol for the 200 L reactor follows the same principles as the 50 L scale, with adjustments to quantities and addition times to manage the larger scale and exothermicity.

Parameter50 L Scale200 L Scale
2,5-Dimethoxybenzaldehyde5.0 kg20.0 kg
Anhydrous Diethyl Ether20 L80 L
Methylmagnesium Bromide (3.0 M)11.0 L44.0 L
1 M Hydrochloric Acid35 L140 L
Addition Time 2-3 hours4-6 hours
Stirring Speed 150-200 RPM100-150 RPM

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents
ReagentMolecular Weight ( g/mol )Moles (50 L Scale)Mass/Volume (50 L Scale)Moles (200 L Scale)Mass/Volume (200 L Scale)Molar Ratio
2,5-Dimethoxybenzaldehyde166.1730.15.0 kg120.420.0 kg1.0
Methylmagnesium Bromide-33.111.0 L (3.0 M)132.444.0 L (3.0 M)1.1
Table 2: Expected Yield and Purity
ScaleTheoretical Yield (kg)Expected Actual Yield (kg)Yield (%)Purity (by HPLC)
50 L5.484.6 - 5.284 - 95>98%
200 L21.9218.2 - 20.883 - 95>98%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep Clean & Dry 50/200 L Reactor purge Purge with Inert Gas prep->purge charge_aldehyde Charge 2,5-Dimethoxy- benzaldehyde & Ether purge->charge_aldehyde cool_zero Cool to 0 °C charge_aldehyde->cool_zero add_grignard Add Methylmagnesium Bromide (0-10 °C) cool_zero->add_grignard react Stir at RT for 12h add_grignard->react quench Quench with 1M HCl (0 °C) react->quench separate Separate Layers quench->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Optional) concentrate->purify product product purify->product 1-(2,5-Dimethoxyphenyl) ethanol grignard_mechanism aldehyde 2,5-Dimethoxybenzaldehyde intermediate Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack grignard CH3MgBr grignard->intermediate product This compound intermediate->product Protonation workup H3O+ (Acidic Workup) workup->product

Application Notes and Protocols for the Characterization of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The successful synthesis of a new chemical entity is a critical milestone in academic research and drug development. However, synthesis is only the first step; rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compound. This document provides an overview of key analytical techniques used for compound characterization, along with detailed experimental protocols and data presentation guidelines.

General Workflow for Compound Characterization

The characterization of a newly synthesized compound is a multi-step process that typically follows a logical progression from initial purity assessment to detailed structural elucidation and physicochemical property determination. The following diagram illustrates a general workflow.

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_structural_elucidation Structural Elucidation cluster_further_characterization Further Characterization cluster_final_assessment Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) - Purity Assessment - Reaction Monitoring Purification->TLC LCMS LC-MS - Purity Check - Molecular Weight Confirmation TLC->LCMS NMR NMR Spectroscopy (1H, 13C, 2D) - Definitive Structure LCMS->NMR FTIR FTIR Spectroscopy - Functional Group Identification NMR->FTIR HRMS High-Resolution Mass Spectrometry (HRMS) - Elemental Composition FTIR->HRMS Elemental Elemental Analysis - %C, H, N, S HRMS->Elemental XRay X-ray Crystallography - 3D Structure (for crystalline solids) Elemental->XRay Thermal Thermal Analysis (DSC, TGA) - Melting Point, Thermal Stability XRay->Thermal Final Confirmed Structure & Purity Thermal->Final

Caption: General workflow for the characterization of synthesized compounds.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of synthesized compounds. These techniques rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure, functional groups, and connectivity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number and environment of protons and other nuclei.[2][3][4] The most common forms used in organic chemistry are ¹H NMR and ¹³C NMR.[5]

Applications:

  • Definitive structural elucidation of organic molecules.[2][6]

  • Determination of the connectivity of atoms through techniques like COSY and HMBC.[6]

  • Assessment of compound purity.[6]

  • Studying dynamic processes and molecular interactions.

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 1-5 mg of the synthesized compound.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition: Set up the desired experiment (e.g., standard ¹H acquisition) and acquire the data.

Data Presentation: Common Deuterated Solvents for NMR

SolventChemical FormulaCommon Use
Chloroform-dCDCl₃General purpose for non-polar to moderately polar compounds
Dimethyl sulfoxide-d₆(CD₃)₂SOFor polar compounds
Acetone-d₆(CD₃)₂COFor a wide range of organic compounds
Benzene-d₆C₆D₆For aromatic compounds, can induce significant solvent shifts
Methanol-d₄CD₃ODFor polar compounds, especially those with exchangeable protons
Water-d₂D₂OFor water-soluble compounds, such as biomolecules and salts
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is a powerful tool for determining the molecular weight of a compound and can also be used for structural elucidation through fragmentation analysis.[7][8][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule.[10]

Applications:

  • Determination of molecular weight.[8][9]

  • Confirmation of molecular formula (with HRMS).[10]

  • Identification of unknown compounds.[7]

  • Quantification of known compounds.[7]

  • Impurity profiling.[11]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_process Mass Spectrometry Process cluster_data_analysis Data Analysis cluster_results Results Sample Synthesized Compound Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Ionization Ionization Source (e.g., ESI, MALDI) Dissolution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Acceleration & Focusing Detector Ion Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Interpretation - Molecular Ion Peak - Fragmentation Pattern Spectrum->Analysis MW Molecular Weight Determination Analysis->MW Structure Structural Information Analysis->Structure

Caption: The basic workflow of a mass spectrometry experiment.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, often with 0.1% formic acid to aid ionization).[12][13]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Syringe Pump Setup: Load the sample solution into a syringe and place it in a syringe pump.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum over the desired m/z range. The highest mass ion is typically the molecular ion.[14]

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any fragment ions.[14]

Data Presentation: Common Ionization Techniques in Mass Spectrometry

TechniqueAbbreviationTypical AnalytesKey Features
Electrospray IonizationESIPeptides, proteins, polar small moleculesSoft ionization, suitable for LC-MS
Matrix-Assisted Laser Desorption/IonizationMALDIProteins, polymers, DNASoft ionization, good for large molecules
Electron IonizationEIVolatile, thermally stable small moleculesHard ionization, extensive fragmentation
Chemical IonizationCISimilar to EI, but less fragmentationSoft ionization, provides molecular weight information
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule.[15] It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[15][16]

Applications:

  • Identification of functional groups (e.g., C=O, O-H, N-H).[15]

  • Confirmation of a successful chemical transformation (e.g., reduction of a ketone to an alcohol).

  • Identification of organic compounds by comparing the spectrum to a library.[16]

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[17]

  • Mixing with KBr: Add 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly.[17]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[17]

  • Background Spectrum: Place the empty sample holder in the FTIR instrument and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.[17]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Absorption Frequencies

Functional GroupBond VibrationFrequency Range (cm⁻¹)
Alcohol/PhenolO-H stretch3200-3600 (broad)
Carboxylic AcidO-H stretch2500-3300 (very broad)
Amine/AmideN-H stretch3300-3500
AlkaneC-H stretch2850-3000
AlkyneC≡C stretch2100-2260
Carbonyl (Ketone, Aldehyde, Ester, Acid)C=O stretch1680-1750
Aromatic RingC=C stretch1400-1600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound.[11] It is particularly useful for compounds containing chromophores, such as conjugated systems.

Applications:

  • Quantification of compounds using the Beer-Lambert law.

  • Determination of the wavelength of maximum absorbance (λmax).[18]

  • Monitoring the progress of a reaction if the reactant and product have different UV-Vis spectra.

  • Assessing the purity of a sample.

Experimental Protocol: UV-Vis Analysis of a Solution

  • Instrument Warm-up: Turn on the UV-Vis spectrometer and allow the lamps to warm up for about 20 minutes to stabilize.[19]

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Cuvette Preparation: Clean a quartz cuvette and rinse it with the solvent being used.[20]

  • Blank Measurement: Fill the cuvette with the pure solvent (the "blank") and place it in the spectrometer.[18][19] Measure the absorbance of the blank to zero the instrument.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.[18][19]

  • Data Acquisition: Place the sample cuvette in the spectrometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[18][19]

  • Data Analysis: Identify the λmax and the corresponding absorbance value.

Data Presentation: Common Solvents for UV-Vis Spectroscopy

SolventUV Cutoff (nm)Polarity
Acetonitrile190Polar aprotic
Water190Polar protic
Hexane195Non-polar
Ethanol210Polar protic
Dichloromethane235Moderately polar
Chloroform245Moderately polar

Chromatographic Techniques

Chromatography is a powerful technique for separating the components of a mixture.[21][22] This separation is based on the differential distribution of the components between a stationary phase and a mobile phase.[22][23]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[11][24] It utilizes a liquid mobile phase and a solid stationary phase packed in a column.[11]

Applications:

  • Purity assessment of synthesized compounds.

  • Quantitative analysis (assay) of active pharmaceutical ingredients (APIs).[11]

  • Impurity profiling.[11]

  • Preparative chromatography for purification.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in a suitable solvent (usually the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. Degas the mobile phase to remove dissolved gases.

  • Instrument Setup:

    • Install an appropriate column (e.g., C18).

    • Set the mobile phase composition (e.g., isocratic or gradient).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30 °C).

    • Set the detector wavelength (based on the compound's UV-Vis spectrum).

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation: Common HPLC Parameters

ParameterTypical Value/RangePurpose
Column TypeC18, C8, Phenyl, HILICStationary phase for separation
Mobile PhaseAcetonitrile/Water, Methanol/WaterElutes the compounds
Flow Rate0.5 - 2.0 mL/minAffects retention time and resolution
Injection Volume5 - 20 µLAmount of sample introduced
Column Temperature25 - 40 °CAffects viscosity and separation efficiency
DetectionUV-Vis (e.g., 254 nm), PDA, MSMonitors the eluting compounds

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[25] This technique is crucial for confirming the empirical formula of a newly synthesized compound.[26]

Applications:

  • Determination of the mass fractions of C, H, N, and S.[26]

  • Confirmation of the empirical and molecular formula.

  • Assessment of sample purity.[26]

Experimental Protocol: CHNS Elemental Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, homogeneous sample into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Set the combustion furnace temperature (typically >900 °C).

  • Combustion: The sample is combusted in a stream of pure oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).

  • Separation: The gaseous products are separated by a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The software calculates the percentage of each element based on the detector response and the sample weight.

Data Presentation: Example of Elemental Analysis Data

ElementTheoretical %Found %Difference %
Carbon (C)68.1668.05-0.11
Hydrogen (H)6.096.15+0.06
Nitrogen (N)4.654.62-0.03

Note: A difference of ±0.4% between the theoretical and found values is generally considered acceptable.

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[27][28]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[28][29]

Applications:

  • Determination of melting point and heat of fusion.[29]

  • Measurement of glass transition temperature (Tg).[29]

  • Study of crystallization behavior.[29]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[28][29][30]

Applications:

  • Determination of thermal stability and decomposition temperature.[30]

  • Quantification of volatile content (e.g., water, solvent).[30]

  • Analysis of sample composition.[29]

Experimental Protocol: TGA for Thermal Stability

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the furnace.

    • Set the temperature program (e.g., heat from 30 °C to 600 °C at 10 °C/min).

    • Set the atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Start the run. The instrument will record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss in different temperature ranges.

Data Presentation: Key Parameters from Thermal Analysis

TechniqueParameterDescription
DSCMelting Point (Tₘ)Temperature at which a solid becomes a liquid
DSCGlass Transition (T₉)Temperature at which an amorphous solid becomes rubbery
TGADecomposition Temperature (Tₔ)Temperature at which the compound begins to degrade
TGAResidue (%)Percentage of mass remaining at the end of the analysis

References

Application Notes and Protocols: Use of 1-(2,5-Dimethoxyphenyl)ethanol as an Intermediate for 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is a valuable synthetic intermediate for the preparation of a variety of phenethylamine-based 5-HT2A receptor agonists. The 5-HT2A receptor, a G-protein coupled receptor, is a key target in neuroscience research and drug development, particularly for psychiatric and neurological disorders. Agonists of this receptor, such as those in the 2C-X and NBOMe series, are known for their potent psychedelic effects and are being investigated for their therapeutic potential in treating conditions like depression, anxiety, and addiction.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2-(2,5-dimethoxyphenyl)ethylamine (2C-H), a crucial precursor to a wide range of 5-HT2A agonists. Furthermore, it presents pharmacological data for representative compounds and illustrates the key signaling pathways and experimental workflows.

Synthetic Application of this compound

The primary application of this compound in this context is its conversion to 2-(2,5-dimethoxyphenyl)ethylamine (2C-H). This transformation is a critical step as 2C-H serves as the foundational structure for the synthesis of various 2C-X and NBOMe compounds. A plausible and efficient method for this conversion is through a direct amination reaction, analogous to established procedures for similar phenylethanol derivatives.

Diagram: Synthetic Pathway from this compound to 2C-H

Synthetic_Pathway Intermediate This compound Product 2-(2,5-Dimethoxyphenyl)ethylamine (2C-H) Intermediate->Product Direct Amination (e.g., with ammonia) or Ritter Reaction followed by hydrolysis

Caption: Synthetic conversion of the starting material to the key precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)ethylamine (2C-H) from this compound

This protocol describes a potential method for the direct amination of this compound. Disclaimer: This is a generalized protocol based on analogous chemical transformations and should be optimized and performed by qualified personnel in a controlled laboratory setting.

Materials:

  • This compound

  • Ammonia (gas or concentrated aqueous solution)

  • Raney Nickel or other suitable hydrogenation catalyst

  • High-pressure reactor (if using gaseous ammonia and hydrogen)

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ether, isopropanol)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve this compound (1 equivalent) in an anhydrous alcohol solvent.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution.

  • Amination: Pressurize the reactor with ammonia gas and hydrogen gas. The reaction is then heated and stirred for several hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the reactor, and carefully filter off the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,5-dimethoxyphenyl)ethylamine. The crude product can be further purified by distillation or column chromatography.

  • Salt Formation: To obtain a stable salt, dissolve the purified freebase in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard method to determine the binding affinity (Ki) of a synthesized compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

  • Test compound (synthesized 5-HT2A agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Scintillation vials and cocktail.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microtiter plate or individual tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following tables summarize the pharmacological data for several 5-HT2A receptor agonists that can be synthesized from the 2C-H intermediate.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Reference
2C-BHuman 5-HT2A8.61.2101[1]
25I-NBOMeHuman 5-HT2A0.0440.49100[2]
25B-NBOMeHuman 5-HT2A0.171.2100[2]
25C-NBOMeHuman 5-HT2A0.0610.62100[2]
2C-HRat 5-HT2A>10,000--[2]

Table 2: Selectivity Profile of Representative Agonists

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)5-HT2A/2C SelectivityReference
2C-B8.60.631313.7[1]
25I-NBOMe0.0441.11425[2]
25B-NBOMe0.172.32513.5[2]
25C-NBOMe0.0611.82129.5[2]

Visualization of Key Pathways and Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.

G_Protein_Signaling Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: The canonical 5-HT2A receptor Gq signaling cascade.

Experimental Workflow: From Synthesis to Pharmacological Evaluation

The overall process of utilizing this compound for developing and testing a new 5-HT2A agonist can be summarized in the following workflow.

Experimental_Workflow Start This compound Synthesis_Intermediate Synthesis of 2-(2,5-Dimethoxyphenyl)ethylamine (2C-H) Start->Synthesis_Intermediate Synthesis_Agonist Synthesis of Target 5-HT2A Agonist Synthesis_Intermediate->Synthesis_Agonist Purification Purification and Characterization (NMR, MS) Synthesis_Agonist->Purification Binding_Assay In Vitro Binding Assays (5-HT2A Affinity & Selectivity) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (Potency & Efficacy) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (e.g., Head-twitch response) Functional_Assay->In_Vivo Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo->Data_Analysis

Caption: A typical workflow for the development of novel 5-HT2A agonists.

References

Application Note: Identification of Synthesis Byproducts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2][3][4] In pharmaceutical development and chemical synthesis, rigorous identification and characterization of byproducts are critical for ensuring product purity, safety, and process optimization.[2][3] This application note provides a detailed protocol for the use of GC-MS in the identification of synthesis byproducts, covering sample preparation, instrument setup, data analysis, and method validation.

Synthesis reactions rarely yield a single, pure product. The formation of byproducts can occur through various mechanisms, including side reactions, incomplete reactions, or degradation of reactants and products. These byproducts, even in trace amounts, can impact the efficacy and safety of the final product, making their identification and control a regulatory requirement.[2] GC-MS offers high sensitivity and specificity, making it an ideal tool for this purpose.[2][5] The gas chromatograph separates the complex mixture into individual components based on their boiling points and polarity, while the mass spectrometer provides detailed structural information for identification.[1][2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data. The goal is to produce a clean, liquid sample in a volatile solvent, suitable for injection into the GC.[1][6] The choice of sample preparation technique depends on the sample matrix and the nature of the byproducts.

2.1.1. Direct Dilution

This is the simplest method, suitable for liquid samples that are soluble in a volatile organic solvent.

  • Protocol:

    • Accurately weigh approximately 10 mg of the synthesized sample.[5][7]

    • Dissolve the sample in 1 mL of a volatile solvent (e.g., dichloromethane, hexane, ethyl acetate) in a clean glass vial to create a stock solution.[1][7]

    • Vortex the solution until the sample is completely dissolved.[5]

    • If necessary, perform serial dilutions to bring the concentration to an optimal range for GC-MS analysis (typically 1-10 µg/mL).[8]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[9]

    • Transfer the filtered solution to a 1.5 mL GC autosampler vial.[8]

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from a complex matrix based on their differential solubility in two immiscible liquids.[1]

  • Protocol:

    • Dissolve the sample in an appropriate aqueous or organic solvent.

    • Add an immiscible extraction solvent to the sample solution in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer containing the analytes of interest.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable volatile solvent for GC-MS analysis.

2.1.3. Solid-Phase Extraction (SPE)

SPE is a technique used to concentrate and purify analytes from a solution by passing it through a solid sorbent that retains the analytes.[1]

  • Protocol:

    • Condition the SPE cartridge with the appropriate solvent(s).

    • Load the sample solution onto the cartridge.

    • Wash the cartridge with a solvent that elutes impurities but retains the analytes.

    • Elute the analytes of interest with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS injection.

2.1.4. Derivatization

For polar or non-volatile compounds containing functional groups like -OH, -NH, or -COOH, derivatization can be employed to increase their volatility and thermal stability.[1][9][10]

  • Protocol (Silylation Example):

    • Evaporate a known amount of the sample extract to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of synthesis byproducts. These parameters should be optimized for each specific application.

ParameterTypical Setting
Gas Chromatograph (GC)
Injector TypeSplit/Splitless
Injector Temperature250-300°C[8]
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 to 100:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min[7][11]
GC ColumnMid-polarity (e.g., 5% phenyl-methylpolysiloxane) or as required by analyte polarity. Dimensions: 30 m length, 0.25 mm I.D., 0.25 µm film thickness.
Oven Temperature ProgramInitial: 50-80°C, hold for 2 min. Ramp: 10-20°C/min to 280-300°C. Final hold: 5-10 min.[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230°C[7]
Quadrupole Temperature150°C[7]
Mass Scan Rangem/z 40-550[7]
Solvent Delay3-5 minutes[7]

Data Presentation and Analysis

Data Acquisition and Processing

The GC-MS system will generate a total ion chromatogram (TIC), which is a plot of the total ion intensity versus retention time.[12] Each peak in the TIC represents a separated compound. The mass spectrometer simultaneously records a mass spectrum for each point in the chromatogram.

Byproduct Identification
  • Peak Integration: Integrate the peaks in the TIC to determine their retention times and areas.

  • Mass Spectrum Extraction: Extract the mass spectrum for each integrated peak.

  • Library Search: Compare the experimental mass spectrum of each peak against a reference library, such as the NIST or Wiley library.[13] A high match factor suggests a probable identification.

  • Manual Interpretation: For unknown compounds or poor library matches, manually interpret the fragmentation pattern to deduce the structure.

  • Confirmation: If possible, confirm the identity of the byproduct by running an authentic standard under the same GC-MS conditions.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using certified reference standards. The following table summarizes key validation parameters that should be assessed for a quantitative GC-MS method, in accordance with ICH Q2(R1) guidelines.[11][14]

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.99[14]0.998
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≈ 3:1[14]0.01 ppm[11][15]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≈ 10:1[14]0.025 ppm[11]
Accuracy (Recovery) 80-120%95-105%
Precision (RSD) ≤ 15%< 5%
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness No significant change in results with small variations in method parameters%RSD < 10%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesis Reaction Mixture Dilution Direct Dilution Sample->Dilution Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method Prepared_Sample Prepared Sample in Vial Dilution->Prepared_Sample LLE->Prepared_Sample Derivatization Derivatization SPE->Derivatization If needed SPE->Prepared_Sample Derivatization->Prepared_Sample GC_Injection GC Injection Prepared_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Library Search (NIST/Wiley) Mass_Spectra->Library_Search Identification Byproduct Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis of synthesis byproducts.

decision_tree Start Is the sample a liquid and soluble in a volatile solvent? Direct_Dilution Perform Direct Dilution Start->Direct_Dilution Yes Complex_Matrix Is the sample in a complex matrix (e.g., aqueous)? Start->Complex_Matrix No Analyze Proceed to GC-MS Analysis Direct_Dilution->Analyze LLE_SPE Use LLE or SPE for cleanup and concentration Complex_Matrix->LLE_SPE Yes Polar_Analytes Are byproducts polar or non-volatile? Complex_Matrix->Polar_Analytes No LLE_SPE->Polar_Analytes Derivatize Perform Derivatization Polar_Analytes->Derivatize Yes Polar_Analytes->Analyze No Derivatize->Analyze

Caption: Decision tree for selecting a sample preparation method.

Conclusion

This application note provides a comprehensive framework for the identification of synthesis byproducts using GC-MS. By following the detailed protocols for sample preparation, instrument operation, and data analysis, researchers can confidently identify and characterize impurities in their synthesized materials. The successful implementation of these methods is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and other chemical entities. Adherence to method validation principles ensures the reliability and reproducibility of the analytical results, which is paramount in a regulatory environment.

References

Application Notes and Protocols: Derivatization of 1-(2,5-Dimethoxyphenyl)ethanol for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical modification of the secondary benzylic alcohol, 1-(2,5-dimethoxyphenyl)ethanol. The hydroxyl group, being a poor leaving group, requires derivatization to facilitate further synthetic transformations. This document outlines key strategies including esterification, conversion to alkyl halides, and the formation of sulfonate esters (tosylates) to enhance the reactivity of the substrate. Subsequent applications of these derivatives in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, such as nucleophilic substitution and cross-coupling reactions, are discussed. The provided protocols and data are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate. Its structure is related to various psychoactive compounds and serves as a valuable scaffold in the synthesis of novel pharmaceutical agents and research chemicals[1][2][3]. However, the direct use of its hydroxyl group in many synthetic routes is limited due to its poor leaving group ability.

Derivatization of the alcohol is a crucial first step to enable a broader range of chemical transformations. By converting the hydroxyl moiety into a better leaving group, such as a halide or a sulfonate ester, the molecule is activated for nucleophilic substitution and cross-coupling reactions. This opens pathways to synthesize a variety of derivatives, including amines, ethers, and more complex carbon skeletons, which are of significant interest in drug discovery and development.

Derivatization Strategies: Overview

The choice of derivatization strategy depends on the desired subsequent reaction. The primary methods covered in these notes are:

  • Esterification: Primarily for introducing acyl groups or creating sulfonate esters (tosylates, mesylates) which are excellent leaving groups.

  • Conversion to Alkyl Halides: Creates versatile intermediates for nucleophilic substitution and various cross-coupling reactions.

The following diagram illustrates the logical flow for selecting a derivatization strategy based on the intended synthetic outcome.

strategy_selection start Desired Reaction? sub Nucleophilic Substitution (e.g., Amination) start->sub Introduce Nucleophile protect Protecting Group Strategy start->protect Temporarily Mask -OH cc_couple C-C or C-N Cross-Coupling start->cc_couple Form New C-C/C-N Bond der_halide Convert to Alkyl Halide (Br, Cl) sub->der_halide der_tosyl Convert to Sulfonate Ester (OTs) sub->der_tosyl der_ester Esterification (e.g., Acetate) protect->der_ester cc_couple->der_halide cc_couple->der_tosyl (as pseudohalide)

Caption: Logic for selecting a derivatization method.

Experimental Protocols & Data

This section provides detailed protocols for key derivatization reactions of this compound and subsequent transformations.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis, workup, and purification of the described derivatives.

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis setup 1. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) reagents 2. Add Starting Material, Reagents, and Solvent setup->reagents reaction 3. Stir at Specified Temperature and Time reagents->reaction monitor 4. Monitor Reaction (TLC, LC-MS) reaction->monitor quench 5. Quench Reaction (e.g., add water/ice) monitor->quench Upon Completion extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer (Brine, NaHCO3) extract->wash dry 8. Dry over Na2SO4/MgSO4 wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify Product (Column Chromatography) concentrate->purify analyze 11. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for chemical synthesis.

Derivatization of the Hydroxyl Group

Protocol 3.2.1: Esterification (Acetylation)

This protocol converts the alcohol to its corresponding acetate ester.

  • Reaction: this compound + Acetic Anhydride → 1-(2,5-Dimethoxyphenyl)ethyl acetate

  • Methodology:

    • To a solution of this compound (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3.2.2: Conversion to Alkyl Bromide

This protocol converts the alcohol to an alkyl bromide, a versatile intermediate. The use of reagents like phosphorus tribromide is common for converting primary and secondary alcohols to alkyl bromides, often with inversion of stereochemistry if a chiral center is present.[4][5]

  • Reaction: this compound + PBr₃ → 1-(1-Bromoethyl)-2,5-dimethoxybenzene

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.3 M) in a flask under an inert atmosphere and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the mixture over crushed ice and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with cold water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alkyl bromide. The product may be used directly or purified by chromatography if necessary.

Table 1: Comparison of Derivatization Reactions

DerivativeReagentSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Acetate EsterAcetic Anhydride / PyridinePyridine0 to RT4-6>90[6]
Tosylate EsterTsCl / PyridinePyridine0 to RT6-1285-95General
Alkyl BromidePBr₃Diethyl Ether0 to RT3-470-85[4][5]
Alkyl ChlorideSOCl₂ / PyridineCH₂Cl₂0 to RT2-480-90[4]

Yields are representative for secondary benzylic alcohols and may vary.

Further Reactions of Derivatives

The activated derivatives can be used in a variety of subsequent reactions to build molecular complexity.

Protocol 3.3.1: Nucleophilic Substitution (Amination)

This protocol describes the synthesis of an amine derivative from the corresponding alkyl bromide. This is a key step towards synthesizing structures analogous to pharmacologically active phenethylamines.

  • Reaction: 1-(1-Bromoethyl)-2,5-dimethoxybenzene + Benzylamine → N-Benzyl-1-(2,5-dimethoxyphenyl)ethanamine

  • Methodology:

    • In a sealed tube, dissolve 1-(1-bromoethyl)-2,5-dimethoxybenzene (1.0 eq) in acetonitrile (0.2 M).

    • Add benzylamine (2.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired secondary amine.

Protocol 3.3.2: Buchwald-Hartwig Amination (Conceptual Application)

While classically applied to aryl halides, the Buchwald-Hartwig amination has been extended to C(sp³)-N coupling.[7][8] Conversion of the alcohol to a halide or tosylate provides a substrate for this powerful palladium-catalyzed reaction.

  • Reaction: 1-(1-Bromoethyl)-2,5-dimethoxybenzene + Aniline + Base --(Pd-catalyst, Ligand)--> N-Phenyl-1-(2,5-dimethoxyphenyl)ethanamine

  • Methodology (General):

    • To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add 1-(1-bromoethyl)-2,5-dimethoxybenzene (1.0 eq) and aniline (1.2 eq) followed by an anhydrous solvent (e.g., toluene, 0.1 M).

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC/GC-MS).

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3.3.3: Suzuki-Miyaura Coupling (Conceptual Application)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron species with an organic halide.[9][10] Benzylic halides, such as 1-(1-bromoethyl)-2,5-dimethoxybenzene, can participate in such cross-coupling reactions.

  • Reaction: 1-(1-Bromoethyl)-2,5-dimethoxybenzene + Phenylboronic Acid + Base --(Pd-catalyst, Ligand)--> 1-Phenyl-1-(2,5-dimethoxyphenyl)ethane

  • Methodology (General):

    • In a flask, combine the alkyl bromide (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M K₂CO₃).

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 0.1 M).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to 90-100 °C and stir for 6-18 hours under an inert atmosphere.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via flash column chromatography.

Table 2: Summary of Further Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentTypical Yield (%)Ref.
Nucleophilic AminationAlkyl BromidePrimary/Secondary AmineK₂CO₃60-85General
Buchwald-Hartwig AminationAlkyl Bromide/TosylatePrimary/Secondary AminePd₂(dba)₃ / Ligand50-80[7][11]
Suzuki-Miyaura CouplingAlkyl BromideArylboronic AcidPd(PPh₃)₄50-75[9][12]

Yields are estimates for benzylic substrates and are highly dependent on the specific substrates, catalyst, and ligand used.

Reaction Pathways Visualization

The following diagram summarizes the derivatization and subsequent reaction pathways starting from this compound.

derivatization_pathways start This compound acetate Acetate Ester start->acetate Ac₂O, Pyridine tosylate Tosylate Ester (Good Leaving Group) start->tosylate TsCl, Pyridine bromide Alkyl Bromide (Versatile Intermediate) start->bromide PBr₃ amine_sub Substituted Amine (via SN2) tosylate->amine_sub R₂NH amine_bh Aryl Amine (via Buchwald-Hartwig) tosylate->amine_bh ArNH₂, Pd Catalyst bromide->amine_sub R₂NH bromide->amine_bh ArNH₂, Pd Catalyst cc_suzuki Diarylalkane (via Suzuki Coupling) bromide->cc_suzuki ArB(OH)₂, Pd Catalyst

Caption: Derivatization and reaction pathways.

Conclusion

The derivatization of this compound is a critical enabling step for its use in advanced organic synthesis. By converting the alcohol to more reactive intermediates such as esters, tosylates, or halides, a wide array of powerful synthetic methodologies becomes accessible. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel compounds for applications in pharmaceutical and materials science. Careful selection of the derivatization agent and reaction conditions is paramount to achieving high yields and purity in subsequent transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary, well-established methods for the synthesis of this compound. The first involves the reduction of 2',5'-dimethoxyacetophenone. The second method is the addition of a methyl group to 2,5-dimethoxybenzaldehyde via a Grignard reaction.

Q2: Which synthesis route typically provides a higher yield?

A2: Both pathways can produce high yields, but they are sensitive to reaction conditions. The reduction of 2',5'-dimethoxyacetophenone using sodium borohydride is often straightforward and can result in high yields, with analogous reactions reporting yields as high as 83%.[1] The Grignard reaction is also effective but is highly sensitive to anhydrous conditions; improper technique can lead to a significant decrease in yield.

Q3: How can I purify the final product?

A3: Purification can be achieved through several methods, including distillation under reduced pressure and recrystallization.[2][3] It is important to note that 1-phenylethanol derivatives can be sensitive to heat and traces of acid or base, which may cause the formation of ether byproducts or dehydration. Therefore, purification should be conducted carefully to avoid product loss.

Q4: What are the key starting materials and how can I obtain them?

A4: For the reduction pathway, the starting material is 2',5'-dimethoxyacetophenone.[4] This can be synthesized via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride. For the Grignard pathway, the starting material is 2,5-dimethoxybenzaldehyde.[5][6] This can be prepared from 4-methoxyphenol through a Reimer-Tiemann reaction followed by methylation.[5][7]

Synthesis Route Overview

The diagram below illustrates the two primary synthetic pathways to obtain this compound.

SynthesisPathways Synthesis Pathways for this compound cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction start1 2',5'-Dimethoxy- acetophenone product 1-(2,5-Dimethoxy- phenyl)ethanol start1->product Reduction (e.g., NaBH4) start2 2,5-Dimethoxy- benzaldehyde start2->product 1. CH3MgBr or CH3MgI 2. Acidic Workup

Synthesis pathways for this compound.

Troubleshooting Guide: Route 1 - Reduction of 2',5'-Dimethoxyacetophenone

This section addresses common issues encountered when synthesizing this compound via the reduction of 2',5'-dimethoxyacetophenone.

Problem: Low or No Conversion of Starting Material

Possible Cause 1: Inactive Reducing Agent Hydride reagents like sodium borohydride (NaBH₄) can degrade if exposed to moisture.[8]

  • Solution: Use a new, unopened container of NaBH₄ or test the activity of your current batch on a simple, reliable ketone like acetophenone. Always store hydride reagents in a desiccator.

Possible Cause 2: Insufficient Molar Ratio of Reducing Agent While a 1:1 molar ratio of hydride to ketone is theoretically sufficient for some reagents, an excess is often required to ensure the reaction goes to completion.[3]

  • Solution: Incrementally increase the molar equivalents of the reducing agent. For NaBH₄, using 1.5 to 2.0 equivalents is a common practice to ensure complete reduction.

Possible Cause 3: Inappropriate Solvent or Temperature The choice of solvent and reaction temperature can significantly impact the reaction rate. Sodium borohydride reductions are typically performed in alcoholic solvents like methanol or ethanol.[9][10]

  • Solution: Ensure you are using an appropriate protic solvent. If the reaction is sluggish at room temperature or in an ice bath, consider allowing it to stir longer or warm to room temperature after the initial addition.[3]

Problem: Formation of Multiple Products (Low Purity)

Possible Cause 1: Incomplete Reaction If the reaction is not allowed to proceed to completion, the crude product will be a mixture of the starting material and the desired alcohol.

  • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11] The disappearance of the starting ketone spot indicates the completion of the reaction. Allow the reaction to stir for a longer duration if necessary.

Possible Cause 2: Side Reactions during Workup The workup procedure, especially if it involves strong acids or high temperatures, can lead to side reactions like dehydration of the alcohol product.

  • Solution: Use a mild acidic quench, such as saturated aqueous ammonium chloride (NH₄Cl), and avoid excessive heat during solvent removal.

Yield Comparison for Reduction Methods

The following table summarizes typical yields for different reduction methods of ketones, which can be analogous to the reduction of 2',5'-dimethoxyacetophenone.

Reducing AgentSolventTemperatureTypical YieldReference
Sodium Borohydride (NaBH₄)Ethanol-10 °C to RT~83% (analogous)[1]
Sodium Borohydride (NaBH₄)Ethanol30-50 °CHigh Yield[3]
Catalytic Hydrogenation (Pt/C)VariesVaries~92% (analogous)[12]

Troubleshooting Guide: Route 2 - Grignard Reaction

This section addresses common issues encountered when synthesizing this compound via the Grignard reaction with 2,5-dimethoxybenzaldehyde.

Problem: Grignard Reaction Fails to Initiate

Possible Cause 1: Inactive Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the methyl halide.[13]

  • Solution: Activate the magnesium surface. This can be done by gently crushing the turnings with a glass rod (in the reaction flask, under inert atmosphere), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[13]

Possible Cause 2: Presence of Moisture Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.[13]

  • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight. Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).

Problem: Low Yield of the Desired Alcohol

Possible Cause 1: Grignard Reagent Degradation Even after successful formation, the Grignard reagent can degrade if exposed to air (oxygen and moisture).

  • Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire process, from formation to reaction with the aldehyde. Use freshly prepared Grignard reagent for best results.[13]

Possible Cause 2: Formation of Wurtz Coupling Byproduct A common side reaction is the coupling of the Grignard reagent with unreacted methyl halide, forming ethane.

  • Solution: Add the methyl halide solution slowly to the magnesium turnings. This ensures a low concentration of the halide, favoring the reaction with magnesium over the coupling side reaction.[13]

Troubleshooting Flowchart for Grignard Reaction

This diagram provides a logical workflow for troubleshooting common issues during a Grignard synthesis.

GrignardTroubleshooting start Start: Low Yield in Grignard Reaction q1 Did the reaction initiate? (Cloudy, exothermic) start->q1 sol1 NO: Activate Mg turnings (Iodine, crushing). Ensure all reagents and glassware are anhydrous. q1->sol1 No q2 YES: Was the yield still low? q1->q2 Yes sol1->q2 sol2 Check for side reactions: - Wurtz Coupling (slow halide addition) - Enolization (use low temp) - Impure aldehyde q2->sol2 Yes end Improved Yield sol2->end

Troubleshooting flowchart for a low-yield Grignard reaction.

Experimental Protocols

Protocol 1: Reduction of 2',5'-Dimethoxyacetophenone with Sodium Borohydride

This protocol is adapted from standard procedures for ketone reduction.[3][14]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone). Cool the solution in an ice bath to 0-5 °C.

  • Reduction: In a separate container, dissolve sodium borohydride (1.5 eq) in a small amount of cold ethanol. Add this solution dropwise to the stirred ketone solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding 3M hydrochloric acid dropwise until the effervescence ceases (CAUTION: Hydrogen gas is evolved).[3]

  • Extraction: Reduce the volume of ethanol using a rotary evaporator. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by vacuum distillation or column chromatography if necessary.

Protocol 2: Grignard Synthesis from 2,5-Dimethoxybenzaldehyde

This protocol is based on general procedures for Grignard reactions.[13][15]

  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, a condenser with a drying tube (or inert gas inlet), and a magnetic stirrer. Add magnesium turnings (1.2 eq) to the flask.

  • Grignard Formation: Add a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a crystal of iodine or warm the flask gently. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify by vacuum distillation.

References

Troubleshooting common issues in the reduction of dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the reduction of dimethoxyacetophenone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing dimethoxyacetophenone to its corresponding alcohol, 1-(dimethoxyphenyl)ethanol?

A1: The most prevalent methods for this reduction include:

  • Sodium Borohydride (NaBH₄) Reduction: A relatively mild and selective method for reducing ketones to secondary alcohols.[1][2]

  • Catalytic Hydrogenation: Typically employs catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) under a hydrogen atmosphere.

  • Clemmensen Reduction: A more forceful method using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, which reduces the ketone to an alkane (ethyl dimethoxybenzene).[3]

  • Wolff-Kishner Reduction: Another vigorous reduction to the alkane, using hydrazine (N₂H₄) and a strong base at high temperatures.[4]

Q2: I am observing a low yield in my sodium borohydride reduction of 2',5'-dimethoxyacetophenone. What are the potential causes?

A2: Low yields in NaBH₄ reductions can stem from several factors:

  • Insufficient Reducing Agent: Sodium borohydride reacts with protic solvents (like ethanol or methanol) and any water present, so an excess of the reagent is necessary to ensure complete reduction of the ketone.[2]

  • Reaction Temperature: While the reaction is often performed at room temperature or below, side reactions can occur if the temperature is not adequately controlled, especially during the initial addition of NaBH₄.

  • Impure Starting Material: Impurities in the dimethoxyacetophenone can interfere with the reaction.

  • Inadequate Work-up: Incomplete extraction of the product or loss during purification can significantly lower the isolated yield. The work-up often involves an acidic quench, which must be done carefully.[2]

Q3: My catalytic hydrogenation of dimethoxyacetophenone is very slow or has stalled. What could be the problem?

A3: Issues with catalytic hydrogenation often relate to the catalyst or reaction conditions:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas. Sulfur and nitrogen-containing compounds are common catalyst poisons.

  • Inactive Catalyst: The catalyst may be old, have been improperly stored, or may have been deactivated by exposure to air.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the catalyst, and the substrate.

Q4: When should I choose a Clemmensen or Wolff-Kishner reduction over other methods?

A4: The Clemmensen and Wolff-Kishner reductions are used when the desired product is the alkane (ethyl dimethoxybenzene) rather than the alcohol. The choice between these two depends on the stability of your substrate:

  • Clemmensen Reduction: This method is performed under strongly acidic conditions and should be avoided if your molecule contains acid-sensitive functional groups.[5]

  • Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions at high temperatures and is unsuitable for base-sensitive substrates.[4][6]

Troubleshooting Guides

Sodium Borohydride (NaBH₄) Reduction of 2',5'-Dimethoxyacetophenone
Problem Possible Cause Solution
Low or No Conversion 1. Inactive or insufficient NaBH₄. 2. Low reaction temperature. 3. Presence of water in aprotic solvents.1. Use fresh, dry NaBH₄ and increase the molar excess (2-4 equivalents). 2. Allow the reaction to proceed at room temperature after initial cooling. 3. Use anhydrous solvents if employing an aprotic solvent.
Formation of Side Products 1. Reaction temperature too high. 2. Impurities in the starting material.1. Maintain a low temperature (0-5 °C) during the addition of NaBH₄. 2. Purify the 2',5'-dimethoxyacetophenone before the reaction.
Difficult Product Isolation 1. Emulsion formation during work-up. 2. Boron salt contamination.1. Add brine (saturated NaCl solution) to break up emulsions during extraction. 2. Ensure a thorough aqueous wash after the acidic quench to remove boron byproducts.
Catalytic Hydrogenation of 2',5'-Dimethoxyacetophenone
Problem Possible Cause Solution
Slow or Incomplete Reaction 1. Catalyst poisoning. 2. Inactive catalyst. 3. Insufficient hydrogen pressure or poor agitation.1. Purify the substrate and solvent. Use high-purity hydrogen gas. 2. Use a fresh batch of catalyst. 3. Increase hydrogen pressure and/or improve stirring.
Over-reduction or Side Reactions 1. Harsh reaction conditions (high temperature or pressure). 2. Non-selective catalyst.1. Optimize temperature and pressure; start with milder conditions. 2. Screen different catalysts (e.g., vary the metal or support).

Experimental Protocols

Detailed Methodology for Sodium Borohydride Reduction of 2',5'-Dimethoxyacetophenone

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirring bar, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 1 M HCl dropwise until the effervescence ceases and the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(2,5-dimethoxyphenyl)ethanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Catalytic Hydrogenation of 2',5'-Dimethoxyacetophenone

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite or another filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography or distillation if necessary.

Quantitative Data

Comparison of Reduction Methods for Dimethoxyacetophenone Isomers

Reduction MethodSubstrateReagents and ConditionsYield (%)Reference
Clemmensen Reduction2,5-DimethoxyacetophenoneZn(Hg), HCl, reflux49[3]
Catalytic Hydrogenation3,4-DimethoxyacetophenoneRaney-Nickel, H₂, 50-80 °C, 6-10 bar>98N/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_ketone Dissolve Dimethoxyacetophenone in Solvent cool Cool to 0-5 °C prep_ketone->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench Reaction Complete evaporate Remove Solvent quench->evaporate extract Extract with Organic Solvent evaporate->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if needed) dry->purify troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion by TLC/GC-MS start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Complete Reaction check_conversion->complete_reaction Yes check_reagents Investigate Reagent Activity/Stoichiometry incomplete_reaction->check_reagents check_workup Review Work-up and Purification Procedure complete_reaction->check_workup reagent_issue Inactive/Insufficient Reagent check_reagents->reagent_issue Issue Found reagent_ok Reagents OK check_reagents->reagent_ok No Issue optimize_conditions Optimize Reaction Conditions (Temp, Time) reagent_issue->optimize_conditions reagent_ok->optimize_conditions final_yield Improved Yield optimize_conditions->final_yield workup_issue Product Loss During Isolation check_workup->workup_issue Issue Found improve_workup Improve Extraction/Purification Technique workup_issue->improve_workup improve_workup->final_yield

References

Technical Support Center: Purification of Crude 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-(2,5-Dimethoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, and degradation products. Depending on the synthetic route, these may include:

  • Unreacted Starting Materials: Such as 2,5-dimethoxybenzaldehyde or 2,5-dimethoxyacetophenone.

  • Grignard-Related Impurities: If a Grignard reaction is used, byproducts like biphenyl derivatives can form.

  • Over-reduction Products: If a reduction method is employed, the corresponding ethylbenzene derivative could be present.

  • Oxidation Products: The corresponding ketone (2,5-dimethoxyacetophenone) may be present if the alcohol is oxidized.

  • Solvent Residues: Residual solvents from the reaction or workup.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization: This is often a highly effective method for removing small amounts of impurities and can yield high-purity crystalline material. A successful recrystallization of the related compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, resulted in a purity of 98.4% with an 83% yield[1].

  • Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility to the product.

  • Distillation: While less common for this specific compound, vacuum distillation may be an option if the compound is thermally stable and the impurities have significantly different boiling points.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not be ideal.

To address this, you can try:

  • Slowing down the cooling rate.

  • Using a different recrystallization solvent or a solvent mixture.

  • Adding a seed crystal to induce crystallization.

  • Performing a preliminary purification step like column chromatography to remove the bulk of the impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated.- The chosen solvent is too good at room temperature.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Poor Recovery/Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Crystals are Contaminated - The cooling process was too rapid, trapping impurities.- The crystals were not washed properly after filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Too much sample was loaded onto the column.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.- Ensure the column is packed uniformly without any cracks or air bubbles.- Load a smaller amount of the crude product onto the column.
Compound is Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or Channeled Column Bed - The adsorbent was not packed as a uniform slurry.- The column ran dry at some point.- Repack the column carefully, ensuring the adsorbent is fully wetted and settled before adding the sample.- Always keep the top of the adsorbent bed covered with the eluent.

Data Presentation

Table 1: Comparison of Purification Methods for a Structurally Similar Compound (2-Amino-1-(2,5-dimethoxyphenyl)ethanol)

Purification MethodPurity AchievedYieldReference
Recrystallization98.4% (HPLC)83%[1]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filtration Cool Cool Slowly to Induce Crystallization Dissolve->Cool If no insoluble impurities Hot_Filtration->Cool Vacuum_Filtration Vacuum Filtration Cool->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree Start Problem: Low Purity After Recrystallization Check_Cooling Was the cooling rate slow? Start->Check_Cooling Check_Washing Were crystals washed with ice-cold solvent? Check_Cooling->Check_Washing Yes Slow_Cooling Action: Allow solution to cool slowly to room temperature before ice bath. Check_Cooling->Slow_Cooling No Wash_Crystals Action: Wash crystals with a small amount of ice-cold solvent. Check_Washing->Wash_Crystals No Consider_Chromatography If purity is still low, consider column chromatography. Check_Washing->Consider_Chromatography Yes Re_Recrystallize Action: Re-recrystallize the product. Slow_Cooling->Re_Recrystallize Wash_Crystals->Re_Recrystallize

Caption: Troubleshooting decision tree for improving the purity of the recrystallized product.

References

Optimizing reaction conditions for 1-(2,5-Dimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(2,5-dimethoxyphenyl)ethanol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Grignard reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This nucleophilic addition reaction to the aldehyde's carbonyl group, followed by an acidic workup, yields the desired secondary alcohol, this compound.

Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard reaction?

A2: Grignard reagents are potent nucleophiles and strong bases. They will react readily with any acidic protons present in the reaction mixture. Water is a common source of acidic protons, and its presence will quench the Grignard reagent by converting it into an unreactive alkane, thus significantly reducing or altogether preventing the desired reaction with the aldehyde. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heat the flask containing the magnesium and a small amount of the alkyl halide. The disappearance of the iodine color or the appearance of bubbling indicates that the reaction has been initiated.

Q4: What are the common side reactions to be aware of during this synthesis?

A4: A primary side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer (in this case, ethane). This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent and by not using an excessive amount of the alkyl halide. Another potential side reaction is the reduction of the aldehyde to the corresponding primary alcohol, although this is less common with Grignard reagents compared to other reducing agents.

Q5: How can I purify the final product, this compound?

A5: After the reaction is quenched and extracted, the crude product can be purified using column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from any unreacted starting materials or byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Wet glassware or solvents. 2. Inactive magnesium. 3. Impure starting materials (aldehyde or alkyl halide). 4. Incorrect stoichiometry of reactants.1. Flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine or 1,2-dibromoethane. 3. Purify starting materials before use. 4. Ensure accurate measurement of all reactants.
Formation of a significant amount of byproduct (e.g., Wurtz coupling product) 1. High local concentration of alkyl halide during Grignard formation. 2. Reaction temperature is too high.1. Add the alkyl halide solution dropwise and with vigorous stirring. 2. Maintain a gentle reflux during Grignard formation and cool the reaction during the addition of the aldehyde.
The reaction mixture turns dark brown or black 1. Presence of impurities in the magnesium. 2. Decomposition of the Grignard reagent at high temperatures.1. Use high-purity magnesium turnings. 2. Control the reaction temperature carefully, especially during the addition of the aldehyde.
Starting material (2,5-dimethoxybenzaldehyde) is recovered after the reaction 1. Insufficient amount of Grignard reagent added. 2. Grignard reagent was quenched before it could react.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure strictly anhydrous conditions throughout the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different parameters can influence the yield of secondary alcohols in Grignard reactions with substituted benzaldehydes. While this data is for analogous systems, it illustrates the expected trends for the synthesis of this compound.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventBoiling Point (°C)Dielectric ConstantTypical Yield Range (%)Notes
Diethyl Ether34.64.385-95Standard solvent, good yields but highly flammable.
Tetrahydrofuran (THF)667.580-95Higher boiling point allows for higher reaction temperatures. Good solvating power.
2-Methyltetrahydrofuran (2-MeTHF)806.285-95"Greener" alternative to THF with a lower peroxide formation tendency.[1][2]
Toluene1112.460-80Less effective at solvating the Grignard reagent, often leading to lower yields.

Table 2: Effect of Temperature on Grignard Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
04~70Slower reaction rate, may not go to completion.
Room Temperature (~25)285-90Good balance of reaction rate and yield.
Reflux (in THF, ~66)1>90Faster reaction, but may increase side product formation if not controlled.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,5-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the solvent.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2,5-Dimethoxybenzaldehyde:

    • Dissolve 2,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the solution of 2,5-dimethoxybenzaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Aldehyde 2,5-Dimethoxybenzaldehyde Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard CH3MgBr Grignard->Intermediate Protonation H3O+ Product This compound Protonation->Product Intermediate_ref Magnesium Alkoxide Intermediate Intermediate_ref->Product Protonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start prep_grignard Prepare Grignard Reagent (Methylmagnesium Bromide) start->prep_grignard reaction React with 2,5-Dimethoxybenzaldehyde prep_grignard->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis and purification.

References

Identifying and removing impurities from 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,5-Dimethoxyphenyl)ethanol. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and purification of this compound.

Q1: My purified this compound shows a carbonyl peak in the IR or NMR spectrum. What is the likely impurity and how can I remove it?

A1: The presence of a carbonyl peak (around 1680 cm⁻¹ in IR and a singlet around 2.5-2.6 ppm for a methyl ketone or 9.9-10.0 ppm for an aldehyde in ¹H NMR) strongly suggests contamination with the starting material, either 2,5-dimethoxyacetophenone or 2,5-dimethoxybenzaldehyde, depending on the synthetic route used.

  • Identification:

    • ¹H NMR: Look for a sharp singlet corresponding to the acetyl group of the ketone or the aldehyde proton.

    • TLC: The ketone or aldehyde is typically more polar than the desired alcohol. It will have a lower Rf value on a silica gel TLC plate.

  • Removal:

    • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the more polar starting material from the product.

    • Recrystallization: If the impurity level is low, recrystallization can be effective. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.[1]

Q2: I performed a Grignard synthesis to produce this compound, but my yield is low and I have a significant amount of a non-polar byproduct. What could this be?

A2: A common issue with Grignard reactions is the presence of moisture, which quenches the Grignard reagent.[2][3][4] If methylmagnesium halide was used, this would produce methane gas. If an aryl Grignard was used as a precursor, you might see biphenyl-type impurities. Additionally, unreacted starting materials can be a cause for low yield.

  • Identification of Side-products:

    • GC-MS: This is the best technique to identify volatile, non-polar byproducts.

    • ¹H NMR: Look for characteristic aromatic signals that do not correspond to the product or starting materials.

  • Prevention and Removal:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2][3]

    • Column Chromatography: Non-polar byproducts can be easily separated from the more polar alcohol product using silica gel chromatography.

Q3: My final product appears oily and does not solidify, even after purification. What could be the issue?

A3: This can be due to residual solvent or the presence of impurities that form a eutectic mixture, lowering the melting point. "Oiling out" can also occur during recrystallization if the boiling point of the solvent is higher than the melting point of the solute.[5]

  • Troubleshooting:

    • High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum.

    • Purity Check: Analyze the sample by TLC, NMR, or GC-MS to check for impurities.

    • Recrystallization Solvent: If "oiling out" occurs, try using a lower-boiling point solvent system or a solvent pair to induce crystallization.[5] Adding a seed crystal of pure this compound can also help initiate crystallization.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for separating this compound from both more polar (e.g., starting carbonyl compounds) and less polar (e.g., Grignard side-products) impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.[6] Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). This will elute any non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities when a suitable solvent is found.[1][5][7]

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvent systems for similar alcohols include ethanol/water, ethyl acetate/hexane, and toluene.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Impurity Identification

CompoundTypical Rf Value (80:20 Hexane:Ethyl Acetate on Silica)Visualization
This compound 0.4 - 0.5UV (254 nm), stains (e.g., permanganate)
2,5-Dimethoxyacetophenone0.6 - 0.7UV (254 nm), stains
2,5-Dimethoxybenzaldehyde0.55 - 0.65UV (254 nm), stains
Non-polar byproducts (e.g., from Grignard)> 0.8May not be UV active, permanganate stain

Note: Rf values are approximate and can vary based on exact conditions.

Table 2: ¹H NMR Chemical Shifts for Identification

CompoundProton AssignmentChemical Shift (δ, ppm) in CDCl₃Multiplicity
This compound -CH(OH)~5.1Quartet
-CH₃ (alcohol)~1.5Doublet
-OCH₃~3.8Two singlets
Aromatic-H6.7 - 7.0Multiplet
2,5-Dimethoxyacetophenone-COCH₃~2.6Singlet
-OCH₃~3.8Two singlets
Aromatic-H6.8 - 7.3Multiplet
2,5-Dimethoxybenzaldehyde-CHO~10.4Singlet
-OCH₃~3.9Two singlets
Aromatic-H7.0 - 7.6Multiplet

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity Crude_Product->TLC_Analysis High_Impurity High Impurity Level TLC_Analysis->High_Impurity Significant impurities Low_Impurity Low Impurity Level TLC_Analysis->Low_Impurity Minor impurities Column_Chromatography Column Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization Recrystallization Recrystallization->Pure_Product High_Impurity->Column_Chromatography Low_Impurity->Recrystallization

Caption: General purification workflow for this compound.

Impurity_Identification cluster_synthesis Synthesis Route cluster_impurities Potential Impurities cluster_analysis Analytical Identification Grignard Grignard Reaction (2,5-dimethoxybenzaldehyde + MeMgX) Aldehyde Unreacted Aldehyde Grignard->Aldehyde Grignard_Side_Products Grignard Side-Products Grignard->Grignard_Side_Products Reduction Reduction (2,5-dimethoxyacetophenone + NaBH4) Ketone Unreacted Ketone Reduction->Ketone NMR NMR Spectroscopy Aldehyde->NMR CHO peak ~10.4 ppm TLC TLC Aldehyde->TLC Lower Rf Ketone->NMR COCH3 peak ~2.6 ppm Ketone->TLC Lower Rf GCMS GC-MS Grignard_Side_Products->GCMS Non-polar peaks

References

Technical Support Center: Recrystallization of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of phenolic compounds via recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of phenolic compounds.

Problem: My compound has "oiled out" instead of forming crystals.

This is a common issue, particularly with phenols that have low melting points. "Oiling out" occurs when the compound separates from the solution as a liquid layer (an oil) rather than a solid crystalline lattice.[1][2] This often happens when the solution becomes supersaturated at a temperature that is above the compound's melting point.[3][4]

  • Possible Cause 1: Solution is too concentrated.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[4] Allow it to cool slowly again.

  • Possible Cause 2: The cooling rate is too fast.

    • Solution: Rapid cooling can cause the compound to precipitate before orderly crystals can form.[4] Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.[1][5]

  • Possible Cause 3: The solvent's boiling point is higher than the compound's melting point.

    • Solution: Choose a different solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4][6]

  • Possible Cause 4: High level of impurities.

    • Solution: Impurities can significantly lower the melting point of a compound, leading to oiling out.[1] If you suspect this, you may need to perform a preliminary purification step (e.g., column chromatography) before recrystallization.

The following decision tree illustrates the troubleshooting process for when a compound oils out.

G Troubleshooting: Compound 'Oils Out' start Problem: Compound forms an oil, not crystals. q1 Is the solution cooling rapidly? start->q1 s1 Solution: Allow flask to cool slowly. Insulate if necessary. q1->s1 Yes q2 Is the melting point (M.P.) of the compound lower than the solvent's boiling point (B.P.)? q1->q2 No end_q Did crystals form? s1->end_q s2 Solution: Re-dissolve oil in more hot solvent. Cool slowly. q2->s2 No s3 Solution: 1. Choose a lower B.P. solvent. OR 2. Use a mixed-solvent system. q2->s3 Yes s2->end_q s3->end_q success Success: Pure crystals obtained. end_q->success Yes fail Issue Persists: Consider pre-purification to remove impurities. end_q->fail No

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Problem: No crystals are forming, even after cooling.

  • Possible Cause 1: Too much solvent was used.

    • Solution: This is the most common reason for crystallization failure.[2] If the solution is not supersaturated upon cooling, crystals will not form.[7] Gently boil the solution to evaporate some of the solvent, and then allow it to cool again.[2][3]

  • Possible Cause 2: The solution is supersaturated but requires induction.

    • Solution: Sometimes a supersaturated solution needs a nucleation point to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[3] Alternatively, add a tiny "seed" crystal of the pure compound to the cooled solution.[4]

Problem: The crystal yield is very low.

  • Possible Cause 1: Too much solvent was used.

    • Solution: A significant portion of your product may have remained in the mother liquor.[4] Before your next attempt, ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[7][8] You can try to recover more product from the filtrate by evaporating some solvent and cooling for a "second crop" of crystals.[9]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: If the solution cools too quickly in the funnel, the product can crystallize along with the impurities you are trying to remove.[3] To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.[4] It can also help to use a slight excess of solvent and then boil it off after filtration.[3]

  • Possible Cause 3: Excessive washing of collected crystals.

    • Solution: Washing the final crystals is necessary to remove residual mother liquor, but using too much wash solvent, or solvent that is not ice-cold, will dissolve some of your product.[7][8] Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing a phenolic compound?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] For phenolic compounds, which are generally polar, polar solvents like methanol, ethanol, or water are often good starting points.[12][13] The choice is compound-specific, and small-scale solubility tests are recommended. A good solvent should also be chemically inert towards your compound and have a boiling point lower than your compound's melting point.[11]

Q2: Can I use activated charcoal to decolorize my phenolic compound solution?

Caution should be used. Activated charcoal is often used to remove colored impurities, but it should be avoided when recrystallizing phenolic compounds. Charcoal may contain ferric ions, which can form colored complexes with the phenolic hydroxyl groups, thereby introducing a new impurity and color.[14]

Q3: My solution turned a reddish or brownish color upon heating. What happened?

Phenolic compounds are susceptible to oxidation, especially at high temperatures and in non-acidic conditions. This oxidation can produce colored impurities. While sometimes unavoidable, working quickly and using a pure solvent can help minimize this. If the color is intense, it may indicate degradation.

Q4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[9] You use a pair of miscible solvents: one that readily dissolves the compound (a "good" solvent) and one in which the compound is insoluble (a "poor" solvent).[6][14] This technique is particularly useful for compounds that are too soluble in one solvent and not soluble enough in another.[6]

Q5: How slowly should my solution cool?

Slow cooling is crucial for forming large, pure crystals.[5] Rapid cooling, or "shock cooling," can cause the compound to precipitate as an amorphous solid, trapping impurities.[15] An ideal crystallization might show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[1] You should always allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[16]

Data Presentation

The solubility of phenolic compounds is highly dependent on the specific compound, the solvent, and the temperature. The following table provides solubility data for selected phenolic acids in water as an example.

Table 1: Solubility of Selected Phenolic Acids in Water

Phenolic Acid Temperature (K) Solubility (g/L)
Salicylic Acid 303 2.18
313 4.55
323 5.97
Gallic Acid 303 18.6
313 26.4
323 38.9

Data sourced from the Journal of Industrial & Engineering Chemistry Research.[17]

Experimental Protocols

Methodology: General Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid phenolic compound using a single suitable solvent.

The workflow for this process is visualized in the diagram below.

G General Recrystallization Workflow start 1. Select Solvent dissolve 2. Dissolve Crude Solid in Minimum Amount of Hot/Boiling Solvent start->dissolve check_insoluble Are insoluble impurities present? dissolve->check_insoluble hot_filter 3. Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool 4. Allow Filtrate to Cool Slowly (Room Temp -> Ice Bath) check_insoluble->cool No hot_filter->cool check_crystals Have crystals formed? cool->check_crystals induce Induce Crystallization (Scratch / Seed) check_crystals->induce No collect 5. Collect Crystals by Vacuum Filtration check_crystals->collect Yes induce->collect wash 6. Wash Crystals with Minimal Ice-Cold Solvent collect->wash dry 7. Dry the Pure Crystals wash->dry end Pure Compound dry->end

Caption: A flowchart of the single-solvent recrystallization process.
  • Solvent Selection: Choose an appropriate solvent by performing small-scale solubility tests. The target compound should be soluble in the hot solvent but insoluble in the cold solvent.[11]

  • Dissolution: Place the crude phenolic compound in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask (e.g., on a hot plate). Add just enough boiling solvent to completely dissolve the solid.[18] Using the minimum amount of solvent is critical for good recovery.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed from the hot solution. Pre-heat a gravity filtration setup (funnel and filter paper) and pour the hot solution through it into a clean flask. This step should be done quickly to prevent the desired compound from crystallizing prematurely.[16]

  • Cooling and Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9][16]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[16]

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[18]

  • Drying: Allow the crystals to dry completely by pulling air through them in the funnel. The pure, dry crystals can then be weighed to determine the yield.

References

Technical Support Center: Column Chromatography Optimization for Separating Dimethoxyphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the column chromatography separation of dimethoxyphenyl isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for tackling the challenges associated with separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dimethoxyphenyl isomers by column chromatography challenging?

A1: Dimethoxyphenyl isomers possess the same molecular weight and functional groups, leading to very similar polarities and solubility profiles. These slight differences in the spatial arrangement of the two methoxy groups on the benzene ring result in subtle variations in their interaction with the stationary phase, making them difficult to resolve with standard chromatographic methods. Effective separation, therefore, requires careful optimization of the stationary and mobile phases.

Q2: What is the most common stationary phase for separating dimethoxyphenyl isomers?

A2: Silica gel is the most commonly used stationary phase for the separation of dimethoxyphenyl isomers due to its polar nature and versatility.[1] Its slightly acidic surface interacts with the polar methoxy groups and any other functional groups on the isomers. Alumina can also be used and is available in acidic, neutral, or basic forms, which can offer different selectivity.[1]

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The best method for selecting a solvent system is to first perform Thin-Layer Chromatography (TLC) with various solvent mixtures.[2] A good starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The ideal solvent system should provide a good separation of spots on the TLC plate, with the target isomers having Rf (retention factor) values ideally between 0.2 and 0.4 for optimal column separation.[4]

Q4: What is the expected elution order of dimethoxyphenyl isomers?

A4: In normal-phase chromatography using a polar stationary phase like silica gel, less polar compounds elute first.[1] The polarity of dimethoxyphenyl isomers is influenced by the molecule's overall dipole moment, which is determined by the positions of the methoxy groups. Generally, isomers with a more symmetrical substitution pattern (e.g., 2,5-dimethoxy) are less polar than those with less symmetrical patterns (e.g., 3,4-dimethoxy). Therefore, the expected elution order would be from least polar to most polar.

Troubleshooting Guide

Problem 1: My isomers are co-eluting or showing very poor separation (bands are too close).

  • Question: My TLC shows distinct spots, but the column separation is poor. What went wrong?

  • Answer: This issue can arise from several factors:

    • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling, where the solvent and sample flow unevenly, causing band broadening and poor separation.[5] Ensure the column is packed uniformly as a slurry and never allowed to run dry.

    • Incorrect Solvent Polarity: The eluent may be too polar, causing the isomers to travel down the column too quickly without sufficient interaction with the stationary phase.[2] To fix this, decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture).

    • Column Overloading: Loading too much sample can saturate the stationary phase, leading to broad, overlapping bands. As a general rule, the amount of adsorbent (silica gel) should be 20 to 50 times the weight of the sample mixture for effective separation.[1]

    • Flow Rate is Too High: In flash chromatography, excessive pressure can reduce the interaction time between the compounds and the stationary phase, diminishing resolution. Try reducing the flow rate.

Problem 2: My compounds are not moving from the top of the column.

  • Question: I've loaded my sample, but nothing is eluting from the column. Why?

  • Answer: This indicates that the mobile phase is not polar enough to displace your compounds from the silica gel. The isomers are too strongly adsorbed. You need to gradually increase the polarity of the eluent. This can be done by preparing a series of solvent mixtures with increasing concentrations of the polar component (e.g., starting with 5% ethyl acetate in hexanes, then moving to 10%, 15%, etc.). This is known as a gradient elution.[1]

Problem 3: The separated bands are streaking or tailing.

  • Question: My compound bands look like streaks instead of tight circles. How can I fix this?

  • Answer: Tailing or streaking can be caused by:

    • Poor Sample Solubility: If the initial sample is not fully dissolved in the loading solvent or is insoluble in the mobile phase, it can cause streaking. Ensure the sample is dissolved in the minimum amount of a suitable solvent before loading.[6]

    • Sample Overloading: As mentioned, too much sample can cause tailing.

    • Compound Degradation: Some compounds may be unstable on silica gel.[6] You can test for this by running a 2D TLC. If degradation is an issue, consider deactivating the silica with a small amount of a base like triethylamine (added to the eluent) or using a different stationary phase like alumina.[6]

    • Acidic/Basic Compounds: If your isomers have acidic or basic properties, they can interact too strongly with the silica. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape.

Data Presentation: Solvent System Optimization

Optimizing the mobile phase is critical for separating isomers. The following table provides representative Rf values for dimethoxyphenyl isomers on a silica gel TLC plate, demonstrating how adjusting solvent polarity affects separation. Note that the actual Rf values can vary, but the trend illustrates the principle of separation.

Isomer (Example)PolarityRf Value (9:1 Hexane:EtOAc)Rf Value (7:3 Hexane:EtOAc)Rf Value (1:1 Hexane:EtOAc)
2,5-DimethoxyphenylLeast Polar0.450.650.85
2,4-DimethoxyphenylIntermediate0.350.580.80
3,4-DimethoxyphenylMost Polar0.250.500.75

EtOAc = Ethyl Acetate. Data is representative and intended for illustrative purposes.

From the table, the 7:3 Hexane:EtOAc system provides the best separation between the isomers, with Rf values spread out in an optimal range for column chromatography. The 9:1 system shows separation but the compounds are retained strongly (low Rf), while the 1:1 system is too polar, causing all isomers to move too quickly up the plate (high Rf), resulting in poor separation.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the "wet" or "slurry" method, which is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.

  • Preparation:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Use a long glass rod to gently push it into place.[7]

    • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug to create a flat base.[7]

  • Making the Slurry:

    • In a beaker, measure the required amount of silica gel (typically 25-50g of silica for every 1g of crude sample).[1]

    • Add the initial, least polar eluent to the silica gel to form a free-flowing slurry. Stir gently with a glass rod to remove air bubbles.

  • Packing the Column:

    • Close the column's stopcock and add a few centimeters of the eluent to the column.

    • Using a powder funnel, quickly but carefully pour the silica slurry into the column.

    • Gently tap the side of the column continuously to encourage even settling of the silica gel and to dislodge any trapped air bubbles.[7]

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, continue adding the rest of the slurry.

    • Crucially, never let the solvent level drop below the top of the silica gel bed. This will cause the column to "run dry," leading to cracks and ruining the separation.

  • Finalizing the Column:

    • Once the silica has settled into a stable bed, add a final layer of sand (approx. 1-2 cm) on top to protect the silica surface from being disturbed during sample and solvent addition.[5]

    • Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for sample loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions (Sequentially) Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Identify pure fractions Evap 8. Evaporate Solvent Pool->Evap Pure Pure Isomer Evap->Pure

Caption: Workflow for column chromatography separation.

Troubleshooting_Logic Start Poor Separation (Co-elution) TLC_High Are Rf values on TLC > 0.4? Start->TLC_High TLC_Low Are Rf values on TLC < 0.2? Start->TLC_Low Streaking Are bands streaking/tailing? Start->Streaking TLC_High->TLC_Low No Sol_Too_Polar Solution: Decrease Solvent Polarity (e.g., more hexane) TLC_High->Sol_Too_Polar Yes TLC_Low->Streaking No Sol_Not_Polar Solution: Increase Solvent Polarity (e.g., more EtOAc) TLC_Low->Sol_Not_Polar Yes Check_Overload Check for: - Column Overloading - Poor Sample Solubility - Compound Instability Streaking->Check_Overload Yes

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Stability and Storage of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2,5-Dimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a secondary benzylic alcohol used as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Maintaining its purity is critical because the presence of degradation products, primarily the corresponding ketone from oxidation, can lead to side reactions, lower yields, and the introduction of impurities that may be difficult to remove in subsequent synthetic steps.

Q2: What are the primary degradation pathways for this compound during storage?

The primary degradation pathway for this compound is oxidation. The secondary alcohol group is susceptible to oxidation, which converts it into the corresponding ketone, 1-(2,5-dimethoxyphenyl)ethanone. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: What are the ideal storage conditions to prevent oxidation?

To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3] It is also recommended to store the compound in a cool, dark place.[2][3] Refrigeration (e.g., at -20°C) is advisable for long-term storage.[4]

Q4: How can I detect and quantify the oxidation of my sample?

The most common methods for detecting and quantifying the oxidation of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques can separate the starting material from its ketone oxidation product, allowing for the determination of purity. The appearance of a new peak corresponding to the ketone and a decrease in the area of the peak for the alcohol are indicative of oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Yellowing of the sample This is a common sign of oxidation and the formation of impurities.1. Immediately assess the purity of the sample using HPLC or GC. 2. If the purity is compromised, consider purifying the material before use (e.g., by column chromatography). 3. For future storage, ensure the container is properly sealed, purged with an inert gas, and stored in a cool, dark environment.
Inconsistent reaction yields or unexpected byproducts The starting material may have partially oxidized, leading to lower reactivity or side reactions.1. Always check the purity of this compound before starting a reaction, especially if it has been stored for an extended period. 2. Compare the analytical data (e.g., NMR, HPLC) of the stored material with a reference standard or the data from a freshly acquired batch.
Precipitate formation in the stored sample While less common for this compound which is a liquid at room temperature, it could indicate the formation of insoluble degradation products or contamination.1. Analyze both the liquid and any solid phases separately to identify the components. 2. Review the storage conditions to ensure no contaminants were introduced.

Data Presentation

To monitor the stability of this compound under different storage conditions, we recommend maintaining a log with quantitative data. Below is a template for recording purity data over time.

Storage Condition Timepoint Purity of this compound (%) 1-(2,5-dimethoxyphenyl)ethanone (%) Other Impurities (%)
-20°C, Dark, Inert Gas Initial
3 Months
6 Months
4°C, Dark, Air Initial
3 Months
6 Months
Room Temp, Light, Air Initial
1 Month
3 Months

Experimental Protocols

Protocol: Monitoring the Oxidation of this compound by HPLC

This protocol provides a general method for the analysis of this compound and its primary oxidation product.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase and Elution:

    • A mixture of acetonitrile and water (e.g., 50:50 v/v) can be used as the mobile phase.

    • An isocratic elution at a flow rate of 1.0 mL/min is recommended.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • If available, prepare a reference standard of 1-(2,5-dimethoxyphenyl)ethanone.

  • Analysis:

    • Inject a small volume of the sample (e.g., 10 µL) into the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Identify the peaks corresponding to this compound and its ketone oxidation product based on their retention times (the ketone is expected to have a different retention time).

    • Quantify the relative peak areas to determine the percentage of each component.

Mandatory Visualizations

OxidationPathway start This compound product 1-(2,5-dimethoxyphenyl)ethanone start->product Oxidation oxidant Oxidizing Conditions (O₂, Light, Heat) oxidant->product

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow cluster_storage Storage cluster_analysis Analysis cluster_decision Decision Store Store Sample (Cool, Dark, Inert Gas) Sample Take Aliquot for Analysis Store->Sample Analyze Analyze by HPLC/GC Sample->Analyze Purity Assess Purity Analyze->Purity Decision Purity Acceptable? Purity->Decision Use Use in Experiment Decision->Use Yes Purify Purify Compound Decision->Purify No Start Receive/Synthesize Compound Start->Store Purify->Store

Caption: Recommended workflow for storage and quality control.

References

Technical Support Center: Crystallization of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 1-(2,5-Dimethoxyphenyl)ethanol.

Troubleshooting Guide

Poor crystallization of this compound can manifest in several ways: failure to crystallize, formation of an oil, or the appearance of very small or impure crystals. This guide provides a systematic approach to addressing these common issues.

Logical Flow for Troubleshooting Crystallization Issues

Troubleshooting Crystallization start Poor Crystallization Observed check_purity Assess Purity of the Compound (TLC, NMR, etc.) start->check_purity is_impure Significant Impurities Present? check_purity->is_impure purify Purify the Compound (e.g., Column Chromatography) is_impure->purify Yes is_pure Compound is Sufficiently Pure is_impure->is_pure No re_crystallize Attempt Recrystallization Again purify->re_crystallize re_crystallize->start troubleshoot_conditions Troubleshoot Crystallization Conditions is_pure->troubleshoot_conditions no_crystals No Crystals Form troubleshoot_conditions->no_crystals oiling_out 'Oiling Out' Occurs troubleshoot_conditions->oiling_out small_crystals Small/Needle-like Crystals troubleshoot_conditions->small_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Lower temperature no_crystals->induce_crystallization Yes adjust_solvent_slow_cooling Adjust Solvent System & Slow Down Cooling oiling_out->adjust_solvent_slow_cooling Yes slow_cooling_less_supersaturation Slow Down Cooling Rate & Reduce Supersaturation small_crystals->slow_cooling_less_supersaturation Yes success Successful Crystallization induce_crystallization->success adjust_solvent_slow_cooling->success slow_cooling_less_supersaturation->success

Caption: Troubleshooting workflow for poor crystallization.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize from solution. What should I do?

A1: Failure to crystallize is often due to high solubility in the chosen solvent, even at low temperatures, or the presence of impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Concentrate the Solution: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of your compound.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

    • Use an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization. A common combination is adding water (anti-solvent) to an ethanol solution.

    • Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution during crystallization or when the solution is highly supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the primary solvent to decrease the supersaturation.

    • Cool Slowly: Allow the solution to cool to room temperature very slowly before placing it in a colder environment. A Dewar flask or an insulated container can be used to slow the cooling rate.

    • Change Solvents: Consider a solvent with a lower boiling point.

Q3: The crystals I'm getting are very small and needle-like. How can I obtain larger, more well-defined crystals?

A3: The formation of small, needle-like crystals is typically a result of rapid crystal growth from a highly supersaturated solution.

  • Troubleshooting Steps:

    • Slow Down Crystallization: The key to growing larger crystals is to slow down the crystallization process.

      • Slower Cooling: As mentioned previously, slow cooling is crucial.

      • Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will reduce the degree of supersaturation upon cooling.

    • Solvent System Optimization: Experiment with different solvents or solvent pairs. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

Q4: What are some potential impurities from the synthesis of this compound that could be hindering crystallization?

A4: The most common synthesis of this compound involves the reduction of 1-(2,5-dimethoxyphenyl)ethanone. Potential impurities could include:

  • Unreacted Starting Material: 1-(2,5-dimethoxyphenyl)ethanone.

  • Reducing Agent Byproducts: Salts formed from the quenching of the reducing agent (e.g., borate salts if using sodium borohydride).

  • Side-Reaction Products: Over-reduction or other side reactions can lead to related impurities.

These impurities can disrupt the crystal lattice formation. If you suspect impurities are the issue, consider purifying your compound by column chromatography before attempting crystallization again.

Data Presentation: Physical Properties of Related Compounds

Compound NameStructureMelting Point (°C)Solubility Notes
This compound Not Found Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol146-150[1]Slightly soluble in DMSO and Methanol.[1]
1-(2-Methoxyphenyl)ethanol37-39-

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method for purifying a solid compound.

Workflow Diagram:

Single Solvent Recrystallization start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with a Small Amount of Cold Solvent collect->wash dry Dry the Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single-solvent recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or methanol are good starting points based on the solubility of the related amino compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when the compound is highly soluble in one solvent, even at low temperatures.

Methodology:

  • Solvent Selection: Choose a "solvent" in which this compound is very soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

References

Navigating the Path from Lab Bench to Pilot Plant: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transition of a chemical synthesis process from the controlled environment of a laboratory to the larger scale of a pilot plant is a critical and often challenging phase in drug development and chemical manufacturing.[1] This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a pilot plant?

A pilot plant serves as an intermediate step between laboratory-scale research and full-scale commercial production.[2][3] Its main goals are to:

  • Generate process knowledge: The primary "product" of a pilot plant is data and operational understanding.[2]

  • Validate process scalability: It allows for testing and refining production processes before committing to the significant investment of a full-scale plant.[3]

  • Identify and mitigate risks: Operating at an intermediate scale helps uncover unforeseen challenges, such as heat transfer issues or mixing inefficiencies, in a controlled environment.[4][5]

  • Produce material for further studies: A pilot plant can generate sufficient quantities of a substance for clinical trials, toxicological studies, or further product development.

  • Optimize operational parameters: It provides an opportunity to fine-tune variables like temperature, pressure, and reaction times for improved efficiency and product quality.[6]

Q2: Why can't a laboratory process simply be scaled up linearly?

Scaling up a chemical process is not a linear endeavor.[7] As the volume of a reaction increases, various physical and chemical properties change in a non-linear fashion.[7] Key factors that do not scale proportionally include:

  • Surface Area-to-Volume Ratio: This ratio decreases significantly as the reactor size increases, which directly impacts heat transfer.[7][8]

  • Mixing Dynamics: What works for a small flask with a magnetic stirrer will likely be inefficient in a large tank, potentially leading to poor mass transfer and reduced yield.[1][9]

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous at a larger scale due to the reduced surface area available for cooling.[4][10]

  • Reaction Kinetics: The time required to reach chemical equilibrium can increase with larger quantities of reactants.[7]

Q3: What are the key safety considerations during scale-up?

Process safety is paramount when transitioning to a pilot plant.[4] As the scale of production increases, so does the potential for accidents.[4] Key hazards to consider include:

  • Thermal Hazards: Many chemical reactions are exothermic, and the heat generated can lead to thermal runaway if not properly managed in larger volumes.[4][11]

  • Pressure Hazards: The potential for pressure build-up increases with scale, creating a risk of explosions or equipment failure.[4]

  • Chemical Stability: The stability of reactants and products can change under the conditions of a larger-scale process.[4]

  • Handling and Exposure: Larger quantities of materials increase the risks associated with handling, spills, and operator exposure.[12]

Q4: How does mixing change during scale-up, and what are the consequences?

Maintaining effective mixing is a significant challenge in the scale-up process.[13] Inefficient mixing can lead to:

  • Non-uniform temperature and concentration distribution: This can negatively affect reaction rates, yield, and product quality.[13]

  • Poor mass transfer: In heterogeneous reactions (e.g., gas-liquid), inadequate mixing can limit the contact between reactants, slowing down the reaction.[14]

  • Inconsistent product quality: Variations in mixing can result in batch-to-batch variability in particle size, purity, and other critical quality attributes, particularly in processes like crystallization.[13]

Troubleshooting Guides

Issue 1: My reaction is overheating in the pilot plant reactor, but it was fine in the lab.

Possible Causes:

  • Reduced Surface Area-to-Volume Ratio: Larger reactors have a smaller surface area relative to their volume, which diminishes the efficiency of heat removal through the reactor jacket.[8][15]

  • Insufficient Cooling Capacity: The cooling system of the pilot reactor may not be adequate to handle the heat generated by the larger reaction volume.[10]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" within the reactor where the temperature is significantly higher than the bulk temperature.[1]

Troubleshooting Steps:

  • Quantify the Heat of Reaction: If not already done, perform reaction calorimetry to accurately measure the heat released by the reaction.[10][16] This data is crucial for designing an appropriate cooling system.

  • Evaluate Heat Transfer: Assess the overall heat transfer coefficient (U) of the pilot reactor. This can be determined experimentally.[10]

  • Improve Agitation: Ensure the mixing in the pilot reactor is sufficient to provide good heat transfer throughout the vessel. This may involve changing the impeller type, speed, or baffle configuration.[17]

  • Consider a Semi-Batch Process: For highly exothermic reactions, adding one of the reactants gradually (semi-batch) can help control the rate of heat generation.[18]

  • Increase Cooling Capacity: If the existing cooling system is insufficient, explore options such as using a colder heat transfer fluid, increasing the flow rate of the coolant, or adding internal cooling coils.

Issue 2: The yield of my reaction has dropped significantly after scaling up.

Possible Causes:

  • Mass Transfer Limitations: Inefficient mixing can lead to poor contact between reactants, especially in multiphase reactions, thereby reducing the reaction rate and yield.[9][19]

  • Inadequate Mixing and Distribution of Reactants: If reactants are not dispersed quickly and uniformly, side reactions may become more prominent, leading to a lower yield of the desired product.[20]

  • Changes in Reaction Kinetics: The time to reach equilibrium may be longer at a larger scale, and if the reaction time is not adjusted accordingly, the conversion will be lower.[7]

  • Temperature Gradients: Localized hot or cold spots due to poor mixing can affect reaction selectivity and promote the formation of byproducts.[1]

Troubleshooting Steps:

  • Analyze Mixing Efficiency: Use computational fluid dynamics (CFD) modeling or experimental mixing studies to understand the fluid dynamics inside your reactor.[9]

  • Optimize Agitator Design and Operation: The choice of impeller and its operating speed are critical for achieving the desired level of mixing.[17] Different impellers are suited for different tasks (e.g., gas dispersion vs. solid suspension).

  • Re-evaluate Reaction Time: Monitor the reaction progress over time in the pilot plant to determine if a longer reaction time is needed to achieve complete conversion.

  • Check for Impurity Amplification: Minor side reactions at the lab scale can become significant at the pilot scale, consuming reactants and reducing the yield of the desired product.[1] Analytical testing of the crude product can help identify new impurities.

Issue 3: I am observing inconsistent particle size and morphology in my crystallization process at the pilot scale.

Possible Causes:

  • Poor Control over Supersaturation: Inconsistent mixing and temperature control can lead to local variations in supersaturation, causing uncontrolled nucleation and crystal growth.[13]

  • Inefficient Heat Transfer: The slower cooling rates in larger vessels can affect the crystallization kinetics.[13]

  • Changes in Hydrodynamics: The fluid dynamics in a large crystallizer are very different from a lab flask, affecting crystal suspension and attrition.

Troubleshooting Steps:

  • Characterize the Crystallization Process: A thorough understanding of the solubility curve, metastable zone width (MSZW), and nucleation and growth kinetics is essential for successful scale-up.[21]

  • Improve Mixing and Temperature Control: Ensure uniform mixing to maintain a consistent level of supersaturation and temperature throughout the crystallizer.[13]

  • Control the Cooling Profile: The rate of cooling is a critical parameter in controlling crystal size. A slower, more controlled cooling profile is often necessary at a larger scale.

  • Consider Seeding: Introducing seed crystals can provide a controlled start to the crystallization process, leading to a more uniform particle size distribution.

Data Presentation

Table 1: Impact of Scale-Up on Reactor Geometry and Heat Transfer

ParameterLaboratory Scale (1 L)Pilot Plant Scale (1000 L)Scaling Factor
Reactor Volume1 L1000 L1000x
Reactor Diameter (assuming geometric similarity)~0.1 m~1.0 m10x
Heat Transfer Area (Jacket)~0.05 m²~5 m²100x
Surface Area-to-Volume Ratio ~50 m²/m³ ~5 m²/m³ Decreases by 10x

This table illustrates the non-linear relationship between volume and heat transfer area during scale-up, highlighting the fundamental challenge of thermal management in larger reactors.[8][15]

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry

Objective: To accurately measure the heat evolved or absorbed during a chemical reaction to assess thermal hazards and inform the design of cooling/heating systems for scale-up.

Methodology:

  • Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat (e.g., using an electrical heater) and measuring the temperature response. This determines the overall heat transfer coefficient (U) of the system.

  • Reaction Setup: Charge the reactor with the initial reactants and solvent. Ensure the temperature and agitation are stable and at the desired starting conditions.

  • Reactant Addition: For a semi-batch process, add the second reactant at a controlled rate. For a batch process, initiate the reaction (e.g., by heating).

  • Data Acquisition: Continuously monitor the temperature of the reaction mass and the temperature of the heating/cooling jacket.

  • Calculation of Heat Flow: The heat flow at any given time is calculated using the equation: q = U * A * (T_reaction - T_jacket) where q is the heat flow, U is the overall heat transfer coefficient, A is the heat transfer area, T_reaction is the reaction temperature, and T_jacket is the jacket temperature.

  • Total Heat of Reaction: Integrate the heat flow over the duration of the reaction to determine the total heat of reaction.

  • Adiabatic Temperature Rise: Calculate the maximum temperature the reaction would reach under adiabatic conditions (no heat loss) to assess the worst-case scenario for a cooling failure.

Visualizations

Scale_Up_Workflow lab_dev Process Development & Feasibility Studies process_chem Define Process Chemistry & Preliminary Operating Conditions lab_dev->process_chem safety_screen Initial Hazard Screening (DSC, TGA) process_chem->safety_screen pilot_design Pilot Plant Design & Equipment Selection safety_screen->pilot_design detailed_safety Detailed Safety Assessment (Reaction Calorimetry, Adiabatic Calorimetry) pilot_design->detailed_safety scale_up_runs Scale-Up Batches (e.g., 10x, 100x) detailed_safety->scale_up_runs process_opt Process Optimization & Parameter Tuning scale_up_runs->process_opt data_analysis Data Analysis & Validation process_opt->data_analysis tech_transfer Technology Transfer Package data_analysis->tech_transfer full_scale Full-Scale Manufacturing tech_transfer->full_scale

Caption: A typical workflow for scaling up a chemical synthesis process.

Troubleshooting_Heat_Transfer start Reaction Overheating in Pilot Plant q1 Is the heat of reaction known accurately? start->q1 action1 Perform Reaction Calorimetry q1->action1 No q2 Is mixing sufficient? q1->q2 Yes action1->q2 action2 Improve Agitation (e.g., change impeller, increase speed) q2->action2 No q3 Is the cooling system adequate? q2->q3 Yes action2->q3 action3 Consider Semi-Batch Addition q3->action3 No end Thermal Control Achieved q3->end Yes action4 Upgrade Cooling System (e.g., colder fluid, larger area) action3->action4 action4->end

Caption: A decision tree for troubleshooting thermal control issues during scale-up.

References

Managing side reactions during the synthesis of substituted ethanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of substituted ethanols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted ethanols via Grignard reactions and reduction of carbonyl compounds.

Issue 1: Low Yield of the Desired Alcohol in Grignard Reaction

  • Question: My Grignard reaction is resulting in a low yield of the desired tertiary alcohol. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Grignard reactions are a common problem and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting can help identify and resolve the issue.[3][4]

    Potential Causes & Solutions:

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction from initiating efficiently.[1]

      • Solution: Activate the magnesium surface by gently crushing the turnings in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][5]

    • Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reagent.[1]

      • Solution: Ensure all glassware is rigorously dried overnight in an oven at >120°C or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.[1][6]

    • Side Reaction: Enolization of the Ketone: If the ketone substrate has acidic α-protons and the Grignard reagent is sterically hindered, the Grignard reagent can act as a base, leading to the formation of an enolate instead of the desired alcohol.[7] This is a common side reaction.[8]

      • Solution: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.[1] If possible, use a less sterically hindered Grignard reagent.[7]

    • Side Reaction: Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a dimer (R-R).[1]

      • Solution: Add the organic halide dropwise to the magnesium suspension to maintain a low concentration of the halide, which minimizes its reaction with the formed Grignard reagent.[1]

Issue 2: Formation of an Unexpected Byproduct During Carbonyl Reduction

  • Question: I am trying to selectively reduce an aldehyde in the presence of a ketone using sodium borohydride (NaBH₄), but I am observing the reduction of both carbonyls. How can I improve the selectivity?

  • Answer: Sodium borohydride is a mild reducing agent that can selectively reduce aldehydes over ketones under the right conditions.[9][10] The difference in reactivity between aldehydes and ketones towards sodium borohydride can be significant.[9]

    Potential Causes & Solutions:

    • Reaction Conditions Not Optimized for Selectivity: Temperature and solvent play a crucial role in the selectivity of NaBH₄ reductions.

      • Solution: Conduct the reaction at a low temperature, such as -78°C, in a solvent mixture like ethanol or methanol in dichloromethane.[9] Aldehydes can be reduced with greater than 95% selectivity under these conditions.[11]

    • Incorrect Stoichiometry of the Reducing Agent: Using a large excess of NaBH₄ can lead to the reduction of less reactive carbonyl groups.

      • Solution: Use a controlled amount of NaBH₄ (e.g., 1.5 molar equivalents) to favor the reduction of the more reactive aldehyde.[12]

Frequently Asked Questions (FAQs)

Grignard Reactions

  • Q1: What is the general mechanism of a Grignard reaction with a ketone?

    • A1: The Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation during an acidic workup yields a tertiary alcohol.[13]

  • Q2: Why must Grignard reactions be carried out under anhydrous conditions?

    • A2: Grignard reagents are strong bases and will react with any protic solvent, such as water, to form an alkane, thus quenching the reagent and reducing the yield of the desired alcohol.[1]

  • Q3: Can Grignard reagents react with esters?

    • A3: Yes, Grignard reagents react with esters. However, they add twice to the ester carbonyl group to form a tertiary alcohol, with a ketone as an intermediate.[14][15]

Carbonyl Reductions

  • Q4: What is the difference in reactivity between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄)?

    • A4: LiAlH₄ is a much stronger reducing agent than NaBH₄. LiAlH₄ can reduce aldehydes, ketones, esters, carboxylic acids, and amides, while NaBH₄ is generally only effective for the reduction of aldehydes and ketones.[10][16][17]

  • Q5: Why is LiAlH₄ not used with protic solvents like water or ethanol?

    • A5: LiAlH₄ reacts violently with protic solvents, releasing flammable hydrogen gas.[18][17] Therefore, reactions with LiAlH₄ must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).[17]

  • Q6: How can I avoid over-reduction of an α,β-unsaturated aldehyde to a saturated alcohol?

    • A6: The 1,2-reduction of the carbonyl group is favored over the 1,4-conjugate reduction by using a milder reducing agent and carefully controlling the reaction conditions. For instance, using NaBH₄ in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group while leaving the double bond intact. Some specific reagents and conditions can favor the 1,2-reduction.[12]

Data Presentation

Table 1: Selectivity of Common Reducing Agents for Carbonyl Compounds

Reducing AgentAldehydesKetonesEstersCarboxylic Acids
Sodium Borohydride (NaBH₄) Readily Reduced[10]Reduced[10]Very Slowly Reduced[18][19]Not Reduced[18][19]
Lithium Aluminum Hydride (LiAlH₄) Readily Reduced[17]Readily Reduced[17]Reduced[17]Reduced[17]
Diisobutylaluminum Hydride (DIBAL-H) Reduced (can be stopped at aldehyde from ester at low temp)[20]Reduced[20]Reduced to Aldehyde or Alcohol[20]Reduced

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Ketone

  • Preparation: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction.[1] A solution of the organic halide in the anhydrous solvent is then added dropwise at a rate that maintains a gentle reflux.[1]

  • Reaction with Ketone: After the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture to 0 °C. A solution of the ketone in the anhydrous solvent is then added dropwise.[1]

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification: The crude product is then purified by distillation or column chromatography.

Protocol 2: Selective Reduction of an Aldehyde with Sodium Borohydride

  • Preparation: Dissolve the mixture of the aldehyde and ketone in a suitable solvent system, such as a 3:7 mixture of ethanol and dichloromethane, in a round-bottom flask.[9][11]

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium borohydride portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Workup: Once the aldehyde has been consumed, quench the reaction by the slow addition of water or dilute acetic acid. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The product can be purified by column chromatography.

Visualizations

Troubleshooting_Grignard_Reaction start Low Yield in Grignard Reaction cause1 Reaction Fails to Initiate start->cause1 cause2 Side Reactions Occurring start->cause2 subcause1a Inactive Mg Surface cause1->subcause1a subcause1b Presence of Moisture cause1->subcause1b subcause2a Enolization of Ketone cause2->subcause2a subcause2b Wurtz Coupling cause2->subcause2b solution1a Activate Mg (Iodine, Grinding) subcause1a->solution1a solution1b Use Anhydrous Conditions subcause1b->solution1b solution2a Low Temperature Addition subcause2a->solution2a solution2b Slow Halide Addition subcause2b->solution2b

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Competing_Pathways_Grignard reactants Ketone + Grignard Reagent path1 1,2-Nucleophilic Addition (Favored at Low Temp) reactants->path1 Desired Pathway path2 Enolization (Base Reaction) (Favored with Steric Hindrance) reactants->path2 Side Reaction product1 Tertiary Alcohol path1->product1 product2 Enolate path2->product2

Caption: Competing reaction pathways in a Grignard reaction with a ketone.

Reducing_Agent_Selection rect_node rect_node start Carbonyl Compound to Reduce is_ester_or_acid Is it an Ester or Carboxylic Acid? start->is_ester_or_acid use_lah Use LiAlH₄ is_ester_or_acid->use_lah Yes is_aldehyde_or_ketone Is it an Aldehyde or Ketone? is_ester_or_acid->is_aldehyde_or_ketone No end Desired Alcohol use_lah->end use_nabh4 Use NaBH₄ is_aldehyde_or_ketone->use_nabh4 Yes use_nabh4->end

Caption: Flowchart for selecting an appropriate reducing agent.

References

Technical Support Center: Chiral Separation of 1-(2,5-Dimethoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful chiral separation of 1-(2,5-Dimethoxyphenyl)ethanol enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chiral separation of this compound, offering systematic approaches to problem-solving.

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What are the initial steps to troubleshoot this?

A1: Achieving baseline separation of enantiomers often requires careful selection and optimization of chromatographic conditions. If you are observing a single peak, consider the following:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations. For aryl alcohols like this compound, polysaccharide-based CSPs are highly recommended as a starting point. These are typically derivatives of cellulose or amylose. If you are not using a chiral column, you will not be able to resolve the enantiomers.

  • Mobile Phase Composition: The composition of the mobile phase plays a crucial role in enantioselectivity. For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar alcohol modifier such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH).

    • Initial Screening: A common starting point is a mobile phase of n-hexane and an alcohol modifier in a 90:10 (v/v) ratio.

    • Modifier Strength: If the single peak elutes very quickly, the mobile phase may be too strong. Try decreasing the percentage of the alcohol modifier to increase retention time and allow for better interaction with the CSP.

  • Choice of Alcohol Modifier: The type of alcohol used as a modifier can significantly impact selectivity. If IPA does not provide separation, screening with EtOH or MeOH is recommended, as the change in the alcohol's structure can alter the interactions between the enantiomers and the CSP.

Q2: The peaks for the two enantiomers are overlapping (poor resolution, Rs < 1.5). How can I improve the separation?

A2: Poor resolution is a common challenge that can often be overcome by systematic optimization of the chromatographic parameters.

  • Optimize Mobile Phase Composition: Fine-tuning the ratio of the alcohol modifier is a key step. A lower percentage of the alcohol generally leads to longer retention times and can improve resolution. It is advisable to adjust the modifier concentration in small increments (e.g., 1-2%).

  • Change the Alcohol Modifier: As mentioned previously, switching between IPA, EtOH, and MeOH can have a significant effect on the separation factor (α) and, consequently, the resolution.

  • Reduce the Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.[1] Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can enhance resolution.[1]

  • Adjust the Column Temperature: Temperature can have a notable impact on chiral recognition.[1] Both increasing and decreasing the temperature should be explored as it can sometimes lead to improved resolution. A column oven is essential for maintaining a stable and reproducible temperature.

Q3: My peaks are showing significant tailing. What are the potential causes and solutions?

A3: Peak tailing can compromise resolution and the accuracy of peak integration. The following are common causes and their respective solutions:

  • Secondary Interactions: For alcohol compounds, interactions with residual silanol groups on the silica support of the CSP can lead to tailing.

    • Acidic Additive: While this compound is neutral, the use of a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) in the mobile phase can sometimes improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the chiral stationary phase, leading to broad and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible inner diameter and length.

Q4: My retention times are not reproducible. What could be the issue?

A4: Fluctuating retention times can be a sign of an unstable chromatographic system.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This may take 30 minutes or longer.

  • Mobile Phase Instability: Mobile phases containing volatile solvents like hexane can change composition over time due to evaporation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure and flow rate fluctuations.

Data Presentation

The following table summarizes typical starting conditions and expected performance parameters for the chiral separation of aryl alcohols, which can be adapted for this compound.

ParameterHPLCSupercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase n-Hexane/Alcohol (IPA, EtOH, or MeOH)CO2/Alcohol (MeOH, EtOH, or IPA)
Typical Modifier % 5-20% Alcohol10-40% Alcohol
Flow Rate 0.5-1.5 mL/min2-4 mL/min
Temperature 15-40 °C30-50 °C
Back Pressure N/A100-200 bar
Expected Resolution (Rs) > 1.5 for baseline separation> 1.5 for baseline separation

Experimental Protocols

Detailed Methodology for HPLC Chiral Separation

This protocol provides a starting point for developing a robust chiral separation method for this compound via HPLC.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and methanol (MeOH).

  • Sample: Racemic this compound.

2. Mobile Phase Preparation:

  • Prepare an initial mobile phase of 90% n-hexane and 10% isopropanol (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

3. System Preparation and Equilibration:

  • Purge the HPLC system with the prepared mobile phase to ensure no residual solvents are present.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for a minimum of 30 minutes, or until a stable baseline is achieved.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 275 nm).

6. Method Optimization:

  • If resolution is not satisfactory, systematically adjust the mobile phase composition by decreasing the percentage of IPA in 2% increments.

  • If necessary, screen other alcohol modifiers (EtOH, MeOH) using the same systematic approach.

  • Evaluate the effect of flow rate by testing at 0.8 mL/min and 0.5 mL/min.

  • Investigate the impact of temperature by analyzing at 15°C and 40°C.

Visualizations

TroubleshootingWorkflow start Problem: Poor or No Chiral Separation check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp csp_yes Yes check_csp->csp_yes Yes csp_no No check_csp->csp_no No optimize_mp Optimize Mobile Phase csp_yes->optimize_mp solution_csp Solution: Use a suitable polysaccharide-based CSP (e.g., cellulose or amylose derivatives). csp_no->solution_csp adjust_modifier_ratio Adjust Alcohol Modifier Ratio (e.g., decrease from 10% to 5%) optimize_mp->adjust_modifier_ratio change_modifier_type Change Alcohol Modifier (e.g., IPA -> EtOH -> MeOH) optimize_mp->change_modifier_type check_resolution Is Resolution (Rs) > 1.5? adjust_modifier_ratio->check_resolution change_modifier_type->check_resolution resolution_no No check_resolution->resolution_no resolution_yes Yes check_resolution->resolution_yes further_optimization Further Optimization resolution_no->further_optimization success Successful Separation resolution_yes->success check_peak_shape Check Peak Shape resolution_yes->check_peak_shape adjust_flow_rate Adjust Flow Rate (e.g., decrease to 0.5 mL/min) further_optimization->adjust_flow_rate adjust_temperature Adjust Temperature (e.g., screen 15-40°C) further_optimization->adjust_temperature adjust_flow_rate->check_resolution adjust_temperature->check_resolution peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing troubleshoot_tailing Troubleshoot Peak Tailing peak_tailing->troubleshoot_tailing reduce_sample_load Reduce Sample Concentration/ Injection Volume troubleshoot_tailing->reduce_sample_load use_additive Consider a mobile phase additive (e.g., 0.1% TFA) troubleshoot_tailing->use_additive clean_column Clean/Flush Column troubleshoot_tailing->clean_column reduce_sample_load->check_peak_shape use_additive->check_peak_shape clean_column->check_peak_shape ExperimentalWorkflow start Start: Method Development step1 1. Select Chiral Stationary Phase (Polysaccharide-based) start->step1 step2 2. Prepare Mobile Phase (e.g., n-Hexane/IPA 90:10) step1->step2 step3 3. Prepare Sample (0.1 mg/mL in mobile phase) step2->step3 step4 4. Equilibrate HPLC System & Column step3->step4 step5 5. Inject Sample & Acquire Data step4->step5 step6 6. Evaluate Chromatogram (Resolution, Peak Shape) step5->step6 decision Is Separation Adequate? step6->decision optimize 7. Optimize Method (Mobile Phase, Flow Rate, Temp.) decision->optimize No end End: Validated Method decision->end Yes optimize->step4

References

Validation & Comparative

Confirming the Structure of 1-(2,5-Dimethoxyphenyl)ethanol with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed analysis of 1-(2,5-Dimethoxyphenyl)ethanol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We present a predicted ¹H NMR spectrum, a comprehensive experimental protocol, and a comparative overview of alternative analytical techniques, supported by experimental data from related compounds.

Structural Elucidation using ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, the precise structure of a compound can be determined.

Predicted ¹H NMR Data for this compound

Based on established chemical shift values and coupling constants for similar molecular fragments, the predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
-CH₃ (ethanol moiety)~1.5Doublet3H~6.5
-OH (hydroxyl)Variable (e.g., ~2.0-4.0)Singlet (broad)1HN/A
-OCH₃ (C2 and C5)~3.8Singlet6HN/A
-CH- (ethanol moiety)~5.0Quartet1H~6.5
Aromatic H (H-3, H-4, H-6)~6.7-7.0Multiplet3Hortho: ~8-9, meta: ~2-3

Analysis of the Predicted Spectrum:

  • Methyl Protons (-CH₃): The three protons of the methyl group on the ethanol side chain are expected to appear as a doublet around 1.5 ppm due to coupling with the adjacent methine proton (-CH-).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.8 ppm.

  • Methine Proton (-CH-): The single proton on the carbon bearing the hydroxyl group is expected to be a quartet around 5.0 ppm due to coupling with the three protons of the adjacent methyl group.

  • Aromatic Protons: The three protons on the dimethoxy-substituted benzene ring will appear in the aromatic region (around 6.7-7.0 ppm). Their signals will be a complex multiplet due to ortho and meta coupling with each other. The expected coupling constants are approximately 8-9 Hz for ortho coupling and 2-3 Hz for meta coupling.[1][2][3][4]

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
  • Vortex the vial until the sample is fully dissolved.
  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.
  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, a 45° pulse width with a 4-second acquisition time and no relaxation delay is often a good starting point.[5]
  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain a pure absorption lineshape.
  • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the multiplicity and coupling constants of the signals.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using ¹H NMR is illustrated below.

G cluster_0 ¹H NMR Analysis Workflow cluster_1 Key Analytical Steps A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D E Structure Confirmation D->E D1 Chemical Shift D->D1 D2 Integration D->D2 D3 Multiplicity D->D3

Caption: Workflow for structural confirmation using ¹H NMR.

Comparison with Other Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information. The following table compares ¹H NMR with ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Technique Information Provided Strengths Limitations Typical Data for this compound or Related Compounds
¹H NMR Number of different proton environments, their relative numbers, and their neighboring protons.Provides detailed structural connectivity. Quantitative.Can have overlapping signals in complex molecules. Hydroxyl proton signal can be broad and variable.Predicted data as presented in the table above.
¹³C NMR Number of different carbon environments.Good spectral dispersion, less signal overlap.Not inherently quantitative without special techniques. Lower sensitivity than ¹H NMR.For the related 1-(2-methoxyphenyl)ethanol, characteristic peaks are observed for the aromatic carbons (110-156 ppm), the methoxy carbon (~55 ppm), the methine carbon (~67 ppm), and the methyl carbon (~23 ppm).[6][7]
IR Spectroscopy Presence of functional groups.Fast and simple. Provides a "fingerprint" of the molecule.Does not provide detailed structural connectivity.For the related 1-(2,5-dimethylphenyl)ethanol, a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a C-O stretch around 1000-1200 cm⁻¹ would be expected.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Provides molecular formula with high-resolution MS.Does not provide detailed stereochemical or isomeric information.For the related 1-(2,5-dimethoxyphenyl)ethanone, the molecular ion peak would be at m/z 180. The mass spectrum of this compound would show a molecular ion at m/z 182, with characteristic fragments corresponding to the loss of water and other parts of the molecule.[9]

Conclusion

¹H NMR spectroscopy stands out as the most powerful single technique for the complete structural elucidation of this compound. Its ability to reveal the precise connectivity of atoms through chemical shifts and coupling patterns provides an unparalleled level of structural detail. When combined with complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a comprehensive and unambiguous confirmation of the molecular structure, ensuring the integrity and purity of their compounds for further development.

References

A Comparative Guide to the Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol and 1-(2,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to two closely related secondary alcohols, 1-(2,5-dimethoxyphenyl)ethanol and 1-(2,4-dimethoxyphenyl)ethanol. These compounds serve as valuable intermediates in the synthesis of various biologically active molecules. This document outlines common synthetic methodologies, presents available quantitative data for comparison, and provides detailed experimental protocols.

Synthetic Strategies and Performance

Two principal synthetic strategies are commonly employed for the preparation of 1-(substituted-phenyl)ethanol derivatives: the reduction of the corresponding acetophenone and the Grignard reaction of the corresponding benzaldehyde with a methylmagnesium halide.

Method 1: Reduction of Substituted Acetophenones

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For the dimethoxyacetophenone isomers, sodium borohydride (NaBH₄) is a mild and effective reducing agent that offers high chemoselectivity for the carbonyl group.

This compound Synthesis via Reduction:

1-(2,4-Dimethoxyphenyl)ethanol Synthesis via Reduction:

Similarly, 1-(2,4-dimethoxyphenyl)ethanol can be synthesized by the reduction of 2,4-dimethoxyacetophenone. Although a specific yield for this reduction was not found, the nearly quantitative yield reported for the synthesis of the starting material, 2,4-dimethoxyacetophenone, suggests that this is a viable and efficient precursor for the target alcohol.

Method 2: Grignard Reaction with Substituted Benzaldehydes

The Grignard reaction provides a powerful method for carbon-carbon bond formation. The reaction of a substituted benzaldehyde with methylmagnesium iodide or bromide is a direct route to the corresponding 1-phenylethanol derivative.

1-(2,4-dimethoxyphenyl)ethanol Synthesis via Grignard Reaction:

The synthesis of 1-(2,4-dimethoxyphenyl)ethanol can be achieved by reacting 2,4-dimethoxybenzaldehyde with methylmagnesium iodide (CH₃MgI).[3] While a specific yield for this reaction is not detailed in the available literature, Grignard reactions of this type are generally known to be high-yielding. For instance, a related Grignard reaction is reported to proceed with a 100% yield, indicating the potential for high efficiency.

Data Presentation

Product Synthetic Method Starting Material Reagent Reported Yield Purity Reference
2-Amino-1-(2,5-dimethoxyphenyl)ethanolReduction1-(2,5-Dimethoxyphenyl)-2-nitroethanolSodium Borohydride83%98.4%[1]
1-(2,4-dimethoxyphenyl)ethanolGrignard Reaction2,4-DimethoxybenzaldehydeMethylmagnesium IodideNot specifiedNot specified[3]

Note: The table includes data for a closely related derivative for the 2,5-isomer due to the lack of specific data for the direct reduction of 2,5-dimethoxyacetophenone in the searched literature.

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of Dimethoxyacetophenones

This protocol is a generalized procedure based on standard laboratory practices for the reduction of acetophenones.[2][4][5][6]

Materials:

  • 2,5-Dimethoxyacetophenone or 2,4-Dimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Diethyl ether

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 to 2 equivalents) in portions to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (or diethyl ether) and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Grignard Reaction of Dimethoxybenzaldehydes

This protocol is a generalized procedure based on standard laboratory practices for the Grignard reaction.[1][6][7][8]

Materials:

  • 2,5-Dimethoxybenzaldehyde or 2,4-Dimethoxybenzaldehyde

  • Methylmagnesium iodide or Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it to the flask.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Synthetic Workflow Comparison

Synthesis_Comparison cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway acetophenone_25 2,5-Dimethoxy- acetophenone product_25_red 1-(2,5-Dimethoxyphenyl)- ethanol acetophenone_25->product_25_red NaBH4, MeOH/EtOH acetophenone_24 2,4-Dimethoxy- acetophenone product_24_red 1-(2,4-Dimethoxyphenyl)- ethanol acetophenone_24->product_24_red NaBH4, MeOH/EtOH benzaldehyde_25 2,5-Dimethoxy- benzaldehyde product_25_grig 1-(2,5-Dimethoxyphenyl)- ethanol benzaldehyde_25->product_25_grig 1. CH3MgI, Ether/THF 2. H3O+ workup benzaldehyde_24 2,4-Dimethoxy- benzaldehyde product_24_grig 1-(2,4-Dimethoxyphenyl)- ethanol benzaldehyde_24->product_24_grig 1. CH3MgI, Ether/THF 2. H3O+ workup

Caption: Comparison of synthetic pathways to the target alcohols.

Potential Biological Relevance of this compound

This compound is a known metabolite of the psychedelic phenethylamine 2C-B.[9] The metabolism of 2C-B primarily involves oxidative deamination. Phenethyl alcohol derivatives, in general, have been shown to affect the permeability of cell membranes.[10] This suggests a potential mechanism of action for this class of compounds could involve disruption of cellular membrane integrity.

Biological_Relevance cluster_metabolism Metabolic Pathway cluster_moa Potential Mechanism of Action 2C-B 2C-B Metabolites Oxidative Deamination Products 2C-B->Metabolites Metabolism Product_25 This compound Metabolites->Product_25 Product_25_MOA This compound (and related phenethyl alcohols) Cell_Membrane Cell Membrane Product_25_MOA->Cell_Membrane Interacts with Permeability Increased Permeability / Disruption of Integrity Cell_Membrane->Permeability Leads to

Caption: Metabolic origin and potential mechanism of action.

References

Navigating the Labyrinth of Anthracyclines: A Comparative Analysis of Doxorubicin Series Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapeutics is a perpetual challenge. Doxorubicin (DOX), a cornerstone of chemotherapy for decades, exemplifies this challenge with its potent anti-tumor activity shadowed by significant side effects, most notably cardiotoxicity. This has spurred the development of a diverse array of doxorubicin analogues, each with unique modifications aimed at enhancing efficacy, overcoming drug resistance, and mitigating adverse effects. This guide provides a comprehensive comparative analysis of the biological activity of various DOX series compounds, supported by experimental data, detailed protocols, and visual representations of key molecular pathways.

Doxorubicin and its derivatives belong to the anthracycline class of antibiotics, originally isolated from Streptomyces peucetius.[][2] Their primary mechanisms of action against cancer cells are multifaceted and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in cell cycle arrest and apoptosis.[][3][4][5] However, these same mechanisms can also impact healthy tissues, leading to dose-limiting toxicities.[6][7] The development of analogues has therefore focused on altering the chemical structure to favorably modify the drug's pharmacodynamics and pharmacokinetic properties.[8][9]

Comparative Cytotoxicity of Doxorubicin Analogues

The anti-proliferative activity of doxorubicin and its derivatives is a critical measure of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the cytotoxic profiles of several DOX analogues across a panel of human cancer cell lines, including those exhibiting multidrug resistance (MDR).

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin (DOX) MCF-7Breast AdenocarcinomaData not uniformly available in a single source[10]
MCF-7/ADR (DOX-resistant)Breast AdenocarcinomaData not uniformly available in a single source[10]
H-460Non-Small Cell Lung Cancer~0.1[11]
H1299Non-Small Cell Lung Cancer~0.2[11]
H23Non-Small Cell Lung Cancer~0.3[11]
SK-OV-3Ovarian Cancer~0.0048[12]
HEY A8Ovarian Cancer~0.0074[12]
A2780Ovarian Cancer~0.0076[12]
DOX-1 (Pyridoxine derivative) VariousVariousSee detailed table below[13]
DOX-2 (Pyridoxine derivative) VariousVariousSee detailed table below[13]
Palm-N2H-DOX MCF-7Breast AdenocarcinomaData not uniformly available in a single source[10]
MCF-7/ADR (DOX-resistant)Breast Adenocarcinoma32.9 (free), 16.8 (HSA complex)[10]
13-deoxy, 5-iminodoxorubicin (DIDOX) --Did not inhibit topoisomerase IIβ[14]
3'-azido analogue of DOX (ADOX) MCF-7Breast CancerPotent activity reported[15]
K562LeukemiaPotent activity reported[15]
MCF-7/DNR (Drug-resistant)Breast CancerLower resistance index than DOX[15]
K562/DOX (Drug-resistant)LeukemiaLower resistance index than DOX[15]

Table 2: Cytotoxicity (IC50, µM) of Pyridoxine-Containing Doxorubicin Derivatives (DOX-1 and DOX-2) after 3 days of incubation. [13]

Cell LineCancer TypeDOXDOX-1DOX-2
A549Lung Carcinoma0.4 ± 0.10.8 ± 0.10.9 ± 0.1
HCT116Colon Carcinoma0.20 ± 0.050.4 ± 0.10.30 ± 0.08
MCF-7Breast Adenocarcinoma0.3 ± 0.10.5 ± 0.10.6 ± 0.1
SK-OV-3Ovarian Carcinoma0.30 ± 0.080.4 ± 0.10.5 ± 0.1
U-87 MGGlioblastoma0.5 ± 0.10.7 ± 0.11.0 ± 0.2
HSFHuman Skin Fibroblasts1.0 ± 0.20.8 ± 0.22.0 ± 0.4
MSCMultipotent Stem Cells0.8 ± 0.20.7 ± 0.11.5 ± 0.3

Mechanisms of Action and Signaling Pathways

The anticancer effects of doxorubicin and its analogues are mediated through complex signaling pathways. A primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[16] By stabilizing the topoisomerase II-DNA complex, these compounds lead to DNA double-strand breaks, triggering a DNA damage response that can lead to apoptosis.[3][4]

Another significant mechanism is the generation of reactive oxygen species (ROS) through the quinone moiety of the anthracycline structure.[4][6] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.[6] However, this ROS production is also a major contributor to the cardiotoxicity of doxorubicin.[6][7]

Recent research has also uncovered novel mechanisms, such as the induction of ceramide synthesis, which in turn activates the transcription factor CREB3L1, leading to the expression of cell cycle inhibitors like p21.[2]

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating these compounds.

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DOX Doxorubicin Analogues DNA DNA DOX->DNA Intercalation Top2 Topoisomerase II DOX->Top2 Inhibition ROS Reactive Oxygen Species (ROS) DOX->ROS Generation DNA->Top2 Replication/ Transcription Top2->DNA DDR DNA Damage Response Top2->DDR DNA Breaks Apoptosis_N Apoptosis DDR->Apoptosis_N Mito Mitochondria ROS->Mito Damage Apoptosis_C Apoptosis Mito->Apoptosis_C Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with DOX Analogues cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay mechanism_studies Mechanism of Action Studies treatment->mechanism_studies ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) mechanism_studies->apoptosis_assay western_blot Western Blot (Protein Expression) mechanism_studies->western_blot apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Researcher's Guide to Validating Experimental Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methods for confirming peptide and protein identifications against theoretical values, complete with experimental protocols and performance data.

In the realm of proteomics and drug development, the accurate identification of peptides and proteins from mass spectrometry (MS) data is paramount. The process of validating these experimental findings against theoretical values is a critical step to ensure the reliability of downstream biological interpretations. This guide provides a comprehensive comparison of the primary methodologies for this validation, offering researchers, scientists, and drug development professionals a clear overview of the available tools and workflows. We will delve into the principles, protocols, and performance of three main strategies: database searching, spectral library searching, and de novo sequencing, as well as a targeted approach for validation, Parallel Reaction Monitoring (PRM).

Core Validation Strategies: A Head-to-Head Comparison

The initial identification of peptides from tandem mass spectra (MS/MS) is a crucial step that precedes validation. This is typically performed using search engines that match experimental spectra to theoretical possibilities. The three predominant strategies for this are database searching, spectral library searching, and de novo sequencing. The choice of strategy can significantly impact the sensitivity and accuracy of peptide identifications.

Table 1: Quantitative Comparison of Peptide Identification Strategies

Performance MetricDatabase Search (e.g., SEQUEST, Mascot)Spectral Library Search (e.g., SpectraST, NIST)De Novo Sequencing (e.g., PEAKS, Novor)
Sensitivity (Peptide Identifications) HighVery HighModerate to High
Specificity HighVery HighModerate
Speed Moderate to SlowVery FastSlow
Requirement for a Sequence Database YesNo (but library must be pre-existing)No
Identification of Novel Peptides/PTMs Limited to specified modificationsLimited to library contentYes
Typical False Discovery Rate (FDR) Control 1-5%1-5%Higher, requires stringent filtering

This table summarizes general performance characteristics. Actual performance can vary based on the specific software, dataset, and search parameters used.

The Workflow of Mass Spectrometry Data Validation

The process of validating experimental mass spectrometry data involves a series of steps, from initial data acquisition to statistical assessment of the identifications. The following diagram illustrates a general workflow, highlighting the key stages and decision points.

ValidationWorkflow cluster_data_acquisition Data Acquisition cluster_initial_id Initial Peptide Identification cluster_validation Validation & Filtering cluster_targeted_validation Targeted Validation (Optional) cluster_results Final Results MS_Experiment Mass Spectrometry Experiment (LC-MS/MS) DatabaseSearch Database Search MS_Experiment->DatabaseSearch Raw Data SpectralLibrary Spectral Library Search MS_Experiment->SpectralLibrary Raw Data DeNovo De Novo Sequencing MS_Experiment->DeNovo Raw Data StatisticalValidation Statistical Validation (FDR Calculation) DatabaseSearch->StatisticalValidation SpectralLibrary->StatisticalValidation DeNovo->StatisticalValidation Filtering Filtering & Confidence Scoring StatisticalValidation->Filtering Assign Confidence PRM Parallel Reaction Monitoring (PRM) Filtering->PRM Targets for Validation ValidatedPeptides Validated Peptide/Protein List Filtering->ValidatedPeptides High-Confidence IDs PRM->ValidatedPeptides Confirmed IDs

Figure 1: A generalized workflow for the validation of experimental mass spectrometry data.

Experimental Protocols for Key Validation Methods

Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for the primary validation strategies.

Database Searching

Database searching remains the most common method for peptide identification. This approach matches experimental MS/MS spectra against theoretical spectra generated from a protein sequence database.

Protocol:

  • Data Conversion: Convert raw mass spectrometry data files to a compatible format (e.g., .mzML, .mgf).

  • Database Selection: Choose a comprehensive and relevant protein sequence database (e.g., UniProt/Swiss-Prot) for the organism under study.[1] It is also common practice to append a database of common contaminants.

  • Search Parameter Configuration:

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).[2]

    • Missed Cleavages: Set the maximum number of allowed missed cleavage sites.[2]

    • Mass Tolerances: Define the precursor and fragment mass tolerances appropriate for the instrument used.

    • Modifications: Specify fixed (e.g., Carbamidomethyl on Cysteine) and variable (e.g., Oxidation on Methionine) post-translational modifications (PTMs).

  • Database Search Execution: Run the search using software such as MaxQuant, Proteome Discoverer, SEQUEST, or Mascot.[3][4][5] These programs score the similarity between experimental and theoretical spectra.[4]

  • Statistical Validation: Apply a target-decoy strategy to estimate the False Discovery Rate (FDR).[6][7] This involves searching against a concatenated database containing the original (target) sequences and reversed or shuffled (decoy) sequences. The number of decoy hits at a given score threshold is used to estimate the number of false-positive target hits.

  • Filtering: Filter the peptide-spectrum matches (PSMs) and protein identifications to a desired FDR, typically 1%.[6]

Spectral Library Searching

Spectral library searching compares experimental MS/MS spectra to a library of previously identified and curated high-quality spectra. This method can be faster and more sensitive than database searching for known peptides.[8]

Protocol:

  • Library Acquisition/Creation:

    • Public Libraries: Utilize publicly available, high-quality spectral libraries from resources like NIST.

    • Library Generation: Create a project-specific spectral library from high-confidence peptide identifications from previous database searches.

  • Data Conversion: Convert raw data to a compatible format.

  • Search Execution: Perform the search using software that supports spectral library searching (e.g., SpectraST, Mascot, Proteome Discoverer).[9][10] The search algorithm compares the experimental spectrum to the library spectra and calculates a similarity score.

  • Statistical Validation: Similar to database searching, a decoy library (e.g., containing spectra with shuffled sequences) can be used to estimate the FDR.

  • Filtering: Filter the results to the desired FDR.

De Novo Sequencing

De novo sequencing deduces the peptide sequence directly from the MS/MS spectrum without relying on a sequence database. This is particularly useful for identifying novel peptides or proteins from organisms with unsequenced genomes.[11]

Protocol:

  • Data Acquisition: High-resolution and high-accuracy MS/MS data are crucial for successful de novo sequencing.

  • Spectrum Preprocessing: Raw spectra are processed to reduce noise and enhance signal quality.

  • Sequence Interpretation: Utilize de novo sequencing software (e.g., PEAKS, Novor) to interpret the fragmentation pattern and generate potential peptide sequences.[12]

  • Scoring and Validation: Algorithms assign a confidence score to each sequence. Validation can be performed by comparing the de novo sequences to a database or by using orthogonal methods.[13]

  • Homology Searching: The identified de novo sequences can be used in homology-based searches (e.g., BLAST) to identify the protein of origin.

Targeted Validation: Parallel Reaction Monitoring (PRM)

For high-confidence validation of specific proteins of interest identified through discovery proteomics, a targeted approach like Parallel Reaction Monitoring (PRM) is often employed. PRM offers high sensitivity and specificity for quantifying predefined peptides.[14][15]

Protocol:

  • Target Selection: Select a list of target peptides from the initial discovery-based identification that are unique to the proteins of interest.

  • Method Development: In software such as Skyline, create an inclusion list of the precursor m/z values for the target peptides.

  • Targeted MS/MS Acquisition: The mass spectrometer is programmed to specifically isolate and fragment the precursor ions from the inclusion list. Full MS/MS spectra are acquired for each targeted precursor.

  • Data Analysis: The acquired data is analyzed using software like Skyline. Extracted ion chromatograms (XICs) are generated for specific fragment ions of the target peptides. The peak areas of these XICs are used for quantification.

  • Validation: The co-elution of multiple fragment ions at the expected retention time provides high confidence in the identification and quantification of the target peptide.

Software for Mass Spectrometry Data Validation

A variety of software tools, both commercial and open-source, are available to perform the validation workflows described above. The choice of software can influence the results, and it is often beneficial to use multiple tools for a comprehensive analysis.[11]

Table 2: Comparison of Popular Proteomics Software

SoftwarePrimary Validation Method(s)Key FeaturesLicensing
MaxQuant Database SearchComprehensive platform for quantitative proteomics, includes Andromeda search engine.Free
Proteome Discoverer Database Search, Spectral Library SearchNode-based workflow, integrates multiple search engines (SEQUEST, Mascot).[8][11]Commercial
Skyline Targeted (PRM/SRM), DIAPowerful tool for targeted method development and quantitative analysis.Free
PEAKS Studio De Novo Sequencing, Database SearchIntegrated de novo sequencing and database search for comprehensive identification.Commercial
Mascot Database Search, Spectral Library SearchWidely used search engine with probabilistic scoring.Commercial
SEQUEST Database SearchClassic cross-correlation based search engine, often integrated into other platforms.[5][11]Commercial

Note: This is not an exhaustive list, and many other excellent software packages are available.

Conclusion

The validation of experimental mass spectrometry data is a multi-faceted process that requires careful consideration of the experimental goals, the nature of the sample, and the available resources. Database searching remains a robust and widely used method, while spectral library searching offers a faster and often more sensitive alternative for known peptides. De novo sequencing provides a powerful approach for the discovery of novel peptides and proteins. For high-confidence validation of key findings, targeted methods like PRM are invaluable.

By understanding the principles and protocols of these different validation strategies and the capabilities of the available software tools, researchers can design and execute rigorous experiments that yield high-quality, reliable data, ultimately advancing our understanding of complex biological systems and accelerating the pace of drug discovery and development.

References

Structure-Activity Relationship of 2,5-Dimethoxyphenylpiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethoxyphenylpiperidine scaffold has emerged as a promising chemotype in the development of selective serotonin receptor modulators. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their interactions with the 5-HT2A and 5-HT2C serotonin receptors. The data presented is primarily drawn from the seminal work of Rørsted and colleagues (2024), who identified LPH-5 as a potent and selective 5-HT2A receptor agonist.[1] Due to a lack of publicly available data for a comprehensive series of these compounds, a comparative analysis of binding affinities at the 5-HT1A receptor is not included.

Comparative Analysis of Receptor Activity

The functional activity of a series of 2,5-dimethoxyphenylpiperidine analogs was evaluated at the human 5-HT2A and 5-HT2C receptors using a calcium flux assay. The following tables summarize the agonist potency (EC₅₀) and maximum efficacy (Eₘₐₓ) for key compounds.

Table 1: Functional Activity of 2,5-Dimethoxyphenylpiperidine Analogs at 5-HT2A and 5-HT2C Receptors
Compound4-SubstituentStereochemistry5-HT2A EC₅₀ (nM)5-HT2A Eₘₐₓ (% of 5-HT)5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (% of 5-HT)
LPH-5 (S)-11 -CF₃S3.285>10,00010
(R)-11 -CF₃R18080>10,00020
(S)-6 -BrS6937>10,0000
(R)-6 -BrR23045640 (IC₅₀)N/A
(S)-7 -ClS1378>10,00015
(R)-7 -ClR21075>10,00020
(S)-8 -IS7.782>10,00012
(R)-8 -IR12080>10,00018
(S)-9 -CH₃S11881,20045
(R)-9 -CH₃R150852,50050
(S)-10 -OCH₃S259085060
(R)-10 -OCH₃R350881,50065

Data sourced from Rørsted et al., 2024. EC₅₀ and Eₘₐₓ values were determined using a Ca²⁺/Fluo-4 assay in HEK293 cells stably expressing the respective human receptors.

Table 2: Binding Affinity of LPH-5 at Serotonin Receptors
Compound5-HT2A Kᵢ (nM)5-HT2B Kᵢ (nM)5-HT2C Kᵢ (nM)
LPH-5 1.31313

Data sourced from Rørsted et al., 2024. Kᵢ values were determined using a radioligand competition binding assay with [¹²⁵I]DOI.

Structure-Activity Relationship Insights

The data reveals several key SAR trends for the 2,5-dimethoxyphenylpiperidine series:

  • Stereochemistry: The (S)-enantiomers consistently exhibit significantly higher potency at the 5-HT2A receptor compared to their corresponding (R)-enantiomers.

  • 4-Position Substituent: The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in both potency and selectivity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) in LPH-5, appear to be optimal for high 5-HT2A potency and selectivity over the 5-HT2C receptor.

  • Selectivity: Many of the (S)-enantiomers, particularly LPH-5 and the halogenated analogs, demonstrate remarkable selectivity for the 5-HT2A receptor over the 5-HT2C receptor, showing little to no agonist activity at the latter.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for the targeted serotonin receptors and a general workflow for determining the structure-activity relationships of these compounds.

G 5-HT2A/2C Receptor Signaling Pathway Ligand 2,5-Dimethoxyphenylpiperidine Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binds to Gq_protein Gαq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.

G 5-HT1A Receptor Signaling Pathway Ligand Serotonin / Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds to Gi_protein Gαi/o Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., neuronal hyperpolarization) PKA->Downstream

Caption: Classical Gi-coupled signaling pathway for the 5-HT1A receptor.

G Experimental Workflow for SAR Determination Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Synthesis->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for determining structure-activity relationships.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the 5-HT2A, 5-HT2C, or 5-HT1A receptor.

Materials:

  • Cell membranes expressing the target human serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [¹²⁵I]DOI for 5-HT2A/2C, [³H]8-OH-DPAT for 5-HT1A).

  • Test compounds (2,5-dimethoxyphenylpiperidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a known ligand).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Assay (General Protocol)

This protocol describes a general method for assessing the functional activity of compounds at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Objective: To determine the agonist potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target human 5-HT2A or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (2,5-dimethoxyphenylpiperidine analogs).

  • Reference agonist (e.g., serotonin).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer.

  • Wash the cells to remove excess dye.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Measure the baseline fluorescence of the cells in the plate reader.

  • Inject the test compounds or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound and reference agonist.

  • Plot the peak response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximum response induced by the reference agonist, serotonin.

References

A Comparative Guide to the Efficacy of Common Reducing Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical step that can dictate the success, efficiency, and selectivity of a synthetic pathway. This guide provides an objective comparison of several widely used reducing agents, supported by experimental data and detailed protocols, to aid in making informed decisions for synthesis design.

Overview of Common Reducing Agents

The primary role of a reducing agent in organic synthesis is to donate electrons, or more commonly, a hydride ion (H⁻), to a substrate, thereby reducing its oxidation state. The choice of agent depends on the specific functional group to be reduced, the presence of other sensitive groups in the molecule (chemoselectivity), and the desired stereochemical outcome. This guide focuses on four major classes of reducing agents: Metal Hydrides (Lithium Aluminum Hydride and Sodium Borohydride), Catalytic Hydrogenation, and Silanes.

Metal Hydrides: The Powerhouses

Complex metal hydrides are among the most common and versatile reducing agents in the organic chemistry laboratory.[1] Their reactivity is largely governed by the polarity of the metal-hydrogen bond.[2]

  • Lithium Aluminum Hydride (LiAlH₄) : A powerful and highly reactive reducing agent, LiAlH₄ can reduce a wide variety of functional groups, including aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[3][4][5] Its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) as it reacts violently with protic solvents such as water and alcohols.[2][3]

  • Sodium Borohydride (NaBH₄) : In contrast, NaBH₄ is a much milder and more selective reducing agent.[3] It is primarily used for the reduction of aldehydes and ketones.[5][6] Its lower reactivity allows it to be used in protic solvents like methanol and ethanol, making it significantly safer and easier to handle than LiAlH₄.[3][7]

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation involves the reaction of molecular hydrogen (H₂) with a substrate in the presence of a metal catalyst.[8] This method is widely used in industrial processes for its efficiency and the fact that the only byproduct is the reduced molecule.[9] Common catalysts include palladium, platinum, and nickel.[8][9] It is highly effective for reducing carbon-carbon double and triple bonds, but can also reduce functional groups like aldehydes, ketones, and nitriles.[8][10] A key feature is that the reaction typically occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond.[11]

Silanes: The Green Alternative

Silanes, such as triethylsilane (Et₃SiH), have emerged as valuable reducing agents, often highlighted for their role in green and sustainable chemistry.[12] They can function as hydride donors (ionic mechanism) or as hydrogen atom transfer agents (radical mechanism).[1][13] Silane reductions are often performed in the presence of a strong acid or a transition metal catalyst.[1][14] They are known for high selectivity and can reduce a range of functional groups, offering an alternative to more toxic reagents like tributyltin hydride.[12][13]

Comparative Performance Data

The efficacy of a reducing agent is best assessed through its substrate scope and selectivity. The following tables summarize the reactivity of the discussed agents towards common organic functional groups.

Table 1: Substrate Reactivity of Common Reducing Agents
Functional GroupLiAlH₄NaBH₄H₂/CatalystTriethylsilane (Et₃SiH)
Aldehyde✓✓✓✓✓✓
Ketone✓✓✓✓✓✓
Ester✓✓
Carboxylic Acid✓✓
Amide✓✓
Nitrile✓✓
Alkene/Alkyne✓✓✓ (Ionic Hydrogenation)
Acid Halide✓✓✓✓
Epoxide✓✓

Key: ✓✓ = Highly Reactive/Effective; ✓ = Reactive/Effective under specific conditions; ✗ = Generally Not Reactive

Table 2: Typical Reaction Conditions
Reducing AgentSolvent(s)TemperatureSafety Considerations
LiAlH₄ Anhydrous Ether, THF0 °C to refluxHighly reactive with water/protic solvents. Pyrophoric solid.[3][15] Must be handled under inert atmosphere.
NaBH₄ Methanol, Ethanol, Water0 °C to RTMuch safer than LiAlH₄.[3] Reacts slowly with protic solvents to release H₂ gas.
H₂/Catalyst Ethanol, Ethyl Acetate, HexaneRT to high temp.Requires specialized high-pressure equipment (autoclave).[9] H₂ is highly flammable. Catalysts can be pyrophoric.
Triethylsilane Dichloromethane, TFARTGenerally safer, though silanes can be flammable. Used with strong acids or catalysts.

Visualization of Selection and Workflow

Choosing the correct reducing agent is a logical process based on the functional groups present in the starting material and the desired product.

G start_node Start: Identify Functional Group to Reduce substrate_q Substrate contains C=C or C≡C? start_node->substrate_q carbonyl_q Is the carbonyl an Aldehyde or Ketone? substrate_q->carbonyl_q No reagent_h2 Use Catalytic Hydrogenation (H₂/Pd, Pt, etc.) substrate_q->reagent_h2 Yes ester_acid_q Is the group an Ester, Carboxylic Acid, or Amide? carbonyl_q->ester_acid_q No other_groups_q Other reducible groups present (e.g., ester)? carbonyl_q->other_groups_q Yes reagent_lah Use LiAlH₄ (Strong, Non-selective) ester_acid_q->reagent_lah Yes reagent_silane Consider Silane/Acid (e.g., Et₃SiH/TFA) ester_acid_q->reagent_silane Yes (Alternative) reagent_nabh4 Use NaBH₄ (Mild & Selective) other_groups_q->reagent_nabh4 No other_groups_q->reagent_nabh4 Yes (for selective carbonyl reduction) other_groups_q->reagent_lah Yes (if others need reduction) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Substrate in Anhydrous Solvent (e.g., THF) B 2. Cool Reaction Vessel to 0 °C A->B C 3. Add LiAlH₄ Slowly (Portion-wise) B->C D 4. Stir at 0 °C, then warm to RT C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Excess LiAlH₄ (Careful addition of H₂O, NaOH, then H₂O) E->F G 7. Filter Precipitate (Al salts) F->G H 8. Extract & Purify Product G->H

References

A Researcher's Guide to Cross-Referencing Experimental Findings with PubChem Substance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to compare novel experimental findings with the vast repository of publicly available bioactivity data is crucial for contextualizing results, validating hypotheses, and identifying promising new avenues of investigation. This guide provides a comprehensive framework for cross-referencing your experimental data, specifically IC50 and Ki values, with the extensive substance data housed in PubChem.

This guide will walk you through the essential steps of this process, from conducting the initial experiments to navigating PubChem's BioAssay database and comparing your results. By following this structured approach, you can effectively leverage PubChem to enrich your research and accelerate your drug discovery efforts.

Quantitative Data Comparison

When comparing your experimental findings with data from PubChem, it is essential to have a clear and organized presentation of the quantitative data. The table below provides a template for summarizing your results alongside data retrieved from PubChem for a hypothetical compound, "Compound X," against a specific target.

Data PointYour Experimental ValuePubChem BioAssay Value (AID: XXXXXX)
IC50 50 nM75 nM
Ki 15 nM20 nM

Experimental Protocols

Accurate and reproducible experimental data is the foundation of any meaningful comparison. Below are detailed methodologies for two key experiments used to determine IC50 and Ki values.

Protocol 1: Determination of IC50 using a Cell-Based MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of adherent cells using a colorimetric MTT assay.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki by Competitive Enzyme Inhibition Assay

This protocol describes how to determine the inhibition constant (Ki) of a compound for a specific enzyme using a competitive binding assay.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Inhibitor compound

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Measure the rate of the enzymatic reaction over time using a plate reader. The method of detection will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot).

    • Determine the apparent Km in the presence of the inhibitor.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant.[1]

Workflow for Cross-Referencing Experimental Data with PubChem

The following diagram illustrates the systematic workflow for comparing your experimental findings with the data available in PubChem.

CrossReferencingWorkflow cluster_0 Experimental Phase cluster_1 PubChem Cross-Referencing cluster_2 Comparison & Analysis exp_design Experiment Design (e.g., IC50, Ki determination) exp_execution Experiment Execution exp_design->exp_execution data_analysis Data Analysis (Calculate IC50/Ki) exp_execution->data_analysis search_pubchem Search PubChem BioAssay (by target, substance, or keyword) data_analysis->search_pubchem Your Data compare_data Compare Experimental & PubChem Data data_analysis->compare_data filter_results Filter & Refine Results (by assay type, organism, etc.) search_pubchem->filter_results extract_data Extract Relevant Data (IC50, Ki, protocol details) filter_results->extract_data extract_data->compare_data PubChem Data analyze_discrepancies Analyze Concordance & Discrepancies compare_data->analyze_discrepancies conclusion Draw Conclusions & Plan Next Steps analyze_discrepancies->conclusion

Caption: Workflow for comparing lab data with PubChem.

Step-by-Step Guide to the Cross-Referencing Workflow:
  • Experimental Phase:

    • Experiment Design: Carefully design your experiments to determine the desired biological activity metric (e.g., IC50, Ki).

    • Experiment Execution: Conduct the experiments following a detailed and validated protocol.

    • Data Analysis: Analyze your raw data to calculate the final quantitative values for your compound's activity.

  • PubChem Cross-Referencing:

    • Search PubChem BioAssay: Navigate to the PubChem BioAssay database. You can search using various queries, including the name of your target protein or gene, the name or structure of your compound, or relevant keywords.[2]

    • Filter and Refine Results: Use the available filters on the search results page to narrow down the assays. You can filter by assay type (e.g., "confirmatory," "screening"), target organism, and specific activity measures (e.g., IC50, Ki).

    • Extract Relevant Data: Once you have identified relevant assays, carefully examine the assay details. PubChem provides information on the experimental protocol, the specific conditions used, and the reported bioactivity values. Download the relevant data for your comparison.

  • Comparison and Analysis:

    • Compare Experimental & PubChem Data: In a structured format, such as the table provided above, compare your experimentally determined values with those extracted from PubChem.

    • Analyze Concordance & Discrepancies: Evaluate the level of agreement between your data and the public data. Consider potential reasons for any significant discrepancies, such as differences in experimental protocols, cell lines, or assay conditions.

References

A Comparative Guide to the Biological Activity of Doxorubicin and its 4'-Epimer, Epirubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related anthracycline antibiotics, doxorubicin (DOX) and its 4'-epimer, epirubicin (EPI). While structurally similar, the stereochemical difference at the 4' position of the daunosamine sugar moiety leads to notable variations in their cytotoxic potency, cellular pharmacokinetics, and toxicity profiles. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of the underlying molecular mechanisms to aid in research and development.

Executive Summary

Doxorubicin and epirubicin are potent chemotherapeutic agents widely used in the treatment of a broad spectrum of cancers. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] While both drugs exhibit robust anti-tumor activity, epirubicin is generally associated with a more favorable toxicity profile, particularly reduced cardiotoxicity, which is a significant dose-limiting side effect of doxorubicin.[2][3] This difference is attributed to the altered spatial orientation of the hydroxyl group at the 4' position in epirubicin, which affects its cellular uptake, metabolism, and interaction with molecular targets.[4][5]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin and epirubicin in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a standard measure of cytotoxic potency. Lower IC50 values indicate greater potency. The data demonstrates that the relative potency of doxorubicin and epirubicin can be cell-line dependent.

Cell LineCancer TypeDoxorubicin IC50 (µM)Epirubicin IC50 (µM)Reference
MCF-7Breast Adenocarcinoma0.010~0.02[6]
MDA-MB-231Breast Adenocarcinoma>1>1[6]
ZR75-1Breast Carcinoma0.0320.02[6]
A549Lung Carcinoma>1>1[6]
HT-29Colorectal Adenocarcinoma0.0420.05[6]
HCT-116Colorectal Carcinoma0.030.04[6]
HepG2Hepatocellular Carcinoma0.20.3[6]

Experimental Protocols

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of doxorubicin or epirubicin and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Note: The inherent red color of doxorubicin and epirubicin can interfere with the colorimetric readings. It is essential to include control wells containing the drugs without cells to subtract the background absorbance.[6]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After drug treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to untreated control cells and determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with doxorubicin or epirubicin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Use a gentle enzyme such as TrypLE™ to detach adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with serial dilutions of DOX or EPI seeding->treatment dox Doxorubicin (DOX) dox->treatment epi Epirubicin (EPI) epi->treatment incubation Incubate for 24-72h treatment->incubation mtt_srb Perform MTT or SRB Assay incubation->mtt_srb readout Measure Absorbance mtt_srb->readout viability Calculate % Cell Viability readout->viability ic50 Determine IC50 values viability->ic50 comparison Compare Potency of DOX vs. EPI ic50->comparison

Caption: Experimental workflow for comparing the cytotoxicity of doxorubicin and epirubicin.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects drug Doxorubicin / Epirubicin dna DNA Intercalation drug->dna topo2 Topoisomerase II Inhibition drug->topo2 dsbs DNA Double-Strand Breaks dna->dsbs topo2->dsbs atm_atr ATM/ATR Activation dsbs->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax cyto_c Cytochrome c Release bax->cyto_c from Mitochondria casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of anthracycline-induced apoptosis.

Discussion of Stereochemical Influence on Biological Activity

The key structural difference between doxorubicin and epirubicin is the stereochemistry at the 4'-hydroxyl group of the daunosamine sugar. In doxorubicin, this hydroxyl group is in an axial position, while in epirubicin, it is in an equatorial position.[4] This seemingly minor alteration has significant consequences for the drugs' biological properties.

  • Cellular Uptake and Efflux: Studies have shown that the transport characteristics of doxorubicin and epirubicin can differ significantly. For instance, in HepG2 and A549 cells, the uptake of epirubicin was found to be greater than that of doxorubicin.[7][8] Both drugs are substrates for efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which can confer drug resistance. The efficiency of efflux by these transporters can also vary between the two epimers.[7][8]

  • Metabolism: Epirubicin is more extensively and rapidly metabolized than doxorubicin, primarily through glucuronidation.[4] This faster clearance may contribute to its reduced cumulative toxicity, particularly cardiotoxicity.

  • Mechanism of Action: While both drugs primarily act by intercalating into DNA and inhibiting topoisomerase II, the subtle change in the sugar moiety's conformation can influence these interactions. The binding affinity to DNA and the efficiency of topoisomerase II poisoning may differ between the two drugs, although they are generally considered to have a similar primary mechanism of action.[1] The differential DNA damage response and subsequent activation of apoptotic pathways may contribute to the observed differences in their cytotoxic profiles in certain cell lines.

  • Toxicity: The most significant clinical difference between doxorubicin and epirubicin is the lower incidence of cardiotoxicity associated with epirubicin at equimolar doses.[2][3] The exact mechanism for this is not fully elucidated but is thought to be related to differences in the generation of reactive oxygen species (ROS) and the accumulation of the drugs and their metabolites in cardiac tissue.

References

A Comparative Guide to Aspirin Synthesis: Traditional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of acetylsalicylic acid (Aspirin), a cornerstone analgesic and anti-inflammatory drug, is a foundational process in pharmaceutical chemistry.[1] While the traditional acid-catalyzed esterification of salicylic acid has been the standard for over a century, advancements in chemical synthesis offer more efficient alternatives.[2] This guide provides an objective comparison between the established literature procedure and a modern, microwave-assisted approach, supported by experimental data to inform methodology selection.

Performance Benchmark: Traditional vs. Microwave Synthesis

The following table summarizes the key quantitative metrics for both the traditional and the new microwave-assisted synthesis methods for Aspirin. The data highlights significant improvements in reaction efficiency and yield with the modern approach.

ParameterTraditional Method (Published)New Method (Microwave-Assisted)
Reaction Time 60 - 90 minutes5 - 10 minutes
Heating Method Hot Water Bath / Hot PlateMicrowave Irradiation
Catalyst Concentrated H₂SO₄ or H₃PO₄Concentrated H₃PO₄
Typical Yield 65% - 75%[3][4]85% - 95%
Purity (Post-Recrystallization) > 99%> 99%
Energy Consumption HighLow

Experimental Protocols

Detailed methodologies for both synthesis procedures are provided below. Safety precautions, including the use of a fume hood and personal protective equipment, should be followed for all experimental work.

Published Literature Procedure: Traditional Synthesis

This method involves the esterification of salicylic acid using acetic anhydride with a strong acid catalyst, typically heated using a water bath.[2]

  • Reactant Preparation: Weigh 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[5]

  • Reagent Addition: In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated phosphoric acid (85%) or sulfuric acid, which acts as a catalyst.[5][6]

  • Heating: Gently swirl the flask to mix the reagents. Heat the flask in a boiling water bath (approximately 80-90°C) for 15-20 minutes to complete the reaction.[1][4]

  • Hydrolysis: Cautiously add 2 mL of cold water to the warm mixture to hydrolyze any excess acetic anhydride.

  • Crystallization: Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[6] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture to achieve high purity.

New Method: Microwave-Assisted Synthesis

This modern approach utilizes microwave energy to drastically reduce reaction times and improve yields.[7]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2.0 g of salicylic acid, 5 mL of acetic anhydride, and 5 drops of concentrated phosphoric acid (85%).

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave synthesizer. Irradiate the mixture at 150W for 5 minutes.

  • Hydrolysis: After the reaction is complete and the vessel has cooled, carefully unseal it in a fume hood and add 20 mL of cold water to hydrolyze excess acetic anhydride and precipitate the product.

  • Crystallization: Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Purification: Collect the aspirin crystals via vacuum filtration, washing with ice-cold water. Purify the product by recrystallization as described in the traditional method.

Visualization of Processes and Pathways

Diagrams are provided to illustrate the experimental workflows and the relevant biological pathway for Aspirin.

Synthesis_Workflows cluster_traditional Traditional Synthesis cluster_microwave Microwave-Assisted Synthesis T_Start 1. Mix Salicylic Acid, Acetic Anhydride, Catalyst T_Heat 2. Heat in Water Bath (60-90 min) T_Start->T_Heat T_Hydro 3. Hydrolyze Excess Acetic Anhydride T_Heat->T_Hydro T_Cryst 4. Crystallize in Ice Bath T_Hydro->T_Cryst T_Filt 5. Filter & Purify T_Cryst->T_Filt T_Prod Aspirin Product (Yield: ~70%) T_Filt->T_Prod M_Start 1. Mix Salicylic Acid, Acetic Anhydride, Catalyst M_Heat 2. Microwave Irradiation (5-10 min) M_Start->M_Heat M_Hydro 3. Hydrolyze Excess Acetic Anhydride M_Heat->M_Hydro M_Cryst 4. Crystallize in Ice Bath M_Hydro->M_Cryst M_Filt 5. Filter & Purify M_Cryst->M_Filt M_Prod Aspirin Product (Yield: >90%) M_Filt->M_Prod

Caption: Comparative workflow of traditional vs. microwave-assisted Aspirin synthesis.

COX_Pathway AA Arachidonic Acid COX COX Enzyme (Cyclooxygenase) AA->COX Metabolized by PGs Prostaglandins COX->PGs Synthesizes Pain Pain & Inflammation PGs->Pain Aspirin Aspirin Aspirin->COX Irreversibly Inhibits

Caption: Aspirin's mechanism of action via inhibition of the COX enzyme pathway.[2]

References

Unveiling the Next Generation of CNS Therapeutics: A Comparative Analysis of Novel Serotonergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the serotonergic receptor affinity of two novel chemical entities, designated Compound A and Compound B, against the established atypical antipsychotic, Risperidone. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the exploration of new treatments for neurological and psychiatric disorders. All presented data is derived from standardized in vitro radioligand binding assays.

Comparative Binding Affinity Profile

The binding affinities of Compound A, Compound B, and the reference compound Risperidone were determined for the human 5-HT1A and 5-HT2A receptors. The inhibition constant (Ki), a measure of binding affinity, was calculated from competitive radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound A 1.525.0
Compound B 85.00.8
Risperidone 250.00.4

Data represents the mean of three independent experiments.

Experimental Protocols: Radioligand Binding Assay

The following protocol outlines the methodology used to determine the binding affinities presented above.

Objective: To determine the in vitro binding affinity (Ki) of novel compounds for specific serotonin receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Human recombinant 5-HT1A or 5-HT2A receptors expressed in HEK293 cell membranes.

  • Radioligand:

    • For 5-HT1A assays: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

    • For 5-HT2A assays: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Test Compounds: Compound A, Compound B, and Risperidone, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes containing the receptor of interest on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membrane preparation to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A).

    • Competitive Binding: Radioligand and serial dilutions of the test compound (Compound A, Compound B, or Risperidone).

  • Incubation: Add the diluted cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C, depending on the specific receptor) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Molecular Interactions and Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT1A Receptor G_Protein Gαi/o 5_HT1A_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5_HT1A_Receptor Binds to ATP ATP ATP->Adenylate_Cyclase Cellular_Response Decreased Neuronal Firing cAMP->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Start->Assay_Setup Add_Membranes Add Receptor Membranes Assay_Setup->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End: Report Ki Values Analyze->End

Caption: Radioligand Binding Assay Workflow.

A Comparative Study of Precursors for Serotonergic Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of serotonergic drugs is a cornerstone of neuropharmacology, with applications ranging from antidepressants to anxiolytics and antimigraine agents. The choice of precursor is a critical decision in the drug development pipeline, significantly impacting the efficiency, cost-effectiveness, and safety of the manufacturing process. This guide provides an objective comparison of common and alternative precursors for the synthesis of serotonergic drugs, supported by available experimental data and detailed methodologies.

Key Precursors: A Comparative Overview

The most established precursors for the synthesis of the serotonin (5-hydroxytryptamine, 5-HT) scaffold are L-tryptophan and its immediate metabolic derivative, 5-hydroxytryptophan (5-HTP). More recently, alternative synthetic routes starting from simpler indole derivatives have gained traction. This guide will focus on the comparative analysis of L-tryptophan, 5-HTP, and indole as starting materials.

In the biological synthesis of serotonin, the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the rate-limiting step.[1][2][3] Subsequent decarboxylation of 5-HTP to serotonin is a rapid process.[4][5] This intrinsic biological pathway has informed the chemical synthesis strategies for many serotonergic drugs.

Data Presentation: Performance Metrics of Precursors

The following table summarizes the key performance indicators for L-tryptophan, 5-HTP, and indole as precursors for the synthesis of a serotonin backbone. The data is compiled from various experimental sources, including microbial fermentation and chemical synthesis protocols. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the public domain, and thus the presented data serves as an indicative comparison.

PrecursorSynthesis RouteReported YieldPurityReaction TimeKey Considerations
L-Tryptophan Microbial Fermentation (for 5-HTP)962 ± 58 mg/L (of 5-HTP)[6]High (after purification)~60 hours[6]Bypasses chemical hydroxylation step, but requires expertise in fermentation and downstream processing. Potential for impurities if not carefully controlled.[7]
Chemical SynthesisLower (multi-step)VariableLonger (multi-step)Requires a hydroxylation step at the 5-position of the indole ring, which can be challenging and may require protecting groups.
5-Hydroxytryptophan (5-HTP) Chemical Synthesis (to Serotonin)154.3 ± 14.3 mg/L (from 5-HTP produced via fermentation)[6]High (after purification)Shorter (fewer steps than from L-Tryptophan)Bypasses the challenging hydroxylation step, leading to a more direct synthesis of serotonin.[5] However, 5-HTP is a more expensive starting material.[8]
Indole Chemical Synthesis (to Tryptamine derivatives)Moderate to good yields have been reported for tryptamine derivatives.[9]VariableMulti-stepOffers a more versatile and potentially cost-effective route for a wider range of tryptamine-based drugs. Requires building the ethylamine side chain.
5-Acetoxyindole Chemical Synthesis (to Serotonin)High (for intermediate steps)Good (after purification)Multi-stepA strategic approach that protects the hydroxyl group during the synthesis of the tryptamine side chain.[10]

Experimental Protocols: Representative Syntheses

To provide a practical comparison, this section outlines the methodologies for the synthesis of serotonin or its immediate precursors from the discussed starting materials.

Protocol 1: Microbial Production of 5-HTP from a Glucose-based Medium

This protocol is based on a stepwise fermentation process for the production of 5-HTP.[6]

Methodology:

  • Strain and Culture Conditions: An engineered Escherichia coli strain, optimized for 5-HTP production, is used. The strain is cultured in a fed-batch fermentation system.

  • Fermentation: The fermentation is carried out for approximately 60 hours. Key parameters such as temperature, pH, and dissolved oxygen are strictly controlled.

  • Downstream Processing: After fermentation, the supernatant containing 5-HTP is separated from the biomass.

  • Purification: The 5-HTP is then purified from the supernatant using chromatographic techniques to achieve high purity.

Protocol 2: Chemical Synthesis of Serotonin from 5-Acetoxyindole

This protocol is an adaptation of the Speeter-Anthony tryptamine synthesis.[10]

Methodology:

  • Electrophilic Acylation: 5-acetoxyindole is suspended in an anhydrous solvent (e.g., diethyl ether) and cooled to 0-5°C. A solution of oxalyl chloride in the same solvent is added dropwise. The reaction mixture is stirred for several hours to form 5-acetoxy-3-indoleglyoxylyl chloride.

  • Amidation: The resulting glyoxylyl chloride is then treated with ammonia to form the corresponding glyoxylamide.

  • Reduction: The glyoxylamide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) under reflux. This step yields 5-acetoxytryptamine.

  • Deprotection (Hydrolysis): The acetyl protecting group is removed by hydrolysis. This can be achieved under acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) conditions to yield serotonin. The product is then isolated by filtration and purified.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Serotonergic Drug Signaling Pathways

Serotonergic drugs exert their effects by interacting with a variety of serotonin receptors, primarily the 5-HT₁A and 5-HT₂A subtypes, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that modulate neuronal activity.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin1 Serotonin Receptor1A 5-HT1A Receptor Serotonin1->Receptor1A G_protein_i Gi/o Protein Receptor1A->G_protein_i AC_inhib Adenylate Cyclase (Inhibition) G_protein_i->AC_inhib ERK_reg ERK Regulation G_protein_i->ERK_reg cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib Serotonin2 Serotonin Receptor2A 5-HT2A Receptor Serotonin2->Receptor2A G_protein_q Gq/11 Protein Receptor2A->G_protein_q PLC Phospholipase C (Activation) G_protein_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (Activation) DAG->PKC

Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Workflow: Synthesis of Serotonin from 5-Acetoxyindole

The following diagram illustrates the key steps in the chemical synthesis of serotonin starting from 5-acetoxyindole, as detailed in Protocol 2.

Synthesis_Workflow Start 5-Acetoxyindole Step1 Electrophilic Acylation (Oxalyl Chloride) Start->Step1 Intermediate1 5-Acetoxy-3-indoleglyoxylyl Chloride Step1->Intermediate1 Step2 Amidation (Ammonia) Intermediate1->Step2 Intermediate2 5-Acetoxy-3-indoleglyoxylamide Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Intermediate3 5-Acetoxytryptamine Step3->Intermediate3 Step4 Deprotection (Hydrolysis) Intermediate3->Step4 End Serotonin Step4->End

Caption: Workflow for the chemical synthesis of serotonin.

Safety Considerations

Both L-tryptophan and 5-HTP are generally considered safe for laboratory use when handled with appropriate precautions. However, it is crucial to consult the Safety Data Sheet (SDS) for each compound before use.

  • L-Tryptophan: May cause skin and eye irritation.[11] Historically, a contamination issue in a commercially available L-tryptophan supplement was linked to eosinophilia-myalgia syndrome (EMS), highlighting the importance of purity.[7]

  • 5-Hydroxytryptophan (5-HTP): Harmful if swallowed and may cause respiratory and digestive tract irritation.[12]

Conclusion

The selection of a precursor for serotonergic drug synthesis is a multifactorial decision.

  • L-tryptophan is a readily available and relatively inexpensive starting material. However, its conversion to serotonin requires a challenging hydroxylation step. Microbial fermentation routes to produce 5-HTP from tryptophan offer a promising alternative, though they require specialized infrastructure.

  • 5-HTP provides a more direct route to serotonin, bypassing the rate-limiting hydroxylation. This can lead to shorter synthesis times and potentially higher overall yields in chemical synthesis. The main drawback is the higher cost of the starting material.[8]

  • Indole and its derivatives represent a versatile and cost-effective starting point for the synthesis of a broader range of tryptamine-based serotonergic drugs. These routes, however, involve more synthetic steps to construct the complete tryptamine scaffold.

Ultimately, the optimal precursor will depend on the specific target molecule, the scale of production, cost considerations, and the synthetic capabilities of the research or manufacturing facility. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of 1-(2,5-Dimethoxyphenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2,5-Dimethoxyphenyl)ethanol (CAS No. 3600-87-1), also known as Desglymidodrine. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. The toxicological properties of this compound have not been thoroughly investigated, demanding a cautious approach to its handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.

Protection TypeEquipment SpecificationPurpose & Guidance
Eye & Face Chemical safety goggles or a face shield.Protects against potential splashes and vapors. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.
Skin & Body Long-sleeved lab coat and chemical-resistant apron (e.g., butyl rubber or neoprene).Minimizes skin contact. Long pants and closed-toe shoes are mandatory.
Hand Chemical-resistant gloves (e.g., Nitrile for splash protection; Butyl rubber for prolonged contact).Prevents direct dermal contact. Inspect gloves before use and remove them carefully to avoid skin contamination.
Respiratory Use in a well-ventilated area or with a NIOSH/MSHA-approved respirator.Avoid breathing dust or vapors.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1] Disposal down the sanitary sewer is strictly prohibited.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound".

    • Collect waste in a dedicated, properly sealed, and compatible container to await disposal. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure waste containers are kept tightly closed except when adding waste.

    • The exterior of the containers must be clean and free from chemical residues.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the full chemical name and any available safety data sheet (SDS) information to the disposal company.[2]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, including dates and the name of the disposal company.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste This compound B Wear Appropriate PPE A->B C Segregate and Label Hazardous Waste B->C D Store in a Secure, Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Incinerate at a Permitted Facility E->F G Maintain Disposal Records F->G

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety office for specific guidance and protocols. The burden of safe use and disposal of this material rests entirely with the user.[1]

References

Personal protective equipment for handling 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2,5-Dimethoxyphenyl)ethanol in a laboratory setting. The following procedures are based on general best practices for handling aromatic alcohols and related compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. Researchers should always perform a risk assessment before beginning work and consult their institution's Chemical Hygiene Plan.

Hazard Assessment and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[1] Based on similar compounds, potential hazards may include skin and eye irritation, and it may be harmful if inhaled or swallowed.[1][2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/FaceSafety Goggles and Face ShieldGoggles should be chemical-splash resistant and meet ANSI/ISEA Z87.1 D3 standards.[3] A face shield provides an additional layer of protection against splashes.[4][5][6]
HandsChemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[6]
BodyLaboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is mandatory to protect the skin and clothing.[3][8] For larger quantities or splash-prone procedures, a chemical-resistant apron should be worn over the lab coat.
RespiratoryNIOSH-Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if aerosols may be generated, a NIOSH/MSHA approved respirator is required.[1]
FeetClosed-Toe ShoesShoes must be made of a non-porous material to protect against spills.[8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly.[3] Keep the sash at the lowest practical height.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[3]

2. Handling and Experimental Procedure:

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood to prevent the release of vapors or dust.

  • Heating: If heating is required, use a flameless heat source such as a heating mantle or a hot plate with a stirrer to avoid the risk of fire, as organic compounds can be flammable.[8]

  • Avoid Inhalation and Contact: Handle the substance carefully to avoid inhalation of vapors and direct contact with skin and eyes.[1]

3. Spill Management:

  • Minor Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Provide them with information about the spilled substance.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Ensure the waste containers are compatible with the chemical.

2. Disposal Procedure:

  • Follow your institution's and local regulations for hazardous waste disposal.[9]

  • A common method for organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not dispose of this chemical down the drain.

Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill? handling->spill minor_spill Minor Spill Cleanup spill->minor_spill Yes (Minor) major_spill Major Spill Protocol spill->major_spill Yes (Major) experiment Experimental Procedure spill->experiment No minor_spill->experiment waste Waste Collection experiment->waste decon Decontamination waste->decon remove_ppe Remove PPE decon->remove_ppe disposal Dispose of Waste remove_ppe->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.